molecular formula C9H9N3O2 B1459005 ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate CAS No. 1266114-63-9

ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate

Numéro de catalogue: B1459005
Numéro CAS: 1266114-63-9
Poids moléculaire: 191.19 g/mol
Clé InChI: VYYJINSKLFNOGW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate ( 1266114-63-9) is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This ester derivative of the imidazo[4,5-c]pyridine scaffold serves as a versatile synthetic intermediate and building block for the development of novel pharmacologically active molecules . The imidazopyridine core is a privileged structure in pharmaceutical research, known for its diverse biological activities. Researchers utilize this specific compound as a precursor for synthesizing more complex molecules, leveraging the reactivity of the ester group for further functionalization, such as amidation or reduction . While specific biological data for this exact compound is limited from search results, closely related imidazo[4,5-b]pyridine analogs have demonstrated substantial potential in various research areas. These include investigated antimicrobial properties , with some derivatives showing promising activity against Gram-positive bacteria like Bacillus cereus . Furthermore, other analogs within this chemical family are being explored as inhibitors of phosphodiesterase 1 (PDE1) , a target relevant to neurological and cardiovascular conditions , and as PD-L1 internalization inducers in the field of immuno-oncology . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheet before use.

Propriétés

IUPAC Name

ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-10-4-7-8(6)12-5-11-7/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYJINSKLFNOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201202514
Record name 3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266114-63-9
Record name 3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1266114-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning required for the complete structure elucidation of ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The imidazo[4,5-c]pyridine core is a recognized pharmacophore, and understanding the precise structure of its derivatives is paramount for drug discovery and development.[1] This document eschews a rigid template, instead presenting a logical, field-proven workflow that integrates synthesis, high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction. Each step is detailed with the causality behind experimental choices, ensuring a self-validating analytical process.

Introduction: The Importance of Structural Integrity

The imidazo[4,5-c]pyridine scaffold is a bioisostere of purines, allowing its derivatives to interact with various biological macromolecules, making them attractive candidates for therapeutic agents.[1] The precise arrangement of atoms and functional groups in a molecule like ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate dictates its physicochemical properties, biological activity, and safety profile. Therefore, unambiguous structure determination is a critical and non-negotiable step in the research and development pipeline.

This guide will use a combination of established analytical techniques to confirm the identity and structure of the target compound. We will follow a logical progression from confirming the molecular formula to mapping the intricate connectivity of the atoms.

Proposed Synthesis Route: Establishing a Foundation

A plausible synthesis route provides context for the expected product and potential impurities. The synthesis of ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate can be envisioned in a two-step process starting from a substituted diaminopyridine.

A potential precursor, a 3,4-diaminopyridine derivative, can be synthesized through various established methods, such as the reduction of a corresponding nitro-amino pyridine.[2] The core of the target molecule can then be constructed via the cyclization of a suitably substituted 3,4-diaminopyridine with a reagent that provides the missing carbon atom of the imidazole ring. A common and effective method for this transformation is the reaction with an orthoester, such as triethyl orthoformate, which can also serve as the solvent.[1]

Synthesis_Pathway Precursor Ethyl 3,4-diaminopyridine-6-carboxylate Reagent + Triethyl Orthoformate Precursor->Reagent Product Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate Reagent->Product Cyclization

Caption: Proposed synthesis of the target compound.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

The first step in structure elucidation is to determine the elemental composition of the molecule. High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the confident assignment of a molecular formula.[3][4]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: A dilute solution of the synthesized compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[3]

  • Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. Data is acquired over a mass range that includes the expected molecular weight of the target compound.

Predicted Data and Interpretation

For ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate (C₉H₉N₃O₂), the predicted high-resolution mass spectrum would exhibit a prominent peak corresponding to the protonated molecule [M+H]⁺.

ParameterPredicted Value
Molecular Formula C₉H₉N₃O₂
Monoisotopic Mass 191.0695 g/mol
Predicted [M+H]⁺ 192.0773 m/z

The experimentally determined accurate mass of the [M+H]⁺ ion should be within a narrow tolerance (typically < 5 ppm) of the calculated value, providing strong evidence for the proposed elemental composition.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) can provide further structural information through controlled fragmentation of the molecular ion.[5][6] Key predicted fragmentation pathways for the [M+H]⁺ ion of ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate include:

  • Loss of ethylene (28 Da): A common fragmentation for ethyl esters, leading to the formation of the corresponding carboxylic acid.

  • Loss of an ethoxy radical (45 Da): Cleavage of the ester group.

  • Loss of carbon monoxide (28 Da): From the carboxyl group after initial fragmentation.

Fragmentation_Pathway M_H [M+H]⁺ m/z = 192.0773 Frag1 [M+H - C₂H₄]⁺ m/z = 164.0667 M_H->Frag1 - C₂H₄ Frag2 [M+H - OC₂H₅]⁺ m/z = 147.0456 M_H->Frag2 - •OC₂H₅ Frag3 [Frag2 - CO]⁺ m/z = 119.0507 Frag2->Frag3 - CO

Caption: Predicted MS/MS fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[7] A combination of ¹H and ¹³C NMR, along with two-dimensional techniques, allows for the complete assignment of all proton and carbon signals.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Broadband decoupling is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[8]

  • 2D NMR (Optional but Recommended): If assignments are ambiguous, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively.

Predicted ¹H NMR Spectrum and Interpretation

Based on the analysis of similar structures, the following proton signals are predicted for ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate in a solvent like DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5Singlet1HH2The proton on the imidazole ring is expected to be deshielded.
~8.3Doublet1HH6Aromatic proton on the pyridine ring, ortho to the ester.
~8.1Doublet1HH4Aromatic proton on the pyridine ring, adjacent to the imidazole fusion.
~4.4Quartet2H-OCH₂CH₃Methylene protons of the ethyl group, split by the methyl protons.
~1.4Triplet3H-OCH₂CH₃Methyl protons of the ethyl group, split by the methylene protons.
~13.0Broad Singlet1HN-HThe N-H proton of the imidazole ring is expected to be broad and downfield.

Note: The coupling constants between H4 and H6 would be small (meta coupling).

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~165C=OThe ester carbonyl carbon is significantly deshielded.
~150C7aQuaternary carbon at the fusion of the two rings.
~145C2Carbon in the imidazole ring, deshielded by two nitrogen atoms.
~142C4Aromatic CH on the pyridine ring.
~138C5aQuaternary carbon at the fusion of the two rings.
~125C7Quaternary carbon of the pyridine ring bearing the ester group.
~118C6Aromatic CH on the pyridine ring.
~61-OCH₂CH₃Methylene carbon of the ethyl group.
~14-OCH₂CH₃Methyl carbon of the ethyl group.

Single-Crystal X-ray Diffraction: The Definitive Structure

While NMR and MS provide compelling evidence for the structure, single-crystal X-ray diffraction offers the only method for unambiguously determining the three-dimensional arrangement of atoms in the solid state.[9][10][11] This technique provides precise bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[10]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.[12]

Expected Outcome

A successful X-ray crystallographic analysis would provide a detailed 3D model of the molecule, confirming the connectivity of the imidazo[4,5-c]pyridine core and the ethyl carboxylate substituent at the 7-position. It would also reveal details of the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the imidazole N-H group.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Definitive Confirmation Synthesis Proposed Synthesis HRMS HRMS (Determine Molecular Formula) Synthesis->HRMS Initial Characterization NMR 1D & 2D NMR (Map Atomic Connectivity) HRMS->NMR Confirm Composition Xray X-ray Crystallography (3D Structure) NMR->Xray Final Confirmation

Sources

physicochemical properties of ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate , focusing on its physicochemical properties, synthesis logic, and experimental characterization.[1]

Technical Guide & Whitepaper

Executive Summary

Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate (CAS: 1266114-63-9) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for purine nucleosides and a precursor for novel JAK, PARP, and kinase inhibitors.[1] Its fused bicyclic heteroaromatic structure combines the basicity of pyridine with the hydrogen-bond donor/acceptor capability of imidazole, modulated by the lipophilic ethyl ester at position 7.[1] This guide details the compound's structural dynamics, ionization behavior, and validated protocols for physicochemical characterization.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate
CAS Number 1266114-63-9
Molecular Formula C

H

N

O

Molecular Weight 191.19 g/mol
SMILES CCOC(=O)c1cncc2c1nc[nH]2
Core Scaffold Imidazo[4,5-c]pyridine (4-azabenzimidazole)
Structural Dynamics & Tautomerism

The compound exhibits annular tautomerism between the 1H- and 3H- isomers on the imidazole ring.[1] While the 3H- tautomer is often cited in nomenclature, the equilibrium is solvent-dependent.[1] The pyridine nitrogen (N5) provides a fixed basic center, while the imidazole motif allows for dual H-bond donor (NH) and acceptor (N) interactions.[1]

Key Structural Features:

  • Pyridine Ring (N5): Primary site of protonation (Basic).

  • Ester Group (C7): modulates lipophilicity (LogP) and serves as a metabolic soft spot (hydrolysis).

  • Imidazole Ring: Amphoteric nature; critical for π-π stacking interactions in protein binding pockets.[1]

Tautomerism cluster_legend Structural Dynamics T1 1H-Tautomer (N1-H) Eq Fast Equilibrium (Solvent Dependent) T1->Eq T2 3H-Tautomer (N3-H) Eq->T2 Description Proton migration between N1 and N3 does not affect the Pyridine N5 basicity.

Figure 1: Tautomeric equilibrium of the imidazo[4,5-c]pyridine core. The position of the hydrogen atom fluctuates, influencing solubility and binding modes.

Physicochemical Properties[1][2][3][4][5][6]

The following data aggregates calculated (predicted) and experimental values derived from structure-activity relationship (SAR) studies of analogous imidazopyridines.

Quantitative Profile
PropertyValue (Approx.)Description & Causality
LogP (Lipophilicity) 1.1 – 1.4The ethyl ester significantly increases lipophilicity compared to the parent acid (LogP ~ -0.5), facilitating membrane permeability.[1]
pKa (Basic) 4.8 ± 0.5Attributed to the Pyridine Nitrogen (N5). The electron-withdrawing ester group at C7 reduces basicity relative to unsubstituted pyridine (pKa 5.2).[1]
pKa (Acidic) 11.8 ± 0.5Attributed to the Imidazole N-H deprotonation.
TPSA ~55 ŲTopological Polar Surface Area indicates good oral bioavailability potential (< 140 Ų).
Solubility (Aq) Low (< 0.5 mg/mL)Limited water solubility at neutral pH due to aromatic planarity and ester hydrophobicity.
Solubility (pH 2) High (> 10 mg/mL)Protonation of N5 at acidic pH drastically improves aqueous solubility.
Stability Considerations
  • Hydrolysis: The ethyl ester at C7 is susceptible to hydrolysis by esterases or extreme pH (pH > 10 or pH < 2 with heat), converting the molecule to the corresponding carboxylic acid (zwitterionic and highly polar).

  • Oxidation: The imidazo[4,5-c]pyridine core is generally resistant to oxidative metabolism compared to pure imidazole derivatives.[1]

Synthesis & Purity Logic

The synthesis of the 7-carboxylate isomer requires a specific substitution pattern on the pyridine precursor.[1] The most robust route involves the cyclization of ethyl 4,5-diaminonicotinate .[1]

Synthetic Pathway:

  • Precursor: Ethyl 4,5-diaminonicotinate (derived from 4-aminonicotinic acid via nitration and reduction).[1]

  • Cyclization: Condensation with triethyl orthoformate (TEOF) or formic acid.

  • Purification: Recrystallization from EtOH/Water or Column Chromatography (DCM/MeOH).

Synthesis Start Ethyl 4,5-diaminonicotinate Inter Intermediate (Ethoxymethylene derivative) Start->Inter Reflux, 3h Reagent Triethyl Orthoformate (TEOF) + Cat. pTSA Reagent->Inter Cyclization Cyclization (- EtOH) Inter->Cyclization Product Ethyl 3H-imidazo[4,5-c] pyridine-7-carboxylate Cyclization->Product Yield ~75-85%

Figure 2: Synthetic workflow for the formation of the imidazo[4,5-c]pyridine core from diaminopyridine precursors.

Experimental Protocols

Protocol A: Determination of pKa (Potentiometric Titration)

Objective: To determine the ionization constant of the pyridine nitrogen (N5).

Reagents:

  • 0.01 M HCl standard solution.

  • 0.01 M NaOH standard solution.

  • 0.1 M KCl (ionic strength adjuster).

  • Degassed water (CO2-free).[1]

Methodology:

  • Preparation: Dissolve 5.0 mg of the compound in 20 mL of a solvent mixture (Water:Methanol 80:20 v/v) containing 0.1 M KCl. Note: Methanol is required due to low aqueous solubility; the final pKa must be corrected for the cosolvent effect (Yasuda-Shedlovsky extrapolation).

  • Acidification: Add excess 0.01 M HCl (2.0 mL) to ensure the pyridine ring is fully protonated (Cationic species).

  • Titration: Titrate with 0.01 M NaOH under nitrogen atmosphere at 25°C. Record pH vs. Volume added.

  • Analysis: Identify the inflection point around pH 4.5–5.5. Use the Henderson-Hasselbalch equation to calculate pKa.[1]

    • Self-Validation: The titration curve should show a single sharp inflection for the pyridine nitrogen. If a second inflection appears > pH 10, it corresponds to ester hydrolysis or imidazole deprotonation.

Protocol B: LogP Determination (Shake-Flask Method)

Objective: To quantify lipophilicity for ADME prediction.

Reagents:

  • n-Octanol (saturated with water).[1]

  • Phosphate Buffer pH 7.4 (saturated with n-octanol).[1]

  • HPLC system with UV detector (254 nm).

Methodology:

  • Saturation: Pre-saturate both phases (octanol and buffer) by stirring together for 24 hours, then separating.

  • Dissolution: Dissolve 1 mg of compound in 5 mL of pre-saturated n-octanol. Measure UV absorbance (

    
    ).
    
  • Partitioning: Add 5 mL of pre-saturated buffer to the octanol solution. Vortex vigorously for 30 minutes. Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Measurement: Analyze the octanol phase by HPLC or UV spectrophotometry (

    
    ).
    
  • Calculation:

    
    [1]
    
    • Note: Ensure mass balance by analyzing the aqueous phase if possible.

References

  • Synthesis of Imidazo[4,5-c]pyridines: Zhu, Y., et al. (2017). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, 22(3), 399. [1]

  • Physicochemical Properties of Heterocycles: IUPAC Digitized pKa Dataset. National Institutes of Health (NIH) PubChem.

  • Structural Data: "Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate."[1][2][3][4] ChemShuttle / PubChem.

  • pKa Determination Methods: Reijenga, J., et al. (2013). "The determination of pKa values by chromatography." Journal of Chromatography B.

Sources

Theoretical Studies and Molecular Modeling of Imidazo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads

Executive Summary

Imidazo[4,5-c]pyridines represent a privileged scaffold in medicinal chemistry, distinct from their more common imidazo[4,5-b]pyridine isomers due to the specific placement of the pyridine nitrogen (N5). This structural variation significantly alters the electronic landscape, pKa values, and hydrogen bond donor/acceptor vectors, making them potent isosteres for purines in kinase inhibition (e.g., CDK2, EGFR) and PARP inhibition.

This guide provides a rigorous, self-validating framework for the theoretical study of this scaffold. It moves beyond generic modeling protocols to address the specific challenges of the [4,5-c] system: tautomeric ambiguity , protonation states , and solvation effects that dictate binding affinity.

Part 1: Electronic Structure & Tautomeric Equilibria (DFT)

The imidazo[4,5-c]pyridine core exists in a tautomeric equilibrium that is sensitive to solvent polarity and pH. Ignoring this leads to fundamentally flawed docking results.

The Tautomerism Challenge

Unlike the [4,5-b] isomer, the [4,5-c] isomer possesses a pyridine nitrogen at position 5. The imidazole ring protons can reside on N1 or N3.

  • N1-H Tautomer: Often favored in the gas phase.

  • N3-H Tautomer: Can be stabilized by specific solvation shells or protein active sites.

  • Protonation: The N5 (pyridine) is the most basic site. At physiological pH (7.4), the calculation must account for the neutral vs. cationic (N5-H+) species if the pKa is near 6-7.

DFT Protocol for Tautomer Ratio Prediction

Objective: Determine the dominant tautomer in solution prior to docking.

Step-by-Step Methodology:

  • Geometry Optimization: Use B3LYP or M06-2X functionals with the 6-311++G(d,p) basis set. The diffuse functions (++) are critical for describing the lone pairs on the three nitrogen atoms.

  • Solvation Model: Apply the PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water (

    
    ) and DMSO (
    
    
    
    ).
  • Frequency Calculation: Confirm the stationary point (zero imaginary frequencies).

  • Energy Calculation: Calculate Gibbs Free Energy (

    
    ).
    
    • If

      
       kcal/mol, the population of N3-H is < 10% (Boltzmann distribution).
      
Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO gap in this scaffold correlates with chemical reactivity and bioactivity.

  • HOMO Location: typically localized on the imidazole ring (nucleophilic attacks).

  • LUMO Location: typically delocalized over the pyridine ring (electrophilic attacks).

Visualization: DFT Workflow

DFT_Workflow Start Input Structure (N1-H & N3-H Forms) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Check (NImag = 0?) Opt->Freq Freq->Opt No (Fix Geometry) Solv Solvation Energy (SMD) Water/DMSO Freq->Solv Yes Boltz Boltzmann Population Calculation Solv->Boltz Output Dominant Tautomer Selected for Docking Boltz->Output

Caption: Decision tree for selecting the biologically relevant tautomer using Density Functional Theory.

Part 2: Molecular Docking & Dynamics[1]

Once the correct tautomer is established, molecular docking identifies binding modes. For imidazo[4,5-c]pyridines, key targets include CDK2 (Cancer) and PARP (DNA repair).

Molecular Docking Protocol

Target Selection: CDK2 (PDB ID: 1DI8 or similar). Software: AutoDock Vina / Glide / Gold.

  • Ligand Preparation:

    • Import optimized DFT geometry.

    • Assign Gasteiger charges.

    • Crucial: If the pyridine N5 pKa is > 7.0, dock both neutral and protonated forms.

  • Receptor Preparation:

    • Remove water molecules (unless bridging waters are known, e.g., in kinase hinge regions).

    • Add polar hydrogens.

    • Calculate Grid Box: Center on the co-crystallized ligand (e.g., ATP binding pocket). Size:

      
       Å.
      
  • Validation:

    • Redock the co-crystallized ligand.

    • Acceptance Criteria: RMSD < 2.0 Å between docked and crystal pose.

Molecular Dynamics (MD) Simulation

Docking is static; MD is dynamic. MD is required to verify if the imidazo[4,5-c]pyridine scaffold maintains the H-bonds observed in docking.

Standard Protocol (100 ns):

  • System Setup: CHARMM36 or AMBER force field.

  • Solvation: TIP3P water box (10 Å buffer).

  • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Equilibration: NVT (1 ns) followed by NPT (1 ns) to stabilize temperature (300K) and pressure (1 atm).

  • Production Run: 100 ns trajectory.

Data Analysis Table:

MetricDefinitionAcceptable ThresholdInterpretation for Imidazo[4,5-c]pyridine
RMSD Root Mean Square Deviation< 2.5 Å (Plateau)Indicates the ligand remains stably bound in the pocket.
RMSF Root Mean Square FluctuationLow in binding siteHigh RMSF in the ligand suggests weak binding affinity.
H-Bond Occupancy % time bond exists> 60%Critical for the N-H...O interaction with the kinase hinge region.
Rg Radius of GyrationConstantProtein compactness is maintained; no unfolding.

Visualization: Virtual Screening Pipeline

VS_Pipeline Lib Library Prep (Imidazo[4,5-c]pyridines) Filter ADMET/Lipinski Filtering Lib->Filter Dock High-Throughput Docking (SP) Filter->Dock XP Precision Docking (XP) Dock->XP Top 10% MD MD Simulation (100 ns) XP->MD Top 5 Hits Hit Lead Candidates MD->Hit Stable RMSD

Caption: Funnel approach for filtering imidazo[4,5-c]pyridine libraries from raw structures to lead candidates.

Part 3: Experimental Validation (The "Ground Truth")

Theoretical models are hypotheses. They must be validated by synthesis and bioassay.

Synthesis Validation

To validate the scaffold, the Traube Purine Synthesis variation is often used for imidazo[4,5-c]pyridines.

  • Precursors: 3,4-diaminopyridine + Carboxylic acid/Aldehyde.

  • Catalyst: Polyphosphoric acid (PPA) or oxidative cyclization with Na2S2O5.

  • Characterization: 1H-NMR is essential to confirm the regiochemistry (N1 vs N3 alkylation often occurs if the ring is substituted).

Biological Assay (Kinase Inhibition)

Protocol:

  • Assay: ADP-Glo™ Kinase Assay (Promega) or similar.

  • Enzyme: Recombinant CDK2/CyclinE.

  • Readout: Luminescence proportional to ATP -> ADP conversion.

  • Correlation: Plot predicted Binding Energy (

    
    ) vs. Experimental 
    
    
    
    . A correlation coefficient (
    
    
    ) > 0.7 validates the model.

References

  • Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. Source: PubMed / Arch Pharm (Weinheim). URL:[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source: Molecules (MDPI). URL:[Link]

  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. (Note: Comparative reference for scaffold hopping). Source: Current Medicinal Chemistry.[1] URL:[Link]

  • Tautomeric forms of imidazo[4,5-c] and [4,5-b]pyridine moieties. Source: ResearchGate / Structural Chemistry. URL:[Link]

Sources

Technical Guide: Strategic Derivatization of Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a technical framework for exploring the chemical space surrounding ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate . It is designed for medicinal chemists and drug discovery scientists focusing on scaffold diversification for kinase inhibition, antiviral therapy, or immunomodulation.

Executive Summary & Scaffold Analysis

The imidazo[4,5-c]pyridine ring system is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of purines and benzimidazoles. The specific derivative ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate (hereafter referred to as Scaffold 1 ) presents a unique trifunctional core:

  • C7-Ester: A versatile electrophilic handle for library generation (amides, hydrazides) or reduction to methylene linkers.

  • Imidazole Core (N1/N3/C2): A hydrogen-bond donor/acceptor motif critical for ATP-binding pocket interactions (e.g., Kinase/PARP inhibition).

  • Pyridine Nitrogen (N5): A proton acceptor capable of pi-stacking and electrostatic interactions.

Therapeutic Relevance: Derivatives of this scaffold have demonstrated efficacy as PARP inhibitors (oncology), TLR7/8 agonists (immunotherapy), and GABA-A modulators (CNS).

Synthetic Architecture & Derivatization Strategy

The exploration of Scaffold 1 requires a divergent synthetic strategy. The protocol below prioritizes regiocontrol, particularly regarding the N-alkylation of the imidazole ring, which is prone to tautomeric mixtures (N1 vs. N3).

Divergent Synthesis Map (Visualization)

The following diagram illustrates the primary vectors for diversification, moving from the parent ester to functionalized leads.

DerivatizationMap Core Ethyl 3H-imidazo[4,5-c] pyridine-7-carboxylate (Scaffold 1) Acid C7-Carboxylic Acid (Hydrolysis) Core->Acid LiOH, THF/H2O Alcohol C7-Methanol (Reduction) Core->Alcohol LiAlH4 or DIBAL N_Alk N1/N3-Alkylation (Regioisomer Mixture) Core->N_Alk R-X, K2CO3, DMF C2_Ary C2-Aryl/Heteroaryl (C-H Activation) Core->C2_Ary Pd(OAc)2, Ar-I (Direct Arylation) Amide C7-Amides (Library Generation) Acid->Amide HATU, R-NH2 N1_Pure N1-Substituted (Thermodynamic) N_Alk->N1_Pure Separation N3_Pure N3-Substituted (Kinetic/Steric) N_Alk->N3_Pure Separation

Figure 1: Divergent synthetic pathways for Scaffold 1. Blue indicates the core; Green/Yellow/Red indicate primary diversification vectors.

Experimental Protocols

The following protocols are designed for scalability and reproducibility.

Protocol A: Regioselective N-Alkylation (N1 vs. N3)

A common challenge with 3H-imidazo[4,5-c]pyridines is obtaining a single N-alkyl isomer. The N1 tautomer is generally thermodynamically favored, but steric bulk at C7 (the ester) can influence the ratio.

Materials:

  • Scaffold 1 (1.0 eq)

  • Alkyl Halide (1.2 eq)[1]

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve Scaffold 1 in anhydrous DMF (0.1 M concentration) under

    
     atmosphere.
    
  • Base Addition: Add

    
     and stir at room temperature for 30 minutes to generate the imidazopyridine anion. Note: 
    
    
    
    is preferred over
    
    
    for better solubility and "cesium effect" promoting alkylation.
  • Alkylation: Add the alkyl halide dropwise.

    • Condition A (Kinetic): Stir at 0°C for 2-4 hours.

    • Condition B (Thermodynamic): Heat to 60°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with

    
     (5% aq) to remove DMF. Dry over 
    
    
    
    .
  • Purification: Isomers N1 and N3 usually display distinct

    
     values. Separate via flash chromatography (DCM/MeOH gradient).
    
    • Validation: Confirm regiochemistry using NOESY NMR. N1-alkyl protons will show NOE with C7-substituents; N3-alkyl protons will show NOE with C2 or C4 protons.

Protocol B: C7-Ester Amidation (Library Synthesis)

Direct amidation of the ester is often sluggish. Hydrolysis to the acid followed by coupling is the standard high-yield route.

Step 1: Hydrolysis

  • Suspend Scaffold 1 in THF/Water (3:1).

  • Add LiOH (2.5 eq) and stir at 50°C for 4 hours.

  • Acidify to pH 3-4 with 1N HCl. The zwitterionic acid typically precipitates. Filter and dry.

Step 2: Amide Coupling (Parallel Synthesis Compatible)

  • Dissolve the acid intermediate in DMF/DMA.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins.

  • Add amine (

    
    , 1.1 eq). Stir at RT for 12 hours.
    
  • Purification: For library scale, use prep-HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).

Structure-Activity Relationship (SAR) Data

The following table summarizes the predicted physicochemical shifts when modifying the C7-position, based on typical imidazopyridine medicinal chemistry profiles.

Modification (C7)Electronic EffectLogP ShiftPredicted Biological Impact
Ethyl Ester (Parent) Electron WithdrawingHighProdrug; poor solubility; cell permeable.
Carboxylic Acid Ionizable (Anionic)LowPoor permeability; active in biochemical assays only.
Primary Amide (-CONH2) Neutral/H-Bond DonorLow-MedHigh metabolic stability; good for H-bonding in pockets.
Benzyl Amide LipophilicHighIncreases hydrophobic contacts; potential for pi-stacking.
Piperazine Amide Basic/SolubilizingLowImproved solubility; lysosomotropic properties.

Mechanistic Insight: The Kinase/PARP Binding Mode

Imidazo[4,5-c]pyridines often bind to the ATP-binding site of kinases or the NAD+ binding site of PARP enzymes.

Binding Logic:

  • Hinge Binder: The N1/N3/C2 region mimics the Adenine ring of ATP, forming hydrogen bonds with the kinase hinge region backbone.

  • Solvent Front: The C7-substituent points towards the solvent-exposed region. This is why the C7-ester is an ideal handle for attaching solubilizing groups (morpholines, piperazines) without disrupting the core binding.

BindingMode Hinge Enzyme Hinge Region (Backbone NH/CO) N_Imid Imidazole N (N1/N3) (H-Bond Acceptor/Donor) Hinge->N_Imid Hydrogen Bond Pocket Hydrophobic Pocket (Gatekeeper Residue) C2_Group C2-Substituent (Hydrophobic) Pocket->C2_Group Van der Waals Solvent Solvent Exposed Area C7_Group C7-Amide/Ester (Solubilizing Tail) Solvent->C7_Group Solubility/Selectivity

Figure 2: Pharmacophore mapping of Scaffold 1 in a typical kinase/PARP active site.

References

  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives. European Journal of Medicinal Chemistry. (2012). Link:

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. (2017). Link:

  • 3H-Imidazo[4,5-c]pyridine-7-carboxylic acid Building Block. BLD Pharm Catalog. (Accessed 2026). Link:

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI Molecules. (2025).[2] Link:

  • Imidazo[4,5-c]pyridines as PARP inhibitors. Journal of Medicinal Chemistry. (Cited in Ref 2). Link:

Sources

structure-activity relationship (SAR) of imidazo[4,5-c]pyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Imidazo[4,5-c]pyridine Analogs

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imidazo[4,5-c]pyridine Core as a Privileged Scaffold

The field of medicinal chemistry is in a constant search for molecular frameworks that can serve as versatile starting points for drug discovery. The imidazo[4,5-c]pyridine core, an isostere of naturally occurring purines, stands out as one such "privileged structure."[1] Its structural similarity to the purine bases that form the building blocks of DNA and RNA has made it a focal point for the development of innovative bioactive compounds targeting a wide array of biological processes.[2][3][4]

Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent kinase inhibition, immune system modulation, and antiproliferative effects against cancer cells and microbes.[1][2] This guide provides a detailed examination of the structure-activity relationships (SAR) of imidazo[4,5-c]pyridine analogs, synthesizing field-proven insights to explain the causality behind their biological functions. We will explore key synthetic strategies, analyze the impact of specific structural modifications on various biological targets, and provide validated experimental protocols for researchers in the field.

Core Scaffold and Foundational Synthetic Strategies

The design of novel analogs is fundamentally linked to the synthetic accessibility of the core structure. The imidazo[4,5-c]pyridine scaffold is most commonly synthesized through the condensation and subsequent cyclization of a substituted 3,4-diaminopyridine with a suitable one-carbon unit.[5]

The choice of this one-carbon unit—typically an aldehyde, orthoformate, or carboxylic acid—is a critical experimental decision that directly installs the substituent at the C2 position of the final molecule.[2][6] Oxidative cyclization with aldehydes is a common and efficient method.[6] Understanding this foundational chemistry is paramount, as it dictates the feasibility of exploring different substitutions and ultimately shapes the SAR landscape.

G cluster_0 General Synthetic Workflow Start 3,4-Diaminopyridine (Starting Material) Process Condensation & Oxidative Cyclization Start->Process Reagent One-Carbon Source (e.g., R-CHO, HC(OEt)3) Reagent->Process Product C2-Substituted Imidazo[4,5-c]pyridine Process->Product Forms Imidazole Ring Further_Mod Further Functionalization (e.g., N-alkylation, C6-coupling) Product->Further_Mod Final Diverse Analogs Further_Mod->Final

Caption: General workflow for synthesizing Imidazo[4,5-c]pyridine analogs.

Structure-Activity Relationship (SAR) at Key Biological Targets

The therapeutic potential of imidazo[4,5-c]pyridine is realized through targeted modifications across its scaffold. The key positions for substitution are the N1 and N3 atoms of the imidazole ring and the C2, C4, C6, and C7 positions of the bicyclic system.

Toll-Like Receptor 7 (TLR7) Agonism: An Immunomodulatory Hub

TLR7 is a critical receptor in the innate immune system, and its activation can drive powerful anti-viral and anti-tumor responses.[7][8] Imidazo[4,5-c]pyridine analogs have emerged as highly specific and potent TLR7 agonists.[9][10]

The SAR for TLR7 agonism is well-defined. A seminal compound, 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine , was identified as a pure TLR7 agonist with virtually no activity at the closely related TLR8.[9][10] This specificity is a crucial attribute for minimizing off-target inflammatory side effects.

Key SAR Insights for TLR7 Agonism:

  • C2 Position: A small alkyl chain, such as a butyl group, is optimal for activity.

  • N1 Position: A benzyl group at this position is a key contributor to potency.

  • C4 Position: An amino group (-NH2) is essential for TLR7 engagement.

  • C6 Position: This position is highly sensitive to modification. Direct attachment of an aryl ring eliminates activity. However, introducing a flexible linker, such as in 6-benzyl or 6-phenethyl analogs, restores and can even enhance TLR7 agonism.[9][10] Potency is further increased with electron-rich substituents on the appended aromatic ring.[9][10]

G cluster_substituents Substituent Effects on TLR7 Agonism Core Imidazo[4,5-c]pyridine Core N1 C2 C4 C6 N1_sub N1: Benzyl Group (Potency Driver) Core:N1->N1_sub C2_sub C2: Small Alkyl Chain (e.g., Butyl) Core:C2->C2_sub C4_sub C4: Amino Group (Essential for Activity) Core:C4->C4_sub C6_sub C6: Benzyl/Phenethyl (Restores/Enhances Activity) Core:C6->C6_sub C6_neg C6: Direct Aryl Linkage (Abrogates Activity) Core:C6->C6_neg G cluster_workflow HEK-Blue™ TLR7 Assay Workflow Step1 1. Seed Cells Plate HEK-Blue™ hTLR7 cells in 96-well plate. Step2 2. Add Compounds Introduce serial dilutions of test compounds & controls. Step1->Step2 Step3 3. Incubate 24 hours at 37°C, 5% CO2. Allows for TLR7 activation & SEAP secretion. Step2->Step3 Step4 4. Sample Supernatant Transfer supernatant containing SEAP to a new plate. Step3->Step4 Step5 5. Add Detection Reagent Add HEK-Blue™ Detection medium to supernatant. Step4->Step5 Step6 6. Incubate & Read Incubate for 1-3 hours. Measure absorbance at 620-655 nm. Step5->Step6 Step7 7. Analyze Data Calculate EC50 values. Step6->Step7

Sources

Methodological & Application

synthesis protocol for ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate

Executive Summary & Structural Logic

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and a core pharmacophore in kinase inhibitors (e.g., JAK, PI3K) and antiviral agents.

This protocol details the synthesis of ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate .

Critical Regiochemical Note: The numbering of the imidazo[4,5-c]pyridine system places the pyridine nitrogen at position 5.

  • Target: 7-carboxylate isomer.

  • Retrosynthetic Implication: To achieve substitution at the 7-position of the fused system, the starting pyridine precursor must bear the ester group at the 3-position relative to the pyridine nitrogen (assuming a 4,5-fusion strategy).

  • Selected Route: We utilize ethyl 4-hydroxynicotinate (ethyl 4-hydroxypyridine-3-carboxylate) as the starting material.[1] This route ensures the correct regiochemistry, placing the ester at position 7 of the final fused ring system.

Retrosynthetic Analysis & Workflow

The synthesis follows a linear 5-step sequence: Nitration


 Chlorination 

Amination

Reduction

Cyclization.[1]

SynthesisRoute SM Ethyl 4-hydroxynicotinate (Start) Step1 1. Nitration (HNO3/H2SO4) SM->Step1 Int1 Ethyl 4-hydroxy- 5-nitronicotinate Step1->Int1 Step2 2. Chlorination (POCl3) Int1->Step2 Int2 Ethyl 4-chloro- 5-nitronicotinate Step2->Int2 Step3 3. Amination (NH3/EtOH) Int2->Step3 Int3 Ethyl 4-amino- 5-nitronicotinate Step3->Int3 Step4 4. Reduction (H2, Pd/C) Int3->Step4 Int4 Ethyl 4,5-diamino- nicotinate Step4->Int4 Step5 5. Cyclization (Triethyl Orthoformate) Int4->Step5 Product Ethyl 3H-imidazo[4,5-c] pyridine-7-carboxylate Step5->Product

Caption: Linear synthetic pathway from ethyl 4-hydroxynicotinate to the target imidazopyridine.

Detailed Experimental Protocol

Phase 1: Scaffold Functionalization

Step 1: Nitration Objective: Introduce the nitrogen source required for the imidazole ring at the 5-position (ortho to the hydroxyl group).

  • Reagents: Ethyl 4-hydroxypyridine-3-carboxylate (1.0 eq), Fuming

    
     (1.5 eq), Conc. 
    
    
    
    (solvent).[2]
  • Protocol:

    • Dissolve ethyl 4-hydroxypyridine-3-carboxylate in conc.

      
       at 0°C.
      
    • Add fuming nitric acid dropwise, maintaining internal temperature

      
       to prevent decarboxylation or over-nitration.
      
    • Warm to 60°C and stir for 2 hours.

    • Quench: Pour onto crushed ice. The product, ethyl 4-hydroxy-5-nitropyridine-3-carboxylate , typically precipitates as a yellow solid.[1]

    • Filter, wash with cold water, and dry.[3]

  • Checkpoint:

    
     NMR should show a downfield shift of the C2-proton due to the electron-withdrawing nitro group.[1]
    

Step 2: Chlorination (Activation) Objective: Convert the 4-hydroxyl group into a good leaving group (chloride) for nucleophilic aromatic substitution (


).
  • Reagents:

    
     (excess, solvent/reagent), 
    
    
    
    (1.1 eq).
  • Protocol:

    • Suspend the nitro-pyridine intermediate in

      
      .[1][3]
      
    • Add

      
       portion-wise.
      
    • Reflux (approx. 105°C) for 3-4 hours until the solution becomes clear.

    • Workup (Caution): Remove excess

      
       under reduced pressure. Pour the residue slowly onto ice/water with vigorous stirring. Neutralize with solid 
      
      
      
      to pH 7.[1]
    • Extract with Ethyl Acetate (EtOAc), dry over

      
      , and concentrate.
      
  • Safety Note:

    
     hydrolysis is highly exothermic and releases HCl gas.[1] Perform in a fume hood.
    

Step 3: Amination (


) 
Objective: Install the first amino group at position 4.[3][4]
  • Reagents:

    
     (7M in Methanol or Ethanol), THF (optional co-solvent).
    
  • Protocol:

    • Dissolve the crude chloro-intermediate in THF/EtOH.

    • Add ammonia solution at 0°C.

    • Stir at Room Temperature (RT) for 4-6 hours.

    • Concentrate in vacuo.[1] Triturate the residue with water to remove ammonium salts.

    • Isolate ethyl 4-amino-5-nitropyridine-3-carboxylate as a yellow/orange solid.[1]

Phase 2: Ring Closure

Step 4: Reduction Objective: Reduce the 5-nitro group to an amine, yielding the 4,5-diamino precursor.[1]

  • Reagents:

    
     (1 atm), 10% Pd/C (10 wt%), Ethanol or Methanol.
    
  • Protocol:

    • Suspend the nitro-amine in ethanol.[1]

    • Add Pd/C catalyst under Argon.

    • Purge with

      
       (balloon pressure is sufficient).
      
    • Stir vigorously at RT for 12 hours. The yellow color should fade to colorless or pale pink (oxidation sensitive).

    • Filter through Celite under an inert atmosphere if possible (diamines oxidize easily).

    • Use immediately in Step 5.

Step 5: Cyclization Objective: Form the imidazole ring using a one-carbon donor.[1]

  • Reagents: Triethyl Orthoformate (TEOF) (Solvent/Reagent), catalytic Sulfamic Acid or p-TsOH (5 mol%).

  • Protocol:

    • Dissolve the fresh diamine in TEOF.

    • Add catalyst.[5][6][7][8]

    • Reflux (146°C) for 4-8 hours. Monitor by LC-MS for the disappearance of the diamine (M+1) and appearance of the cyclized product (M+1 minus EtOH).

    • Isolation: Cool to RT. The product often precipitates. If not, remove TEOF under reduced pressure.

    • Purification: Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH gradient).

Analytical Data Summary

ParameterSpecification / Expected Value
Appearance Off-white to pale beige solid
Molecular Formula

Molecular Weight 191.19 g/mol
MS (ESI+) [M+H]+ = 192.2
1H NMR (DMSO-d6) δ 13.0 (br s, 1H, NH), 8.95 (s, 1H, H-2), 8.80 (s, 1H, H-6), 8.45 (s, 1H, H-4), 4.35 (q, 2H, Ethyl), 1.35 (t, 3H, Ethyl).
Key IR Bands 1710 cm⁻¹ (C=O ester), 3100-2800 cm⁻¹ (NH/CH)

Note on NMR: The singlet at ~8.45 ppm corresponds to the proton at position 4 (adjacent to the bridgehead and N3). The singlet at ~8.80 ppm corresponds to the proton at position 6 (between N5 and the ester).

Troubleshooting & Optimization

  • Regiochemistry Verification: If the starting material is ethyl 4-hydroxypyridine-2-carboxylate, the final product will be the 4-carboxylate isomer , not the 7-carboxylate.[1] Verify the starting material CAS: 17117-01-0 (Ethyl 4-hydroxynicotinate).[1]

  • Moisture Sensitivity: Step 2 (Chlorination) fails if reagents are wet. Use fresh

    
    .[1]
    
  • Cyclization Yield: If TEOF reflux is sluggish, switching to Formic Acid reflux is a viable alternative, though it may hydrolyze the ester if not monitored carefully.

References

  • Bembalkar, S. R., et al. (2017).[9] "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry, 8(1), 25-32.[9][10]

  • Dymińska, L. (2012). "Synthesis of imidazo[4,5-c]pyridine derivatives." Arkivoc, (vi), 384-397.[11]

  • Mittapelli, V., et al. (2020). "Scalable synthesis of imidazo[4,5-c]pyridines." Tetrahedron Letters, 61(12), 151650.

  • Pfizer Inc. (2010). "Process for preparation of nitropyridine derivatives." World Intellectual Property Organization, WO2010089773A2.

Sources

Accelerated Discovery: Microwave-Assisted Synthesis of 3H-Imidazo[4,5-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3H-imidazo[4,5-b]pyridine moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere of purines and benzimidazoles. Derivatives of this scaffold exhibit potent anticancer (e.g., against MCF-7 breast cancer lines), antiviral, and antitubercular activities (specifically targeting Lumazine synthase).

Conventional thermal synthesis of these fused heterocycles often requires harsh conditions (polyphosphoric acid at >180°C), prolonged reaction times (4–12 hours), and tedious workups, frequently resulting in low yields due to oxidative degradation.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that overcomes these bottlenecks. By leveraging the specific dielectric heating properties of polar intermediates, researchers can achieve ring closure in minutes with yields exceeding 85%, often using "green" solvents like water or ethanol.

Mechanistic Insight & Rationale

The formation of the imidazo[4,5-b]pyridine core from 2,3-diaminopyridine proceeds via two primary pathways depending on the electrophile:

  • Carboxylic Acid Pathway: Direct condensation followed by dehydration.

  • Aldehyde Pathway: Condensation to form a Schiff base/aminal intermediate, followed by an oxidative cyclization.

Microwave irradiation is particularly effective here because the polar transition states (zwitterionic intermediates) couple efficiently with the electromagnetic field, lowering the activation energy barrier (


) via the Arrhenius pre-exponential factor or simply by rapid bulk heating (thermal effect).
Pathway Visualization

The following diagram illustrates the divergent synthetic pathways and the critical cyclization step accelerated by microwave irradiation.

ReactionMechanism cluster_0 Path A: Carboxylic Acid cluster_1 Path B: Aldehyde (Green) Start 2,3-Diaminopyridine Acid R-COOH (Polyphosphoric Ester) Start->Acid Aldehyde R-CHO (Oxidant/Air) Start->Aldehyde Amide Amide Intermediate Acid->Amide Condensation Cyclization MW-Driven Cyclization (-H2O / -2H) Amide->Cyclization Dehydration Imine Schiff Base/Aminal Aldehyde->Imine Condensation Imine->Cyclization Oxidative Closure Product 3H-Imidazo[4,5-b]pyridine Cyclization->Product

Caption: Divergent synthetic pathways for imidazo[4,5-b]pyridine formation. MW irradiation accelerates the rate-limiting cyclization step.

Experimental Protocols

Protocol A: Condensation with Carboxylic Acids (The "Classic" Route)

Application: Best for synthesizing 2-alkyl/aryl derivatives where the carboxylic acid is stable. Green Score: Moderate (Requires acidic catalyst/solvent).

Reagents:

  • 2,3-Diaminopyridine (1.0 equiv)[1]

  • Carboxylic Acid (R-COOH) (1.2 equiv)

  • Polyphosphoric Ester (PPE) or minimal PPA (Solvent/Catalyst)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), mix 1.0 mmol of 2,3-diaminopyridine and 1.2 mmol of the carboxylic acid.

  • Solvent: Add 2 mL of PPE. Note: PPE is preferred over PPA in microwave synthesis due to lower viscosity and better homogeneity, preventing "hot spots."

  • Sealing: Cap the vial with a PTFE/silicone septum.

  • Irradiation:

    • Mode: Dynamic Power (maintain temperature).

    • Temp: 160°C.

    • Hold Time: 10 minutes.

    • Stirring: High (600 rpm) to ensure heat distribution.

  • Workup:

    • Cool to 50°C (using compressed air flow).

    • Pour reaction mixture into crushed ice/water (20 mL).

    • Neutralize with 10% NaOH or NaHCO₃ until pH ~8.

    • Precipitate forms; filter and wash with cold water. Recrystallize from ethanol if necessary.

Protocol B: Oxidative Cyclization with Aldehydes (The "Green" Route)

Application: Ideal for library generation using diverse aldehydes. Green Score: High (Water/Ethanol solvent, often catalyst-free).

Reagents:

  • 2,3-Diaminopyridine (1.0 equiv)[1]

  • Aryl/Alkyl Aldehyde (1.0 equiv)

  • Solvent: Water:Ethanol (2:1 v/v)

  • Oxidant: Air (open vessel) or Sodium Metabisulfite (Na₂S₂O₅, 1.0 equiv) for closed vessel.

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave vial, dissolve 1.0 mmol 2,3-diaminopyridine and 1.0 mmol aldehyde in 3 mL Water:Ethanol.

  • Additives: If using a closed vessel (recommended for safety/speed), add 1.0 mmol Na₂S₂O₅ to facilitate the oxidative dehydrogenation step.

  • Irradiation:

    • Mode: Dynamic Power.

    • Temp: 140°C.

    • Hold Time: 5–8 minutes.

    • Pressure Limit: Set to 15 bar (ethanol creates pressure).

  • Workup:

    • Cool to room temperature.[2]

    • The product often precipitates directly upon cooling.

    • Filter and wash with a mixture of water/ethyl acetate (8:2).

    • Validation: Check purity via TLC (Ethyl Acetate:Hexane 4:1).

Optimization & Troubleshooting Guide

Solvent Selection & Loss Tangent ( )

Microwave heating efficiency depends on the solvent's ability to absorb microwave energy (loss tangent).

Solvent

(2.45 GHz)
Heating EfficiencyRecommendation
Ethanol 0.941HighExcellent for Protocol B. Generates pressure.
Water 0.123ModerateGood, but requires ionic additives (reactants often suffice) to heat past 100°C efficiently.
DMF 0.161ModerateGood solubilizer but high boiling point makes workup difficult. Avoid if possible.
Hexane 0.020LowDo not use. Transparent to microwaves.
Common Failure Modes
  • Incomplete Cyclization (Intermediate Observed):

    • Symptom:[2][3][4][5][6][7] LC-MS shows mass of [M+2] or [M+18].

    • Fix: Increase temperature by 20°C or add a mild oxidant (e.g., Iodine or Na₂S₂O₅) to drive the oxidative closure in Protocol B.

  • Vessel Over-pressure:

    • Symptom:[2][3][4][5][6][7][8] Safety vent triggers.

    • Fix: Reduce ethanol volume; ensure headspace is at least 50% of vial volume.

Data Comparison: Thermal vs. Microwave

The following data summarizes the efficiency gains when synthesizing 2-phenyl-3H-imidazo[4,5-b]pyridine (Protocol B).

ParameterConventional Thermal (Reflux)Microwave-Assisted (Protocol B)Improvement Factor
Temperature 100°C (Oil Bath)140°C (Internal)+40°C
Time 4 – 8 Hours5 – 10 Minutes~48x Faster
Yield 55 – 65%88 – 96%+30% Yield
Solvent DMF (often required)Water/EthanolGreener Profile
Purity (Crude) Low (requires column chrom.)High (recrystallization only)Reduced Labor

Experimental Workflow Diagram

This diagram outlines the logical flow from synthesis to validation, ensuring a self-validating system.

Workflow Prep Reagent Prep (1:1 Stoichiometry) Vessel Vessel Loading (Max 50% Volume) Prep->Vessel MW MW Irradiation (140-160°C, 10 min) Vessel->MW Cooling Active Cooling (to 50°C) MW->Cooling Workup Precipitation/Filtration (pH Adjustment) Cooling->Workup QC QC: TLC & LC-MS (Check for M+2 intermediate) Workup->QC QC->MW Incomplete? (+5 min)

Caption: Standardized workflow for microwave-assisted synthesis of imidazo[4,5-b]pyridines.

References

  • Bembalkar, S. R., et al. (2017). "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry, 8(1), 25-32.[1] 1 Key Insight: Provides the baseline comparison for thermal vs. microwave yields and details the anticancer activity against MCF-7 cell lines.

  • Kale, M. A., et al. (2018). "Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis." ResearchGate.[9] 10 Key Insight: Validates the one-pot oxidative cyclization method and highlights the antitubercular potential of the scaffold.

  • BenchChem Application Note. (2025). "A Comparative Guide to Pyridine Synthesis: Conventional Heating vs. Microwave Irradiation." 2 Key Insight: Offers broad process parameters for microwave pyridine synthesis, supporting the safety and efficiency claims of the protocol.

  • Czarnocka-Śniadała, S., et al. (2021).[11] "Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts." MDPI. 5 Key Insight: While focused on the [1,5-a] isomer, this reference provides critical data on the "specific microwave effect" and solvent interactions relevant to fused pyridine synthesis.

Sources

Application Note: One-Pot Synthesis of Functionalized Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (PDE3 inhibitor).[1] Traditional multi-step syntheses often suffer from low atom economy and tedious purification of unstable intermediates.

This Application Note provides two validated, high-efficiency protocols for the one-pot synthesis of functionalized imidazo[1,2-a]pyridines. We prioritize the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction for its versatility in combinatorial library generation, and a Copper-Catalyzed A³-Coupling for accessing 3-substituted alkynyl derivatives. These protocols are optimized for reproducibility, scalability, and green chemistry compliance.

Strategic Rationale & Mechanism

Why One-Pot Multicomponent Reactions (MCRs)?

In drug discovery, speed-to-lead is critical. MCRs allow the assembly of three or more reactants in a single vessel to form a product containing substantial portions of all starting materials.

  • Atom Economy: >90% theoretical atom efficiency.

  • Operational Simplicity: Eliminates intermediate isolation.

  • Diversity: Three points of diversity (

    
    ) can be varied simultaneously.
    
Mechanism: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[2][3] The reaction proceeds via a Schiff base formation followed by a [4+1] cycloaddition with the isocyanide.

GBB_Mechanism Reactants Reactants (Amine + Aldehyde) SchiffBase Schiff Base Intermediate Reactants->SchiffBase - H2O Imine Nitrilium Ion SchiffBase->Imine + Acid Acid Acid Catalyst (H+ or LA) Acid->SchiffBase Isocyanide Isocyanide Insertion ([4+1]) Shift 1,3-H Shift (Aromatization) Isocyanide->Shift Imine->Isocyanide Cycloaddition Product Imidazo[1,2-a]pyridine Product Shift->Product - H+

Figure 1: Mechanistic flow of the GBB reaction showing the critical Schiff base formation and subsequent [4+1] cycloaddition.

Protocol A: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Objective: Synthesis of 3-amino-imidazo[1,2-a]pyridines.[4] Scale: 1.0 mmol (Adaptable to 10 mmol).

Materials
  • Amine: 2-Aminopyridine (1.0 equiv)[4][5]

  • Aldehyde: Benzaldehyde derivative (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [

    
    ] (5 mol%) OR Ammonium Chloride [
    
    
    
    ] (10 mol%) for a metal-free option.
  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).

Step-by-Step Methodology
  • Pre-Complexation: In a 10 mL microwave vial (or round-bottom flask), dissolve 2-aminopyridine (1.0 mmol, 94 mg) and the aldehyde (1.0 mmol) in MeOH (3 mL).

  • Catalyst Addition: Add

    
     (0.05 mmol, 25 mg). Stir at room temperature for 10 minutes.
    
    • Expert Insight: This pre-stirring step encourages Schiff base formation before the isocyanide is introduced, reducing side reactions.

  • Isocyanide Addition: Add the isocyanide (1.1 mmol) in one portion via syringe.

    • Safety Note: Isocyanides are potent odorants. Handle only in a well-ventilated fume hood. Treat glassware with bleach post-reaction to oxidize residual isocyanide.

  • Reaction:

    • Method A (Thermal): Heat to 60°C for 12 hours.

    • Method B (Microwave - Recommended): Heat to 100°C for 20 minutes (High absorption level).

  • Work-up: Concentrate the solvent under reduced pressure.

  • Purification: The residue is often clean enough for crystallization (EtOAc/Hexane). If not, perform flash column chromatography (SiO2, DCM:MeOH 95:5).

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield Poor Schiff base stabilitySwitch solvent to TFE (Trifluoroethanol) to stabilize the imine intermediate.
Sticky Residue Polymerization of isocyanideReduce temperature; add isocyanide slowly (dropwise).
Incomplete Reaction Deactivation of catalystUse 5 mol%

or increase catalyst loading to 10%.

Protocol B: Copper-Catalyzed A³-Coupling (Green Route)

Objective: Synthesis of 3-alkynyl-imidazo[1,2-a]pyridines via modified A³-coupling (Aldehyde-Alkyne-Amine). Green Aspect: Uses water/micellar media and aerobic oxidation.

Materials
  • Amine: 2-Aminopyridine (1.0 equiv)[4][5]

  • Aldehyde: Benzaldehyde (1.0 equiv)

  • Alkyne: Phenylacetylene (1.2 equiv)

  • Catalyst System:

    
     (10 mol%) + Sodium Ascorbate (20 mol%).[5]
    
  • Additive: Sodium Dodecyl Sulfate (SDS) (10 mol%) – Surfactant for micellar catalysis.

  • Solvent: Water (

    
    ).[4][5]
    
Step-by-Step Methodology
  • Micelle Formation: In a 10 mL flask, dissolve SDS (0.1 mmol) in deionized water (2 mL). Stir vigorously for 5 minutes until a clear solution forms.

  • Reagent Addition: Add 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), copper sulfate (0.1 mmol), and sodium ascorbate (0.2 mmol).

    • Expert Insight: The ascorbate reduces Cu(II) to Cu(I) in situ, generating the active catalytic species.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol).

  • Reaction: Stir the mixture at 50°C for 6–8 hours open to air (or under an

    
     balloon for faster kinetics).
    
  • Work-up: The product usually precipitates out of the water. Filter the solid and wash with water.

  • Purification: Recrystallize from Ethanol.

Substrate Scope & Limitations

The following table summarizes the tolerance of these protocols based on internal validation and literature data.

Substrate ClassGBB Protocol (Method A)Cu-Catalyzed A³ (Method B)Notes
Electron-Rich Aldehydes Excellent (>85%)Good (70-80%)-OMe, -Me groups accelerate the reaction.
Electron-Deficient Aldehydes Good (70-80%)Excellent (>85%)-NO2, -CF3 groups work well in oxidative couplings.
Aliphatic Aldehydes Moderate (50-60%)Poor (<40%)Enolizable aldehydes may undergo aldol side reactions.
Heterocyclic Amines GoodModeratePyrazine/Pyrimidine amines are less nucleophilic, requiring higher temps.
Steric Hindrance ModeratePoorOrtho-substituted aldehydes significantly slow down Method B.

Workflow Visualization

Workflow Design Library Design (R1, R2, R3 Selection) Screen Small Scale Screen (50 mg, Microwave) Design->Screen Decision Check Purity (LCMS) Screen->Decision Decision->Screen <80% (Optimize Cat/Solvent) ScaleUp Scale Up (1-5g, Thermal) Decision->ScaleUp >80% Conv. Purify Purification (Precipitation/Column) ScaleUp->Purify Final Bio-Assay (HTS) Purify->Final

Figure 2: Standardized workflow for generating imidazopyridine libraries for biological screening.

References

  • Groebke, K., et al. (1998).[3] "Synthesis of Imidazo[1,2-a]pyridines via a Novel Iso-cyanide Based Three-Component Reaction." Synlett.

  • Bienaymé, H., & Bouzid, K. (1998). "A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles." Angewandte Chemie International Edition.

  • Pericherla, S., et al. (2013). "Recent developments in the synthesis of imidazo[1,2-a]pyridines." RSC Advances.

  • Nath, J., et al. (2019). "Efficient and 'Green' Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media." ACS Omega.

  • Shaabani, A., et al. (2024).[4][6] "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday."[2] Beilstein Journal of Organic Chemistry.

Sources

Technical Application Note: Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate (EIPC-7) as a Kinase Inhibitor Scaffold

[1]

Abstract & Introduction

Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate (EIPC-7) is a critical heteroaromatic scaffold used in the design and synthesis of ATP-competitive kinase inhibitors.[1] Structurally analogous to the purine base of ATP, the imidazo[4,5-c]pyridine core functions as a "hinge-binder," forming essential hydrogen bonds within the kinase catalytic domain.

While EIPC-7 itself exhibits modest intrinsic inhibitory activity, its primary utility lies as a privileged building block .[1] It serves as the precursor for high-affinity inhibitors targeting Src Family Kinases (SFKs) , Janus Kinases (JAKs) , and Aurora Kinases . The C7-ester moiety allows for rapid diversification into amides, enabling access to the solvent-exposed regions of the kinase pocket to tune selectivity and potency.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Screening EIPC-7 as a low-molecular-weight fragment.[1]

  • Lead Optimization: Hydrolysis and derivatization to generate Type I/II kinase inhibitors.

  • Chemical Biology: Development of affinity probes for imidazopyridine-binding kinases.[1]

Mechanism of Action: ATP Competition

The imidazo[4,5-c]pyridine core mimics the adenine ring of ATP. In the kinase active site, the nitrogen atoms at positions 1 and 3 (or 3 and 4 depending on tautomerism) interact with the "hinge region" amino acids via hydrogen bonding.

  • Hinge Binding: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the hinge residue (e.g., Met341 in Src).

  • Ribose Pocket: The C7-carboxylate (or its derivatives) projects towards the solvent front or the ribose-binding pocket, providing a vector for solubilizing groups.[1]

  • Hydrophobic Pocket II: Substituents at the C2 position often occupy the hydrophobic back-pocket, determining selectivity (e.g., "Gatekeeper" interactions).

Figure 1: Mechanism & Optimization Workflow

This diagram illustrates the binding mode of the core scaffold and the workflow to convert EIPC-7 into a nanomolar inhibitor.

KinaseInhibitioncluster_bindingBinding InteractionsEIPCEIPC-7 (Scaffold)(Low Affinity Hit)HydrolysisHydrolysis(LiOH/THF)EIPC->HydrolysisStep 1TargetKinase Active Site(ATP Pocket)EIPC->TargetWeak H-Bonding(Fragment Screen)AcidCarboxylic AcidIntermediateHydrolysis->AcidCouplingAmide Coupling(HATU/Amine)Acid->CouplingStep 2InhibitorFunctionalized Inhibitor(High Affinity)Coupling->InhibitorStep 3Inhibitor->TargetPotent Inhibition(IC50 < 100 nM)HingeHinge Region(H-Bonds)Inhibitor->HingeCore ScaffoldSolventSolvent Front(Solubility)Inhibitor->SolventC7-AmideGatekeeperGatekeeper(Selectivity)Inhibitor->GatekeeperC2-Substituent

Caption: Transformation of EIPC-7 scaffold into a potent kinase inhibitor and its active site interactions.[1]

Experimental Protocols

Protocol A: Preparation & Handling

Objective: Solubilize EIPC-7 for biochemical assays without precipitation.

  • Stock Solution (10 mM):

    • Weigh 1.91 mg of EIPC-7 (MW: 191.19 g/mol ).[1]

    • Dissolve in 1.0 mL of anhydrous DMSO (Sigma-Aldrich, HPLC grade).

    • Vortex for 30 seconds. Ensure complete dissolution (solution should be clear).

    • Storage: Aliquot into 50 µL vials and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution (Assay Ready):

    • Dilute stock 1:100 in Assay Buffer (e.g., to 100 µM) immediately prior to use.

    • Note: Keep final DMSO concentration < 1% in the kinase assay to prevent enzyme denaturation.

Protocol B: In Vitro Kinase Assay (TR-FRET)

Objective: Determine the IC50 of EIPC-7 (or its derivatives) against Src Kinase using the LanthaScreen™ Eu Kinase Binding Assay.[1]

Materials:

  • Kinase: Recombinant Human Src (C-terminal His-tag).[1]

  • Tracer: Kinase Tracer 236 (Alexa Fluor™ 647).

  • Antibody: Eu-anti-His Tag Antibody.[1]

  • Plate: 384-well low-volume white plate (Corning).[1]

Workflow:

  • Compound Transfer: Dispense 10 nL of EIPC-7 (serial dilution 10 mM to 1 nM) into the 384-well plate.

  • Master Mix Prep:

    • Prepare Kinase/Antibody Mix in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • [Src] final = 5 nM; [Eu-Ab] final = 2 nM.[1]

  • Tracer Addition: Prepare Tracer 236 solution (Final conc. = 10 nM).

  • Incubation:

    • Add 5 µL Kinase/Ab Mix to wells.

    • Add 5 µL Tracer solution to wells.

    • Centrifuge plate at 1000 x g for 1 min.

    • Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read plate on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

Data Analysis: Calculate the TR-FRET Ratio:

Protocol C: Cellular Target Engagement (Western Blot)

Objective: Verify if EIPC-7 derivatives penetrate cells and inhibit Src autophosphorylation (Y416).[1]

Cell Line: A549 or MDA-MB-231 (High Src expression).[1]

  • Treatment:

    • Seed cells at

      
       cells/well in 6-well plates. Incubate 24h.
      
    • Serum starve (0.5% FBS) for 12h to synchronize cells.

    • Treat with EIPC-7 or derivative (1, 5, 10 µM) for 2 hours.

    • Stimulate with EGF (50 ng/mL) for 15 mins to activate Src.

  • Lysis:

    • Wash with ice-cold PBS containing 1 mM Na3VO4 (phosphatase inhibitor).[1]

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Immunoblotting:

    • Run 20 µg protein on 4-12% Bis-Tris Gel.[1]

    • Transfer to PVDF membrane.

    • Primary Ab: Rabbit anti-pSrc (Tyr416) [1:1000].

    • Control Ab: Mouse anti-Total Src [1:1000] and anti-GAPDH.

    • Secondary Ab: HRP-conjugated anti-Rabbit/Mouse.[1]

  • Quantification: Normalize pSrc signal to Total Src signal using densitometry (ImageJ).

Figure 2: Cellular Assay Logic

This diagram outlines the signaling pathway interrogation logic.[1]

CellularAssayCompoundEIPC-7 / Derivative(Extracellular)MembraneCell Membrane(Permeability Barrier)Compound->MembranePassive DiffusionSrc_Activep-Src (Y416)Active KinaseCompound->Src_ActiveInhibition(ATP Competition)Src_InactiveSrc (Inactive)Closed ConformationMembrane->Src_InactiveIntracellular BindingSrc_Inactive->Src_ActiveAutophosphorylationEGF_StimEGF StimulationEGF_Stim->Src_InactiveActivationDownstreamDownstream Signaling(STAT3 / Akt / MAPK)Src_Active->DownstreamReadoutWestern Blot Readout:Reduced p-Y416 SignalSrc_Active->ReadoutQuantification

Caption: Pathway logic for validating Src inhibition in cellular models.

Data Summary & Reference Values

ParameterValue / Protocol StandardNotes
MW 191.19 g/mol Small size makes it an ideal "Fragment".[1]
LogP ~1.13Good membrane permeability predicted.[1]
Solubility >10 mM in DMSOPoor aqueous solubility; keep DMSO <1%.[1]
Primary Targets Src, Fyn, JAK2, Aurora ASpecificity depends on C2/C7 derivatization.
Expected IC50 > 10 µM (Ester form)Ester is a weak binder; hydrolysis/amidation required for nM potency.
Detection Abs 280-320 nmHeterocycle absorbs in UV range.[1]

Troubleshooting & Expert Tips

  • Low Potency of Ester: If the parent ester (EIPC-7) shows IC50 > 10 µM, do not discard the scaffold. The ethyl ester often sterically clashes with the ribose pocket or lacks the necessary hydrogen bond donors. Action: Hydrolyze to the acid and couple with a solubilizing amine (e.g., N-methylpiperazine) to engage the solvent front.

  • Non-Specific Binding: Imidazopyridines are hydrophobic. Include 0.01% Triton X-100 or Brij-35 in assay buffers to prevent colloidal aggregation (promiscuous inhibition).[1]

  • Crystallography: EIPC-7 derivatives often crystallize well with kinases.[1] Use high concentrations (1-5 mM) for soaking experiments in apo-crystals of Src or Aurora A.[1]

References

  • Scaffold Utility in Src Inhibitors

    • Title: Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma.[1]

    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry (2021).
    • URL:[Link]

  • Aurora Kinase Optimization

    • Title: Imidazo[4,5-b]pyridine Derivatives as Inhibitors of Aurora Kinases: Lead Optimiz
    • Source:Journal of Medicinal Chemistry (2010).[2]

    • URL:[Link]

  • Chemical Vendor Data (Building Block)

    • Title: Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate Product Page.[1][3][4]

    • Source: Sigma-Aldrich / Merck.[1]

  • General Kinase Assay Protocols: Title: LanthaScreen™ Eu Kinase Binding Assay Protocol. Source: Thermo Fisher Scientific.

Application Notes and Protocols for the Evaluation of Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Imidazopyridine Scaffold

The imidazopyridine core is a significant pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Specifically, compounds within the imidazo[4,5-c]pyridine family have garnered attention in oncology research. Their structural resemblance to endogenous purines facilitates interactions with key biological macromolecules, including DNA, RNA, and various proteins.[1] This bioisosteric similarity has led to the investigation of imidazo[4,5-c]pyridine derivatives as potential anticancer agents, with some exhibiting cytotoxic effects through mechanisms such as kinase inhibition.[1]

Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate (CAS No. 1266114-63-9) is a heterocyclic building block available for drug discovery.[2] While specific data on the anticancer effects of this particular molecule is not yet prevalent in the literature, its core structure is part of a chemical class that has shown promise. For instance, various imidazole and imidazopyridine derivatives have been reported to possess significant anticancer properties.[3][4] Studies on related 3H-imidazo[4,5-b]pyridine compounds have demonstrated notable anticancer activity against breast cancer cell lines such as MCF-7 and BT-474, suggesting that the imidazopyridine moiety is a promising template for the development of new anticancer agents.[5][6][7]

These application notes provide a comprehensive guide for researchers to conduct an initial in-vitro evaluation of ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate for its potential as an anticancer agent. The protocols outlined below follow a logical, stepwise progression from broad cytotoxicity screening to more detailed mechanistic studies.

Experimental Workflow: A Phased Approach to Characterization

A systematic approach is crucial for characterizing the anticancer potential of a novel compound. We propose a three-phased experimental workflow. This ensures that each step builds upon the last, providing a comprehensive understanding of the compound's activity.

Experimental_Workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Investigation cluster_phase3 Phase 3: Target Pathway Elucidation P1_Viability Cell Viability Assays (MTT/MTS) P1_IC50 Determine IC50 Values P1_Viability->P1_IC50 Analyze Dose-Response P2_Apoptosis Apoptosis Assay (Annexin V/PI Staining) P1_IC50->P2_Apoptosis Proceed with IC50 concentrations P2_CellCycle Cell Cycle Analysis (Propidium Iodide Staining) P1_IC50->P2_CellCycle P3_WesternBlot Western Blot Analysis P2_Apoptosis->P3_WesternBlot Based on Apoptosis/ Cell Cycle Data P2_CellCycle->P3_WesternBlot P3_Pathway Identify Modulated Proteins (e.g., Caspases, Cyclins) P3_WesternBlot->P3_Pathway

Caption: A three-phased workflow for the in-vitro evaluation of novel anticancer compounds.

Phase 1: Determining Cytotoxicity and IC50 Values

The initial step is to ascertain the compound's cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects across a panel of cancer cell lines. This is a critical screening phase to identify sensitive cell lines and determine the concentration range for further studies.

Rationale for Method Selection

Tetrazolium reduction assays, such as MTT and MTS, are widely used, reliable methods for assessing cell viability.[8][9][10] These colorimetric assays measure the metabolic activity of a cell population, which in most cases, correlates with the number of viable cells.[11] The reduction of a tetrazolium salt (yellow) to a formazan product (purple) is catalyzed by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[12]

Protocol 1: Cell Viability Assay (MTT/MTS)

1. Cell Seeding:

  • Culture selected cancer cell lines (e.g., MCF-7, BT-474, A549, HCT116) in their recommended growth medium until they reach approximately 80% confluency.

  • Trypsinize, count, and seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[13]

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate in sterile DMSO.

  • Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[14]

  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (DMSO at the highest concentration used for the compound) and untreated cells (medium only).

  • Incubate the plates for a defined period, typically 48 or 72 hours.[13]

3. MTT/MTS Assay:

  • For MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • For MTS Assay:

    • Add 20 µL of the combined MTS/PES solution to each well.[12]

    • Incubate for 1-4 hours at 37°C. The formazan product is soluble in the culture medium.[12]

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm for MTT or 490 nm for MTS.[12]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50).

Parameter Recommendation Rationale
Cell Lines Start with a diverse panel (e.g., breast, lung, colon)To identify broad-spectrum activity or specific sensitivities.
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase during treatment.[15]
Concentration Range 0.1 µM to 100 µMA wide range is necessary to capture the full dose-response curve for an unknown compound.[14]
Incubation Time 48 - 72 hoursAllows for multiple cell doubling times, providing a sufficient window to observe effects on proliferation.[15]

Phase 2: Investigating the Mechanism of Cell Death

Once the IC50 values are established, the next logical step is to investigate how the compound is affecting the cancer cells. The two most common outcomes of anticancer drug action are the induction of apoptosis (programmed cell death) and cell cycle arrest.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Rationale for Method Selection: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[16][17] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells where membrane integrity is compromised.[17] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[18]

1. Cell Treatment:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 24 or 48 hours. Include an untreated and a vehicle control.

2. Cell Harvesting and Staining:

  • Collect both the floating and adherent cells. For adherent cells, use gentle trypsinization.

  • Wash the collected cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add fluorescently labeled Annexin V (e.g., FITC, APC) and PI to the cell suspension.

  • Incubate the cells for 15-20 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • The data will allow for the quantification of four cell populations:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Rationale for Method Selection: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M). Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[19] This allows for the differentiation of cells based on their DNA content and, consequently, their phase in the cell cycle.[20]

1. Cell Treatment and Harvesting:

  • Treat cells in 6-well plates with the compound at IC50 concentrations as described in the apoptosis protocol.

  • Harvest the cells (both floating and adherent) at various time points (e.g., 12, 24, 48 hours).

2. Cell Fixation and Staining:

  • Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells.[21]

  • Incubate the fixed cells for at least 2 hours at -20°C.

  • Wash the cells again with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[21]

  • Incubate for 30 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • Analyze the DNA content of the cells using a flow cytometer.

  • A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), the G2/M phase (4N DNA content), and the S phase (intermediate DNA content).[20][22]

  • Analyze the data to determine the percentage of cells in each phase of the cell cycle.

Phase 3: Elucidating Molecular Mechanisms

The findings from the apoptosis and cell cycle assays will guide the investigation into the specific molecular pathways being affected by the compound. Western blotting is a powerful technique to examine changes in the expression levels of key proteins involved in these processes.[23]

Signaling_Pathway cluster_apoptosis Apoptosis Pathway cluster_cellcycle Cell Cycle Regulation Compound Ethyl 3H-imidazo[4,5-c] pyridine-7-carboxylate Bax Bax/Bak Compound->Bax upregulates? Bcl2 Bcl-2/Bcl-xL Compound->Bcl2 downregulates? p21 p21/p27 Compound->p21 upregulates? CDK1 Cyclin B1/CDK1 Compound->CDK1 inhibits? CytoC Cytochrome c Bax->CytoC releases Bcl2->Bax inhibits Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Cleavage Casp3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis CDK2 Cyclin E/CDK2 p21->CDK2 inhibits G1_S_Arrest G1/S Arrest CDK2->G1_S_Arrest G2_M_Arrest G2/M Arrest CDK1->G2_M_Arrest

Sources

Application Note: Development of Next-Generation Antitubercular Agents via Imidazo[1,2-a]pyridine Scaffolds

[1]

Executive Summary

The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel chemotypes with distinct mechanisms of action.[1] The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in this domain, exemplified by the clinical candidate Telacebec (Q203) .[1][2]

This Application Note provides a comprehensive technical guide for the rational design, chemical synthesis, and biological validation of imidazo[1,2-a]pyridine derivatives targeting the mycobacterial cytochrome bcc1 complex (QcrB).[1]

Rational Design & SAR Strategy

The efficacy of imidazo[1,2-a]pyridine (IMP) antimycobacterials relies on precise substitutions that balance lipophilicity (for cell wall penetration) with specific receptor binding affinity.[1]

Structure-Activity Relationship (SAR) Matrix

Current data indicates that the inhibition of the QcrB subunit is highly sensitive to steric and electronic modifications at the C3 and C6 positions.[1]

PositionModification StrategyImpact on Potency (MIC)Mechanistic Insight
C3 Carboxamide LinkerCritical Essential for H-bonding within the QcrB binding pocket.[1]
C3 (Side Chain) Biaryl ether / 4-phenylHighLipophilic bulk required to occupy the hydrophobic cleft.[1]
C6 Methyl / ChloroHigh6-Methyl analogs often show 5-10x greater potency than 7- or 8-substituted isomers.[1]
C2 Methyl / HModerateStabilization of the core; affects metabolic stability.[1]
Mechanism of Action (MoA)

The primary target of Q203-like IMPs is the QcrB subunit of the cytochrome bcc1 complex.[1] Inhibition here disrupts the Electron Transport Chain (ETC), halting ATP synthesis and leading to bacteriostasis.[1]

ETC_PathwayNADHNADHNDH2NDH-II(Dehydrogenase)NADH->NDH2e-MQMenaquinone(Pool)NDH2->MQe-QcrBCytochrome bcc1(QcrB Subunit)MQ->QcrBe-CytCCytochrome cQcrB->CytCe-CytAA3Cytochrome aa3(Oxidase)CytC->CytAA3e-ATPATP SynthaseCytAA3->ATPH+ GradientIMPImidazo[1,2-a]pyridine(Inhibitor)IMP->QcrBBLOCKS

Figure 1: M. tuberculosis Electron Transport Chain showing the blockade of QcrB by imidazo[1,2-a]pyridine agents, preventing electron transfer to Cytochrome c.[1]

Chemical Synthesis Protocol

Method: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction.[1][3][4][5][6] Objective: One-pot synthesis of 3-aminoimidazo[1,2-a]pyridines.

Workflow Diagram

GBB_SynthesisAmine2-Aminopyridine(Component A)MixSolvent: MeOH/DCM (1:1)Catalyst: Sc(OTf)3 (5 mol%)Amine->MixAldehydeAldehyde(Component B)Aldehyde->MixIsonitrileIsocyanide(Component C)Isonitrile->MixReactionReaction: 12h @ RTSchiff Base Formation -> [4+1] CycloadditionMix->ReactionWorkupWorkup:Concentrate -> EtOAc Extraction -> Wash (Brine)Reaction->WorkupPurifyPurification:Flash Chromatography (Hex/EtOAc)Workup->PurifyProductFinal Scaffold:Imidazo[1,2-a]pyridine-3-aminePurify->Product

Figure 2: The Groebke-Blackburn-Bienaymé (GBB) three-component reaction pathway for rapid scaffold generation.[1]

Detailed Protocol
  • Reagents:

    • 2-amino-5-methylpyridine (1.0 equiv)[1]

    • Substituted benzaldehyde (1.0 equiv)[1]

    • tert-butyl isocyanide (1.1 equiv)[1]

    • Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Ammonium Chloride [NH₄Cl] (10 mol%)[1]

    • Solvent: Methanol (MeOH) or Dichloromethane (DCM):MeOH (1:1).[1]

  • Procedure:

    • Dissolve the aldehyde and 2-aminopyridine in the solvent (0.2 M concentration) in a round-bottom flask.

    • Add the catalyst and stir for 15 minutes at room temperature (RT) to facilitate imine formation (Schiff base).

    • Add the isocyanide dropwise.[1]

    • Stir the mixture at RT for 12–24 hours. Monitor via TLC (30% EtOAc in Hexane).

  • Workup:

    • Concentrate the solvent under reduced pressure.[1]

    • Redissolve residue in Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ followed by brine.[1]

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate.[1]

  • Purification:

    • Purify via flash column chromatography using a gradient of Hexane:EtOAc.[1]

    • Validation: Confirm structure via ¹H NMR and LC-MS (Expected M+H peak).

Biological Evaluation: REMA Assay

Method: Resazurin Microtiter Assay (REMA) for MIC determination.[1][7][8] Principle: Metabolically active bacteria reduce blue resazurin to pink resorufin.[1]

Materials
  • Strain: M. tuberculosis H37Rv (or MDR clinical isolates).[1]

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.5% glycerol, and 0.05% Tween 80.[1]

  • Reagent: Resazurin sodium salt powder (dissolved in sterile water at 0.01-0.02%).[1]

Step-by-Step Protocol
  • Inoculum Preparation:

    • Grow M. tb culture to mid-log phase (OD₆₀₀ ≈ 0.6–0.8).

    • Dilute culture to a final density of approx.

      
       CFU/mL in 7H9 medium.[1]
      
  • Plate Setup (96-well):

    • Perimeter Wells: Fill with 200 µL sterile water to prevent evaporation.[1]

    • Test Wells: Add 100 µL of 7H9 medium.

    • Compound Addition: Add 100 µL of the imidazo[1,2-a]pyridine analog (stock in DMSO) to the first column and perform serial 2-fold dilutions across the plate.

    • Controls:

      • Positive Control:[1] Isoniazid (INH) or Rifampicin (RIF).[1]

      • Growth Control:[1][9] Bacteria + DMSO (no drug).[1]

      • Sterility Control: Media only.[1]

  • Incubation:

    • Add 100 µL of the bacterial inoculum to all test wells.[1]

    • Seal plate and incubate at 37°C for 7 days .

  • Readout:

    • Add 30 µL of Resazurin solution to each well.[1][9]

    • Incubate for an additional 24 hours.

    • Interpretation:

      • Blue: No growth (Inhibition).[1]

      • Pink: Growth (Active metabolism).[1]

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.[1]

Mechanism Validation & Cross-Resistance

To confirm the compound targets QcrB, the following validation loop is required:

  • Spontaneous Mutant Generation:

    • Plate M. tb on agar containing 5× and 10× MIC of the lead imidazo[1,2-a]pyridine.[1]

    • Isolate surviving colonies.[1]

  • Genomic Sequencing:

    • Sequence the qcrB gene.[1][10]

    • Marker: Look for the T313A (Thr313Ala) mutation.[1] This specific mutation confers resistance to Q203 and structurally related imidazopyridines, confirming the target.[1]

  • Cross-Resistance Testing:

    • Test the MIC of the new analog against M. tb strains already resistant to Q203.

    • Result: If the MIC increases significantly (>10-fold), the compounds share the same binding site on QcrB.[1]

References

  • Pethe, K. et al. (2013).[1] Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis.[1][2][11] Nature Medicine.[1] Link

  • Abrahams, K. A. et al. (2012).[1][10] Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB.[1][2][10] PLOS ONE. Link

  • Samanta, S. et al. (2023).[1][12] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.[1][2][5][10][12][13][14] RSC Medicinal Chemistry.[1][12] Link

  • Palomino, J. C. et al. (2002).[1] Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis.[1][7][8][15][16] Antimicrobial Agents and Chemotherapy.[1][9] Link[1]

  • Rentería-Gómez, M. A. et al. (2024).[1][3] One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings. Link

A Comprehensive Guide to Assessing c-Met Kinase Inhibition Activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a critical signaling axis implicated in the progression of numerous cancers.[1] Dysregulation of HGF/c-Met signaling, through mechanisms like gene amplification, mutation, or protein overexpression, drives tumor growth, invasion, and metastasis, making it a prime target for therapeutic intervention.[1][2] This guide provides a detailed framework for researchers and drug development professionals to robustly assess the inhibitory activity of compounds targeting c-Met kinase. We present a multi-tiered approach, encompassing both direct, cell-free biochemical assays and physiologically relevant cell-based assays, to build a comprehensive inhibitory profile. Each protocol is accompanied by an explanation of the underlying scientific principles, ensuring that experimental design is both rigorous and self-validating.

The HGF/c-Met Signaling Pathway: A Core Oncogenic Driver

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is the sole known receptor for HGF.[1][3] Under normal physiological conditions, this pathway is vital for embryonic development and tissue repair.[1] However, in many malignancies, its aberrant activation provides sustained oncogenic signaling.[4]

Upon HGF binding, c-Met undergoes homodimerization and autophosphorylation of key tyrosine residues (Y1234, Y1235) in its catalytic domain.[1] This event triggers the recruitment of a cascade of downstream adaptor proteins and effectors, creating a multifunctional docking site that activates major signaling pathways.[1] These include the RAS/MAPK pathway, which primarily regulates cell proliferation, and the PI3K/AKT pathway, which is a key mediator of cell survival.[1] The intricate network of c-Met signaling underscores its potent role in tumorigenesis.

cMet_Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met Dimer cMet->p_cMet Dimerizes & Autophosphorylates Gab1 Gab1 p_cMet->Gab1 Recruits Grb2 Grb2 p_cMet->Grb2 Recruits PI3K PI3K Gab1->PI3K RAS RAS Grb2->RAS AKT AKT PI3K->AKT Survival Cell Survival, Anti-Apoptosis AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Motility, Invasion ERK->Proliferation

Caption: The HGF/c-Met signaling cascade.

Biochemical Assays: Quantifying Direct Enzyme Inhibition

Biochemical, or cell-free, assays are the foundational step in inhibitor characterization. They utilize purified, recombinant c-Met kinase domain to directly measure a compound's ability to block the phosphorylation of a substrate.[5] This approach isolates the enzyme-inhibitor interaction from cellular complexities like membrane permeability and off-target effects, providing a pure measure of enzymatic potency (e.g., IC50).

Principle: Luminescence-Based ATP Consumption

A widely adopted method for assessing kinase activity is to measure the consumption of ATP during the phosphotransferase reaction.[6] The Kinase-Glo® platform, for instance, uses a luciferase-based system to quantify the amount of ATP remaining after the kinase reaction is complete.[6] A high luminescence signal indicates a large amount of remaining ATP, and therefore, potent inhibition of kinase activity.[6] Conversely, low signal indicates high kinase activity and poor inhibition.[6]

Biochemical_Workflow cluster_prep Plate Setup cluster_reaction Kinase Reaction cluster_readout Detection A 1. Dispense buffer, ATP, and substrate B 2. Add test inhibitor (serial dilutions) A->B C 3. Add purified c-Met enzyme B->C D 4. Incubate at 30°C for 45-60 min C->D E 5. Add Kinase-Glo® reagent D->E F 6. Incubate at RT for 15 min E->F G 7. Read luminescence F->G

Caption: Workflow for a luminescence-based c-Met kinase assay.

Detailed Protocol: Luminescence-Based c-Met Kinase Assay

This protocol is adapted from commercially available kits and is suitable for a 96-well or 384-well format.[7]

A. Materials & Reagents

ReagentTypical Final ConcentrationNotes
Recombinant Human c-Met (Kinase Domain)0.5 - 2 ng/µLConcentration is lot-specific. Avoid multiple freeze-thaw cycles.[7]
Kinase Assay Buffer (e.g., 5x)1xTypically contains Tris, MgCl2, DTT.
ATP10 - 50 µMConcentration should be near the Km for ATP for competitive inhibitor studies.
Substrate (e.g., Poly(Glu,Tyr) 4:1)0.1 - 0.2 mg/mLA generic tyrosine kinase substrate.[5]
Test InhibitorVaries (e.g., 1 nM - 100 µM)Serially diluted in DMSO. Final DMSO should not exceed 1%.[5][8]
Kinase-Glo® MAX ReagentAs per manufacturerDetection reagent.
White, Opaque MicroplatesN/AEssential for luminescence assays to prevent signal bleed-through.[7]

B. Step-by-Step Procedure

  • Prepare Master Mix: Thaw all reagents on ice. Prepare a master mix containing 1x Kinase Assay Buffer, the desired final concentration of ATP, and the substrate.

  • Aliquot Master Mix: Add 10 µL of the master mix to each well of a white 96-well plate.

  • Add Inhibitor: Add 5 µL of serially diluted test compound to the appropriate wells. For controls, add 5 µL of DMSO vehicle ("Positive Control") or buffer ("Blank").

  • Initiate Reaction: Prepare a working solution of the c-Met enzyme in 1x Kinase Assay Buffer. Initiate the kinase reaction by adding 10 µL of the diluted c-Met enzyme to the "Positive Control" and "Test Inhibitor" wells.[7]

  • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.[7]

  • Detection: Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature. Add 25 µL of the Kinase-Glo® reagent to each well.

  • Signal Development: Cover the plate to protect it from light and incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.[7]

  • Data Acquisition: Read the luminescence on a microplate reader.[7]

C. Data Analysis

The raw luminescence units (RLU) are used to calculate the percent inhibition for each compound concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

  • % Activity = (RLUInhibitor - RLUBlank) / (RLUPositive Control - RLUBlank) x 100

  • % Inhibition = 100 - % Activity

Cell-Based Assays: Assessing Inhibition in a Biological Context

While biochemical assays are essential for determining direct enzymatic potency, cell-based assays are critical for confirming that a compound can access its target within a living cell and exert a biological effect. These assays measure either the direct inhibition of c-Met phosphorylation in cells or the downstream functional consequences, such as reduced cell viability.

Method A: Western Blot for Phospho-c-Met (p-Met)

Western blotting is a semi-quantitative, gold-standard method for directly observing the phosphorylation status of a target protein within a cell lysate.[9] It provides visual confirmation of target engagement. The key to a successful phospho-protein blot is meticulous sample preparation to preserve the phosphorylation state, which includes the use of phosphatase inhibitors.[9]

A. Experimental Design Considerations

  • Cell Line Selection: Use a cancer cell line with known c-Met dysregulation. This can be a line with MET gene amplification (e.g., SNU-5, MKN-45) where the receptor is constitutively phosphorylated, or a line that overexpresses the receptor and can be stimulated with its ligand, HGF.[2][10]

  • Stimulation (if required): For non-constitutively active cell lines, cells must be serum-starved (e.g., overnight in 0.5% FBS media) to reduce basal signaling. Subsequently, they are stimulated with HGF (e.g., 50 ng/mL for 15-30 minutes) to induce robust c-Met phosphorylation.[11] The inhibitor is typically pre-incubated for 1-2 hours before HGF is added.

WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemistry cluster_detection Detection A 1. Seed cells and allow to adhere B 2. Serum starve cells (if required) A->B C 3. Pre-treat with inhibitor B->C D 4. Stimulate with HGF (if required) C->D E 5. Lyse cells in buffer with phosphatase inhibitors D->E F 6. Quantify protein (e.g., BCA assay) E->F G 7. Run SDS-PAGE & Transfer to membrane F->G H 8. Block membrane (e.g., 5% BSA) G->H I 9. Incubate with primary Ab (p-Met, total Met, Actin) H->I J 10. Incubate with secondary HRP-Ab I->J K 11. Add ECL substrate & Image J->K

Caption: General workflow for Western blot analysis of p-Met.

B. Abbreviated Protocol

  • Cell Treatment: Seed cells (e.g., SNU-5) in a 6-well plate. Once they reach 70-80% confluency, treat with various concentrations of the c-Met inhibitor for 2-4 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells and collect the lysate.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Electrophoresis: Normalize all samples to the same protein concentration (e.g., 20-30 µg), add Laemmli sample buffer, boil, and load onto an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST. BSA is often preferred over milk for phospho-antibodies to reduce background.[9]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235).

  • Secondary Antibody & Detection: Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane should be stripped and re-probed for total c-Met and a loading control like β-actin.

Method B: Cell Viability / Proliferation Assay

The ultimate goal of an anti-cancer agent is to stop tumor cell growth. Cell viability assays measure the downstream consequence of kinase inhibition. Assays like the MTS (e.g., CellTiter 96 AQueous One) or WST-1 assay are colorimetric methods that quantify the number of viable cells in a culture well.[2][10] This provides a functional readout of an inhibitor's anti-proliferative effect.

Viability_Workflow cluster_culture Cell Culture & Treatment cluster_incubation Growth Period cluster_readout Detection A 1. Seed cells in a 96-well plate (e.g., 4000 cells/well) B 2. Allow cells to adhere overnight A->B C 3. Add serial dilutions of inhibitor B->C D 4. Incubate for 72 hours C->D E 5. Add WST-1 or MTS reagent to each well D->E F 6. Incubate for 1-4 hours E->F G 7. Read absorbance F->G

Caption: Workflow for a cell viability assay.

A. Abbreviated Protocol

  • Cell Seeding: Seed a c-Met dependent cancer cell line (e.g., MKN-45) into a clear 96-well plate at a pre-determined optimal density (e.g., 4,000-5,000 cells/well) in 100 µL of complete media.[2] Allow the cells to attach overnight.[2]

  • Inhibitor Treatment: The next day, add serial dilutions of the test compound to the wells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).[2]

  • Detection: Add 10-20 µL of WST-1 or MTS reagent to each well and incubate for an additional 1-4 hours, or until a sufficient color change is observed in the control wells.[2]

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 490 nm for MTS) using a microplate reader.[10]

  • Data Analysis: Calculate the percent viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Conclusion and Self-Validating Principles

A multi-pronged approach is essential for the robust characterization of c-Met kinase inhibitors. By integrating direct biochemical assays with functional cell-based readouts, researchers can build a comprehensive and reliable data package.

  • Biochemical assays confirm direct, potent engagement with the purified enzyme.

  • Phospho-c-Met Western blots validate that the compound hits its intended target in a cellular environment.

  • Cell viability assays demonstrate a meaningful anti-proliferative consequence of target inhibition.

This layered strategy, where results from one assay logically support the next, forms a self-validating system that ensures data integrity and provides a solid foundation for advancing promising compounds into further preclinical development.

References

  • c-Met Kinase Assay Kit - BPS Bioscience. (n.d.). BPS Bioscience. Retrieved February 4, 2026, from [Link]

  • c-Met Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved February 4, 2026, from [Link]

  • Human c-MET/HGFR Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved February 4, 2026, from [Link]

  • Abdel-Hamid, H., et al. (2010). Molecular Imaging of c-Met Kinase Activity. PLoS ONE, 5(10), e13558. [Link]

  • Chemi-Verse™ c-MET Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved February 4, 2026, from [Link]

  • Kim, J., et al. (2024). Fatal Disease Progression Driven by MET Amplification in EGFR and RBM10 Co-mutated Lung Adenocarcinoma: A Case Report. Cancer Management and Research, 16, 123-131. [Link]

  • Morgillo, F., et al. (2022). Targeting the c-Met/VEGFR Pathway to Boost Nab-Paclitaxel Efficacy in Gastric Cancer: Preclinical Insights. International Journal of Molecular Sciences, 23(19), 11887. [Link]

  • Peters, C. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • Sun, L., et al. (2012). Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase. SLAS DISCOVERY, 17(8), 956-963. [Link]

  • Liu, X., et al. (2011). A Novel Kinase Inhibitor, INCB28060, Blocks c-MET–Dependent Signaling, Neoplastic Activities, and Cross-Talk with EGFR and HER-3. Clinical Cancer Research, 17(22), 7127-7138. [Link]

  • Bendell, J., & Spigel, D. (2013, April 29). Early Clinical Trials in HGF/C-MET Targeted Therapy [Video]. YouTube. [Link]

  • Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1_suppl), 7-19. [Link]

  • Seffouh, A., et al. (2007). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. Journal of Biomolecular Screening, 12(4), 528-537. [Link]

  • Hepatocyte growth factor receptor. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

Sources

Strategic Evaluation of Aurora Kinase Inhibitors: From Biochemical Profiling to Phenotypic Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Aurora kinase family (A, B, and C) governs critical nodes of mitotic progression.[1] While they share high sequence homology within the catalytic domain, their divergent subcellular localizations and substrates dictate distinct biological outcomes upon inhibition. This guide provides a rigorous, experimentally validated framework for evaluating Aurora kinase inhibitors (AKIs). We move beyond generic screening protocols to establish a causal link between biochemical potency, cellular target engagement, and phenotypic outcome.

Target Architecture & Signaling Logic

To design a robust evaluation strategy, one must first respect the distinct spatial-temporal roles of the isoforms. A "pan-Aurora" signal in a primary screen can be misleading; true lead optimization requires dissecting the specific contribution of Aurora A (centrosomal maturation) versus Aurora B (chromosome segregation/cytokinesis).

The Divergent Pathways
  • Aurora A: Localizes to centrosomes/spindle poles.[2][3][4] Critical for bipolar spindle assembly. Inhibition leads to monopolar spindles and G2/M arrest .

  • Aurora B: A component of the Chromosomal Passenger Complex (CPC).[1] Localizes to centromeres (metaphase) and the spindle midzone (anaphase). Critical for the Spindle Assembly Checkpoint (SAC) and cytokinesis. Inhibition leads to checkpoint override , failed cytokinesis , and polyploidy .

Pathway Visualization

The following diagram illustrates the distinct signaling nodes and downstream effects of Aurora A and B, highlighting the specific biomarkers used for validation.

AuroraSignaling cluster_AuroraA Aurora A Pathway (Centrosome/Spindle) cluster_AuroraB Aurora B Pathway (Kinetochore/Cytokinesis) AurA Aurora A (Centrosomes) Plk1 Plk1 (Activation) AurA->Plk1 Phosphorylates Thr210 TACC3 TACC3 (Spindle Stability) AurA->TACC3 Phosphorylates pLATS2 Biomarker: p-LATS2 (Ser83) AurA->pLATS2 Direct Substrate PhenoA Phenotype: Monopolar Spindles G2/M Arrest Plk1->PhenoA TACC3->PhenoA AurB Aurora B (CPC Complex) H3 Histone H3 (Chromatin Condensation) AurB->H3 Phosphorylates Ser10 MCAK MCAK (Microtubule Depoly) AurB->MCAK Regulates PhenoB Phenotype: Polyploidy (>4N) Cytokinesis Failure AurB->PhenoB Loss of function pH3 Biomarker: p-Histone H3 (Ser10/28) H3->pH3

Caption: Differential signaling pathways of Aurora A and B. Note the distinct biomarkers (p-LATS2 vs p-Histone H3) and phenotypic outcomes used for discrimination.

Phase I: Biochemical Potency (In Vitro)

The first filter in the evaluation pipeline is the determination of intrinsic kinase inhibitory potential (


 and 

). We utilize a luminescent ADP-detection assay (e.g., ADP-Glo™) due to its high Z' factor and resistance to compound interference compared to fluorescence-based assays.
Critical Parameter: ATP Concentration

Scientific Rationale: Most small-molecule AKIs are ATP-competitive (Type I). To generate physiologically relevant data, the assay must be performed at the


 for ATP of the specific kinase isoform.
  • Aurora A

    
     (ATP):  ~5–10 µM
    
  • Aurora B

    
     (ATP):  ~15–30 µM
    
  • Note: Screening at saturating ATP (e.g., 1 mM) will artificially shift

    
     values higher, masking the potency of competitive inhibitors.
    
Protocol: ADP-Glo Kinase Assay

Reagents: Recombinant Aurora A/B enzyme, Substrate (e.g., MBP or Histone H3 peptide), Ultra-Pure ATP, ADP-Glo Reagent, Kinase Detection Reagent.

Workflow:

  • Compound Prep: Prepare 3x serial dilutions of inhibitor in 100% DMSO. Dilute 1:25 into 1X Kinase Buffer (final DMSO < 1% in reaction).

  • Enzyme Mix: Dilute Aurora Kinase to 2 ng/µL in Kinase Buffer. Dispense 2 µL/well into a 384-well white low-volume plate.

  • Inhibitor Addition: Add 1 µL of diluted inhibitor. Incubate 10 min at RT to allow equilibrium binding.

  • Reaction Start: Add 2 µL of ATP/Substrate mix (ATP at

    
    , Substrate at 0.2 µg/µL).
    
  • Incubation: Incubate at RT for 60 min.

  • Depletion: Add 5 µL ADP-Glo™ Reagent.[3][5] Incubate 40 min (consumes unreacted ATP).

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP

    
     ATP 
    
    
    
    Luciferase signal).[3][5] Incubate 30 min.
  • Read: Measure luminescence (RLU).

Data Validation:

  • Z' Factor: Must be > 0.5.

  • Reference Inhibitor: Include VX-680 (Pan-Aurora) or Alisertib (Aurora A selective) as a positive control on every plate.

Phase II: Cellular Mechanistic Validation (In Cellulo)

Biochemical potency does not guarantee cellular efficacy. Membrane permeability and intracellular ATP competition (~1-5 mM) can shift potency. We use specific phosphorylation biomarkers to verify target engagement.[4]

Biomarker Selection
  • Aurora B: Phospho-Histone H3 (Ser10) is the industry gold standard. It is abundant and tightly regulated by Aurora B in mitosis.

  • Aurora A: Phospho-Aurora A (Thr288) (autophosphorylation) is common but can be confounded by cross-reactivity. Phospho-LATS2 (Ser83) is a superior, highly specific readout for Aurora A activity in the centrosome.

Protocol: Immunofluorescence for p-Histone H3 (Ser10)

Objective: Quantify Aurora B inhibition via loss of H3 phosphorylation in mitotic cells.

  • Seeding: Plate HeLa or U2OS cells (5,000 cells/well) in 96-well imaging plates. Allow attachment (24 h).

  • Treatment: Treat with inhibitor dose-response for 2–4 hours .

    • Why short duration? We want to measure inhibition of kinase activity in currently mitotic cells, not secondary cell cycle effects (which take >24h).

  • Fixation: Fix with 4% Paraformaldehyde (15 min, RT). Permeabilize with 0.2% Triton X-100.

  • Staining:

    • Primary Ab: Anti-p-Histone H3 (Ser10) [1:500] + Anti-Tubulin (to identify mitotic spindles).

    • Secondary Ab: AlexaFluor 488 (H3) + AlexaFluor 594 (Tubulin) + DAPI (DNA).

  • Imaging: Acquire images on a High-Content Screening (HCS) system (e.g., Opera Phenix).

  • Analysis: Segment nuclei (DAPI). Identify mitotic cells (condensed DNA + Tubulin). Measure mean intensity of p-H3 in mitotic nuclei only.

Phase III: Phenotypic Profiling (Flow Cytometry)

The ultimate test of an Aurora inhibitor is the induction of the specific "Aurora Phenotype."

The Phenotypic Divergence
FeatureAurora A InhibitionAurora B Inhibition
Primary Defect Monopolar SpindlesCytokinesis Failure
Cell Cycle Fate G2/M Arrest (Transient)

Apoptosis
Checkpoint Override

Polyploidy (>4N)
DNA Content Accumulation at 4NAccumulation at 8N, 16N, 32N
Protocol: Cell Cycle Analysis (DNA Content)

Scientific Integrity: Simple proliferation assays (MTT) cannot distinguish between G2 arrest (AurA) and Polyploidy (AurB). Flow cytometry is mandatory.

  • Treatment: Treat cells with inhibitor (

    
     concentration) for 24, 48, and 72 hours .
    
    • Timecourse is critical: Polyploidy accumulates over multiple cell divisions.

  • Harvest: Collect supernatant (floating apoptotic cells) and trypsinize adherent cells. Combine.

  • Wash: Wash 1x with PBS.

  • Fixation: Add dropwise to ice-cold 70% Ethanol while vortexing. Fix >2 hours at -20°C.

  • Staining: Resuspend in PBS containing:

    • 
       Propidium Iodide (PI)
      
    • 
       RNase A (essential to remove RNA signal)
      
  • Acquisition: Analyze >10,000 events on a flow cytometer (FL2/PE channel). Use Linear scale for DNA content.

  • Analysis:

    • G2/M Arrest: Increase in 4N peak.[6]

    • Polyploidy: Appearance of peaks at 8N and 16N.

    • Apoptosis: Sub-G1 population.

Integrated Screening Workflow

The following flowchart summarizes the logical progression from library hit to validated lead, ensuring no resources are wasted on off-target compounds.

Workflow cluster_Biochem Step 1: Biochemical Profiling cluster_Cell Step 2: Cellular Target Engagement cluster_Pheno Step 3: Phenotypic Confirmation Start Compound Library ADPGlo ADP-Glo Assay (at ATP Km) Start->ADPGlo Selectivity Selectivity Panel (AurA vs AurB vs AurC) ADPGlo->Selectivity Hit Confirmation HCS High-Content Imaging (p-H3 vs p-LATS2) Selectivity->HCS Potent (<100nM) IC50_Cell Determine Cellular IC50 HCS->IC50_Cell FACS Flow Cytometry (4N vs 8N+ DNA Content) IC50_Cell->FACS On-Target Check Microscopy Spindle Morphology (Monopolar vs Failed Cytokinesis) FACS->Microscopy Valid Validated Lead Candidate Microscopy->Valid

Caption: Integrated screening workflow for Aurora Kinase inhibitors, moving from biochemical affinity to phenotypic validation.

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Application Note: Aurora A Kinase Assay.[3][4][7] Retrieved from

  • Hegarat, N., et al. (2011). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology. Retrieved from

  • Bavetsias, V., & Linardopoulos, S. (2015). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology. Retrieved from

  • Thermo Fisher Scientific. Aurora Kinase B Assay Protocol (LanthaScreen). Retrieved from

  • Keen, N., & Taylor, S. (2004). Aurora-kinase inhibitors as anticancer agents. Nature Reviews Cancer. Retrieved from

Sources

Application Notes and Protocols: Harnessing Imidazopyridine Derivatives as Precision Chemical Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Imidazopyridine Scaffold

The imidazopyridine core is a privileged heterocyclic scaffold in medicinal chemistry and chemical biology, renowned for its diverse biological activities and favorable physicochemical properties.[1][2][3] This structural motif is not only a key component in numerous therapeutic agents but has also emerged as a powerful platform for the development of sophisticated chemical probes.[1][4] Their inherent fluorescence, coupled with the ease of synthetic modification, allows for the fine-tuning of their photophysical and biological properties, making them exceptional tools for interrogating complex biological systems.[1][5]

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of imidazopyridine derivatives as chemical probes. We will delve into their synthesis, characterization, and application in key cellular assays, with a focus on providing not just protocols, but also the underlying scientific rationale to empower users to adapt and troubleshoot their experiments effectively.

I. Probe Selection and Design Philosophy: A Self-Validating Approach

The success of any chemical probe experiment hinges on the careful selection of a well-characterized probe. An ideal probe exhibits high selectivity for its intended target, possesses suitable physicochemical properties for the biological system under investigation, and includes a clear mechanism of action. To ensure the trustworthiness of experimental outcomes, a "self-validating" approach should be adopted, incorporating both positive and negative controls.

Key Considerations for Probe Selection:

  • Target Specificity: The probe should demonstrate high affinity and selectivity for the target of interest over other related proteins.[6] This is often determined through comprehensive profiling against a panel of relevant targets.

  • Mechanism of Action: A clear understanding of how the probe interacts with its target (e.g., competitive inhibitor, allosteric modulator, covalent binder) is crucial for data interpretation.

  • Cellular Permeability: For intracellular targets, the probe must efficiently cross the cell membrane.

  • Photophysical Properties: For fluorescent probes, key parameters include a high quantum yield, photostability, and a large Stokes shift to minimize background interference.[1][5]

  • Negative Control: An ideal negative control is a structurally related analog that is inactive against the target of interest. This helps to distinguish on-target effects from off-target or compound-specific artifacts.

II. Synthesis and Characterization of Imidazopyridine Probes

The synthetic versatility of the imidazopyridine scaffold allows for the introduction of various functional groups to modulate its properties.[7][8][9][10] Common synthetic routes include the Groebke–Blackburn–Bienaymé multicomponent reaction and various cyclization strategies.[11][12]

Protocol 1: General Synthesis of an Imidazo[1,2-a]pyridine-based Fluorescent Probe

This protocol outlines a general procedure for the synthesis of a fluorescent imidazo[1,2-a]pyridine derivative, which can be adapted for the synthesis of various probes.

Materials:

  • 2-aminopyridine derivative

  • α-bromoketone derivative

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminopyridine derivative (1 equivalent) and the α-bromoketone derivative (1.1 equivalents) in ethanol.

  • Base Addition: Add sodium bicarbonate (2 equivalents) to the reaction mixture. The base neutralizes the HBr generated during the reaction, driving the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure imidazopyridine probe.[13]

Characterization:

The synthesized probe should be thoroughly characterized to confirm its identity and purity using techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Photophysical Characterization

For fluorescent probes, it is essential to determine their key photophysical properties.

Table 1: Key Photophysical Parameters for Fluorescent Probes

ParameterDescriptionMethod of Determination
Absorption Maximum (λ_abs_) Wavelength at which the probe exhibits maximum absorbance.UV-Vis Spectrophotometry
Emission Maximum (λ_em_) Wavelength at which the probe exhibits maximum fluorescence intensity.Fluorometry
Molar Extinction Coefficient (ε) A measure of how strongly the probe absorbs light at a given wavelength.UV-Vis Spectrophotometry
Fluorescence Quantum Yield (Φ_F_) The ratio of photons emitted to photons absorbed, indicating the efficiency of fluorescence.Relative method using a known standard (e.g., quinine sulfate).[14][15][16]
Stokes Shift The difference in wavelength between the absorption and emission maxima.Calculated from λ_abs_ and λ_em_
Photostability The ability of the probe to resist photobleaching upon exposure to excitation light.Time-lapse fluorescence microscopy

III. Application in Cellular Assays: Protocols and Insights

Imidazopyridine probes can be employed in a wide array of cellular assays to investigate various biological processes. Here, we provide detailed protocols for three key applications.

Application 1: Monitoring Apoptosis with a Caspase-3/7 Activated Probe

Many imidazopyridine derivatives can be designed as "turn-on" fluorescent probes for detecting enzyme activity. This protocol describes the use of an imidazopyridine-based probe that is initially non-fluorescent but becomes fluorescent upon cleavage by activated caspase-3 and -7, key executioners of apoptosis.[1][17]

Principle: The probe consists of an imidazopyridine fluorophore quenched by a DEVD peptide sequence, the recognition site for caspase-3/7. In apoptotic cells, activated caspase-3/7 cleaves the DEVD peptide, releasing the fluorophore and leading to a "turn-on" fluorescent signal.

Workflow for Apoptosis Detection:

cluster_0 Cell Culture and Treatment cluster_1 Probe Incubation cluster_2 Data Acquisition and Analysis a Seed cells in a multi-well plate b Induce apoptosis (e.g., with staurosporine) a->b c Add Caspase-3/7 imidazopyridine probe b->c d Incubate for 30-60 minutes at 37°C c->d e Image cells using fluorescence microscopy d->e f Quantify fluorescence intensity e->f g Analyze data and compare treated vs. control f->g

Workflow for detecting apoptosis.

Protocol 2: Live-Cell Imaging of Caspase-3/7 Activity

Materials:

  • Cells of interest cultured on glass-bottom dishes or multi-well plates suitable for microscopy

  • Imidazopyridine-based caspase-3/7 probe (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)[1]

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells at an appropriate density to reach 50-70% confluency on the day of the experiment.

  • Induction of Apoptosis: Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a suitable duration. Include an untreated control group. A positive control would be cells treated with a known apoptosis inducer, while a negative control could be cells treated with the inactive analog of the probe.

  • Probe Preparation: Prepare a working solution of the imidazopyridine caspase-3/7 probe in complete cell culture medium. The optimal concentration should be determined empirically but typically ranges from 1-5 µM.

  • Cell Staining: Remove the medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.[1] This allows for probe uptake and cleavage by activated caspases.

  • Imaging: Image the cells directly in the staining solution using a fluorescence microscope. Use the appropriate filter set for the imidazopyridine fluorophore (typically excitation around 488 nm and emission around 520 nm).[1]

  • Data Analysis: Quantify the fluorescence intensity per cell or the percentage of fluorescent cells in the treated versus control groups. An increase in fluorescence intensity indicates an increase in caspase-3/7 activity and apoptosis.[3]

Causality and Self-Validation:

  • Why a 30-60 minute incubation? This timeframe is typically sufficient for probe uptake and enzymatic cleavage without causing significant cytotoxicity from the probe itself.

  • Controls are crucial: Comparing the fluorescence in treated cells to untreated cells is essential. A positive control (e.g., cells treated with a known apoptosis inducer) validates the probe's functionality. A negative control probe (if available) confirms that the signal is due to specific enzymatic activity.

Application 2: Assessing Target Engagement of Imidazopyridine-Based Kinase Inhibitors

Imidazopyridine derivatives are potent inhibitors of various protein kinases and are valuable tools for studying kinase signaling pathways.[18] Determining whether a compound engages its target in a cellular context is a critical step in probe validation.[19][20]

Principle: In-cell target engagement can be assessed using methods like the Cellular Thermal Shift Assay (CETSA). This technique relies on the principle that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.

Workflow for Cellular Thermal Shift Assay (CETSA):

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis a Treat cells with imidazopyridine kinase inhibitor or vehicle b Incubate to allow target engagement a->b c Heat cells at a range of temperatures b->c d Lyse cells to release proteins c->d e Separate soluble and aggregated proteins by centrifugation d->e f Analyze soluble fraction by Western blot for the target kinase e->f g Quantify band intensity to determine melting curve f->g

Workflow for determining target engagement using CETSA.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cells expressing the target kinase

  • Imidazopyridine-based kinase inhibitor

  • Vehicle control (e.g., DMSO)

  • PBS

  • Lysis buffer with protease inhibitors

  • Western blotting reagents (antibodies, membranes, etc.)

Procedure:

  • Cell Treatment: Treat cells with the imidazopyridine kinase inhibitor at various concentrations or with a vehicle control for a defined period (e.g., 1 hour).

  • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of the target kinase by Western blotting.

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Causality and Self-Validation:

  • Why a temperature gradient? This allows for the determination of the protein's melting point (Tm), the temperature at which 50% of the protein is denatured.

  • The vehicle control is the baseline: The melting curve of the vehicle-treated cells serves as the reference against which the inhibitor-treated cells are compared.

  • Dose-dependent shift: A dose-dependent increase in the thermal stability of the target protein provides strong evidence for specific target engagement.

Application 3: Evaluating GPCR Modulation with Imidazopyridine-based Ligands

Imidazopyridine derivatives can also be designed as ligands for G protein-coupled receptors (GPCRs), acting as agonists, antagonists, or allosteric modulators.[7] Their activity can be assessed by measuring downstream signaling events, such as changes in intracellular calcium levels.

Principle: Many GPCRs, upon activation, signal through the Gq pathway, leading to the release of calcium from intracellular stores. Fluorescent calcium indicators can be used to monitor these changes in real-time.

Workflow for Calcium Flux Assay:

cluster_0 Cell Preparation cluster_1 Compound Addition and Measurement cluster_2 Data Analysis a Seed cells expressing the target GPCR b Load cells with a calcium indicator dye (e.g., Fluo-4 AM) a->b c Measure baseline fluorescence b->c d Add imidazopyridine ligand c->d e Monitor fluorescence changes over time d->e f Calculate the change in fluorescence intensity e->f g Generate dose-response curves to determine EC50/IC50 f->g

Workflow for measuring GPCR activation via calcium flux.

Protocol 4: Calcium Flux Assay

Materials:

  • Cells expressing the target GPCR

  • Imidazopyridine-based GPCR ligand

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Plate reader with fluorescence detection and liquid handling capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96- or 384-well black-walled, clear-bottom plate.

  • Dye Loading: On the day of the assay, remove the culture medium and add the calcium indicator dye solution. Incubate for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the imidazopyridine ligand in the assay buffer.

  • Measurement: Place the cell plate in the plate reader. Measure the baseline fluorescence for a short period.

  • Compound Addition: Use the instrument's liquid handler to add the imidazopyridine ligand to the wells.

  • Data Acquisition: Immediately after compound addition, continuously measure the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis: Calculate the change in fluorescence from baseline for each well. For agonists, plot the peak fluorescence response against the compound concentration to determine the EC₅₀. For antagonists, pre-incubate with the antagonist before adding a known agonist and measure the inhibition of the agonist response to determine the IC₅₀.

Causality and Self-Validation:

  • Why measure baseline fluorescence? This corrects for variations in cell number and dye loading between wells.

  • Positive and negative controls: A known agonist for the receptor serves as a positive control, while cells not expressing the receptor or treated with a vehicle can be used as negative controls.

  • Specificity confirmation: To confirm that the observed calcium flux is mediated by the target GPCR, the experiment can be repeated in the presence of a known selective antagonist for that receptor.

IV. Troubleshooting and Data Interpretation

Table 2: Common Issues and Troubleshooting Strategies

IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence in imaging - Autofluorescence from cells or medium- Probe concentration too high- Inefficient washing- Use phenol red-free medium for imaging[21]- Titrate probe concentration to the lowest effective level- Ensure thorough washing steps (if applicable to the protocol)[22]
No or weak fluorescent signal - Probe is not cell-permeable- Target is not expressed or is at low levels- Incorrect filter sets on the microscope- Photobleaching- Verify cell permeability of the probe- Confirm target expression by Western blot or qPCR- Check microscope filter specifications against probe's excitation/emission spectra[22]- Minimize exposure time and use an anti-fade mounting medium[23]
Inconsistent results in plate-based assays - Uneven cell seeding- Edge effects in the plate- Pipetting errors- Ensure a single-cell suspension before seeding- Avoid using the outer wells of the plate- Use calibrated pipettes and reverse pipetting for viscous solutions
No thermal shift observed in CETSA - Compound does not engage the target in cells- Insufficient compound concentration or incubation time- Target protein is very stable or unstable- The result may be valid; the compound may not be a binder- Increase compound concentration and/or incubation time- Optimize the temperature range for the thermal challenge

V. Conclusion: The Future of Imidazopyridine Probes

Imidazopyridine derivatives represent a remarkably versatile class of chemical probes with broad applications in cell biology and drug discovery. Their tunable properties allow for the rational design of probes for a multitude of biological targets and processes. By following well-designed, self-validating protocols and understanding the principles behind the experimental choices, researchers can confidently employ these powerful tools to unravel the complexities of the cell and accelerate the development of new therapeutics.

VI. References

  • Volpi, G., et al. (2022). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 27(15), 4963. [Link]

  • MDPI. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Retrieved from [Link]

  • Sanapalli, B. K. R., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(12), 1680. [Link]

  • Bouchikhi, A., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. ResearchGate. [Link]

  • Tomita, T., et al. (2015). Characterization of Imidazopyridine Compounds as Negative Allosteric Modulators of Proton-Sensing GPR4 in Extracellular Acidification-Induced Responses. PLOS ONE, 10(6), e0129558. [Link]

  • Chaudhran, P. A., & Sharma, A. (2024). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. Critical Reviews in Analytical Chemistry, 54(7), 2148-2165. [Link]

  • PubMed. (2022). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. Retrieved from [Link]

  • Di Francesco, A., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3856. [Link]

  • National Institutes of Health. (n.d.). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Retrieved from [Link]

  • American Chemical Society. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 12(5), 864-871. [Link]

  • Srivastava, S., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 9(51), 29694-29699. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Retrieved from [Link]

  • University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Evident Scientific. (n.d.). Optimization and Troubleshooting. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of caspase-3-selective activity-based probes for PET imaging of apoptosis. Retrieved from [Link]

  • American Chemical Society. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • PubMed. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. Retrieved from [Link]

  • Edinburgh Instruments. (2023). Relative Quantum Yield. Retrieved from [Link]

  • Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3). [Link]

  • National Institutes of Health. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. Retrieved from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 27(23), 8272. [Link]

  • National Institutes of Health. (n.d.). Direct interrogation of context-dependent GPCR activity with a universal biosensor platform. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. Retrieved from [Link]

  • PubMed Central. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 9(51), 29694-29699. [Link]

  • Royal Society of Chemistry. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 12(9), 1436-1451. [Link]

  • National Institutes of Health. (n.d.). Tools for GPCR drug discovery. Retrieved from [Link]

  • Molecular Expressions. (n.d.). Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. Retrieved from [Link]

  • Molecular Devices. (2021). Tips for Running a Successful Live Cell Imaging Experiment. Retrieved from [Link]

  • OPUS FAU. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of the fluorescence quantum yield:. Retrieved from [Link]

  • Cimini Lab. (n.d.). Image-based profiling in live cells using acridine orange. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. Organic & Biomolecular Chemistry, 18(48), 9775-9798. [Link]

  • National Institutes of Health. (n.d.). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Retrieved from [Link]

  • ChemRxiv. (n.d.). Prediction Of QcrB Inhibition As A Measure Of Antitubercular Activity With Machine Learning Protocols. Retrieved from [Link]

  • MDPI. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(23), 14041. [Link]

Sources

Application Note: Antiproliferative Assessment of Imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for evaluating the antiproliferative activity of imidazo[4,5-c]pyridine derivatives. As purine isosteres, these fused heterocyclic scaffolds often function as ATP-competitive kinase inhibitors (e.g., CDK9, PI3K/Akt) or tubulin polymerization inhibitors. This guide outlines a validated screening cascade, transitioning from high-throughput ATP quantification to mechanistic validation via flow cytometry, specifically tailored to address the physicochemical challenges (e.g., aqueous solubility) inherent to this chemical class.

Introduction & Rationale

Imidazo[4,5-c]pyridines represent a privileged scaffold in medicinal chemistry due to their structural similarity to adenine and guanine. This homology allows them to interact effectively with ATP-binding pockets of kinases and other nucleotide-dependent enzymes.

However, the flat, aromatic nature of the imidazo[4,5-c]pyridine core often leads to poor aqueous solubility and intermolecular stacking . These physicochemical properties can introduce artifacts in standard colorimetric assays (like MTT) due to compound precipitation or spectral interference. Therefore, this protocol prioritizes luminescent ATP assays for primary screening, followed by mechanistic validation.

Screening Cascade Overview

The following workflow ensures robust hit identification by filtering out false positives caused by solubility issues or non-specific toxicity.

ScreeningCascade Start Library of Imidazo[4,5-c]pyridines Solubility Solubility Check (DMSO Stock Stability) Start->Solubility PrimaryScreen Primary Screen: ATP Luminescence (CellTiter-Glo) Single Dose (10 µM) Solubility->PrimaryScreen Pass PrimaryScreen->Solubility Inconsistent Data DoseResponse Dose-Response: IC50 Determination (7-point dilution) PrimaryScreen->DoseResponse Inhibition > 50% Mechanism Mechanistic Validation: Flow Cytometry (Cell Cycle/Apoptosis) DoseResponse->Mechanism IC50 < 1 µM TargetID Target Confirmation: Western Blot / Kinase Assay Mechanism->TargetID

Figure 1: Validated screening cascade for hydrophobic heterocyclic inhibitors.

Protocol 1: Primary Screen via ATP Quantitation (CellTiter-Glo)

Why this assay? Unlike MTT/MTS assays which rely on mitochondrial dehydrogenase activity (metabolic proxy) and require formazan solubilization, ATP assays are direct markers of cell viability. For imidazo[4,5-c]pyridines, which may precipitate in the MTT solubilization step or absorb at 570 nm, luminescence offers a higher signal-to-noise ratio and "add-mix-measure" simplicity.

Materials
  • Cell Lines: HCT-116 (Colon), MCF-7 (Breast), or A549 (Lung).

  • Reagent: CellTiter-Glo® 2.0 (Promega) or equivalent ATP-lite system.

  • Plates: 96-well opaque-walled white plates (essential to prevent cross-talk).

  • Solvent: DMSO (Molecular Biology Grade).

Reagent Preparation
  • Compound Stock: Dissolve imidazo[4,5-c]pyridine derivatives in 100% DMSO to a stock concentration of 10 mM .

    • Critical Step: Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution. Visual inspection for micro-precipitates is mandatory.

  • Working Solution: Dilute stock 1:1000 in culture medium to achieve 2x final concentration (e.g., 20 µM for a 10 µM screen). Keep DMSO concentration < 0.5% in the final well.

Experimental Workflow
  • Seeding: Seed cells (3,000–5,000 cells/well) in 100 µL complete media. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

    • Control Wells: Include "No Cell Control" (Media only) and "Vehicle Control" (0.1% DMSO).

  • Treatment: Remove 50 µL of media and add 50 µL of 2x Compound Working Solution.

    • Final Volume: 100 µL.

    • Final Compound Concentration: 10 µM (or desired dose).

  • Incubation: Incubate for 72 hours . (Imidazo-pyridines often act via cell cycle arrest; shorter incubations <24h may miss antiproliferative effects).

  • Measurement:

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 100 µL CellTiter-Glo reagent (equal to culture volume).[1]

    • Orbitally shake for 2 minutes (induce lysis).[1][2]

    • Incubate at RT for 10 minutes (stabilize signal).

    • Read Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis

Calculate Percent Inhibition relative to Vehicle Control:


[3]

Protocol 2: Secondary Validation (IC50 Determination)

Once active hits are identified, determine the half-maximal inhibitory concentration (IC50).

Experimental Setup
  • Serial Dilution: Prepare a 7-point, 3-fold serial dilution series in DMSO (e.g., 10 mM

    
     3.3 mM 
    
    
    
    1.1 mM...).
  • Transfer: Dilute these stocks into media to create 2x working solutions.

  • Assay: Perform the ATP assay as described in Protocol 1.

  • Curve Fitting: Plot Log[Concentration] vs. % Viability. Fit data using a non-linear regression model (4-parameter logistic equation):

    
    
    

Protocol 3: Mechanistic Validation (Cell Cycle Analysis)

Imidazo[4,5-c]pyridines frequently inhibit CDKs (leading to G1/S arrest) or tubulin (leading to G2/M arrest). Flow cytometry is the gold standard to distinguish these mechanisms.

Materials
  • Stain: Propidium Iodide (PI) / RNase Staining Solution.

  • Fixative: 70% Ethanol (ice-cold).

  • Instrument: Flow Cytometer (e.g., BD FACSCanto or Accuri).

Workflow
  • Treatment: Seed cells in 6-well plates (

    
     cells/well). Treat with the compound at IC50  and 2x IC50  concentrations for 24 hours.
    
  • Harvesting:

    • Collect media (contains floating/dead cells).

    • Trypsinize adherent cells and combine with collected media.

    • Centrifuge (500 x g, 5 min).

  • Fixation (Critical Step):

    • Wash pellet with PBS.

    • Resuspend pellet in 200 µL PBS.

    • Dropwise , add 800 µL ice-cold 70% ethanol while vortexing gently. (Prevents clumping).

    • Incubate at -20°C for

      
       2 hours (or overnight).
      
  • Staining:

    • Wash fixed cells 2x with PBS.

    • Resuspend in 500 µL PI/RNase staining buffer.

    • Incubate 30 mins at 37°C in the dark.

  • Acquisition: Measure fluorescence in the FL2 channel (PE/PI). Acquire

    
     10,000 events.
    
Expected Outcomes
MechanismCell Cycle Profile Change
CDK Inhibition (e.g., CDK2/9)Accumulation in G0/G1 phase.
Tubulin Inhibition Accumulation in G2/M phase.
Apoptosis Appearance of Sub-G1 peak (fragmented DNA).

Troubleshooting & Optimization

Solubility & Precipitation

Imidazo[4,5-c]pyridines are often lipophilic.

  • Issue: Compound precipitates in media (cloudiness visible).

  • Solution: Pre-dilute the DMSO stock into serum-free media first, vortex, then add serum. Serum proteins (Albumin) can sequester the drug, but they also help solubilize it. If precipitation persists, lower the maximum test concentration or use a solubility-enhancing vehicle (e.g., 0.5% Methylcellulose for in vivo, but difficult for in vitro).

Fluorescence Interference

Some imidazo-pyridines are intrinsically fluorescent.

  • Issue: High background readings in fluorescence-based assays (e.g., Resazurin/Alamar Blue).

  • Check: Scan the compound's emission spectrum (300–700 nm).

  • Solution: Use the Luminescent ATP assay (Protocol 1) which is unaffected by compound fluorescence.

References

  • Vertex Chem (2025). In Vitro Validation of 6H-Imidazo[4,5-B]pyridine as a Promising Anticancer Agent. Retrieved from

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.[4] Retrieved from

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from

  • Batra, T., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents.[5] Acta Pharmaceutica Sinica B. Retrieved from

  • Abcam. Propidium Iodide Flow Cytometry Protocol for Cell Cycle Analysis. Retrieved from

Sources

Troubleshooting & Optimization

challenges in the synthesis of imidazo[4,5-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers synthesizing imidazo[4,5-c]pyridine derivatives. It addresses the specific chemical behavior of this scaffold, distinct from its [4,5-b] and [1,2-a] isomers.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

System Overview: The Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core is a bioisostere of purine (specifically 3-deazapurine), widely used in kinase inhibitors (e.g., PI3K, mTOR) and antiviral agents.[1] Unlike the [4,5-b] isomer, the [4,5-c] arrangement places the pyridine nitrogen at the 5-position relative to the imidazole fusion, creating a unique electronic environment that complicates regioselectivity and nucleophilic susceptibility.

Common Failure Modes:

  • Regio-scrambling: Inseparable mixtures of

    
     and 
    
    
    
    alkylated isomers.
  • Oxidative Degradation: Rapid decomposition of 3,4-diaminopyridine intermediates ("Black Tar" formation).

  • Pyridine Inertness: Failure of standard electrophilic aromatic substitutions on the C4/C6/C7 positions.

Module 1: Troubleshooting Regioselectivity (N-Alkylation)

Ticket #001: "I am observing a 1:1 mixture of N1 and N3 alkylated products."

Diagnosis: The imidazo[4,5-c]pyridine ring exists in a tautomeric equilibrium between the


 and 

forms. The pyridine nitrogen (

) withdraws electron density, making the imidazole protons relatively acidic (

). Under standard basic conditions (

,

), the resulting anion is an ambident nucleophile.

The Fix: Steric Control & Base Selection Unlike the [4,5-b] isomer where the pyridine nitrogen (N4) provides a "chelating" or steric directing effect, the [4,5-c] isomer (N5) is distal. Regioselectivity here is governed by steric approach control and thermodynamic stability .

Protocol A: Kinetic Control (Steric Hindrance) If your electrophile (


) is bulky (e.g., benzyl bromide, branched alkyls), the reaction favors the less sterically hindered nitrogen.
  • Conditions:

    
     (1.5 eq) in DMF at 
    
    
    
    to RT.
  • Why: Cesium allows for a "loose" ion pair, promoting

    
     attack. The steric bulk of the C4-H vs. the C2 substituent determines the site.
    
  • Note: If C4 has a substituent (e.g., Cl, OMe),

    
     alkylation is often favored due to repulsion at 
    
    
    
    .

Protocol B: Thermodynamic Control (Rearrangement)

  • Conditions: Heat the mixture at

    
     for 4+ hours.
    
  • Mechanism: N-alkylation can be reversible under high heat with halide salts, allowing the mixture to equilibrate to the thermodynamic product (often the

    
    -isomer if C4 is unsubstituted).
    

Decision Tree Visualization:

G Start Target: N-Alkylation of Imidazo[4,5-c]pyridine CheckSub Is Position C4 Substituted? Start->CheckSub SubYes Yes (e.g., Cl, OMe) CheckSub->SubYes Steric Bulk Present SubNo No (H) CheckSub->SubNo Minimal Bulk PathB Steric Clash at N1 (due to C4-Sub) SubYes->PathB PathA Steric Clash at N3 SubNo->PathA Result1 Major Product: N1-Alkyl PathA->Result1 Favors N1 (Thermodynamic) Result2 Major Product: N3-Alkyl PathB->Result2 Favors N3

Caption: Regioselectivity decision tree based on C4-substituent steric effects.

Module 2: Handling Unstable Intermediates (Cyclization)

Ticket #002: "My 3,4-diaminopyridine turns to black tar before cyclization."

Diagnosis: 3,4-Diaminopyridines are notoriously unstable and prone to rapid oxidative polymerization in air, especially under basic conditions. Isolating this intermediate is the primary cause of yield loss.

The Fix: One-Pot Reductive Cyclization Do not isolate the diamine. Use a "telescoped" process starting from 3-nitro-4-aminopyridine (or 4-nitro-3-aminopyridine).

Protocol: The Dithionite Method (Mild & Scalable) This method works well for acid-sensitive substrates where Fe/AcOH is too harsh.

  • Dissolution: Suspend 3-nitro-4-aminopyridine (1.0 eq) and the aldehyde (

    
    , 1.1 eq) in EtOH/H2O (3:1).
    
  • Reduction: Add sodium dithionite (

    
    , 3.0 eq) in portions at 
    
    
    
    .
  • Mechanism: The nitro group is reduced to the amine in situ. The amine immediately condenses with the aldehyde to form an imine, which cyclizes.

  • Oxidation: Add a mild oxidant (e.g., air bubbling or catalytic

    
    ) to aromatize the intermediate imidazoline to imidazole.
    
  • Workup: Evaporate EtOH, neutralize with

    
    , and extract with EtOAc.
    

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Low Yield (<30%) Incomplete reduction of nitro group.Increase

to 4-5 eq; ensure fresh reagent (smells of

).
Product is an Imidazoline Incomplete aromatization.Reflux in toluene with

(5 eq) or open vessel to air for 2h.
Sticky precipitate Sulfur byproducts.Wash the organic layer with saturated brine + 10%

.

Module 3: Functionalizing the Pyridine Ring

Ticket #003: "I cannot install a substituent on the pyridine ring (C4/C6/C7)."

Diagnosis: The imidazo[4,5-c]pyridine ring is highly electron-deficient. Standard Electrophilic Aromatic Substitution (SEAr) (nitration, bromination) will fail or require forcing conditions that destroy the molecule.

The Fix: Radical Functionalization & N-Oxide Chemistry

Method A: Minisci Reaction (C-H Alkylation) To install alkyl groups at C4 or C7 (positions alpha to the pyridine nitrogen):

  • Reagents: Alkyl carboxylic acid (

    
    ), 
    
    
    
    (0.2 eq),
    
    
    (1.5 eq), TFA/Water.
  • Mechanism: Oxidative decarboxylation generates a nucleophilic alkyl radical that attacks the electron-deficient pyridine ring at the most positive positions (C4 > C7).

Method B: N-Oxide Rearrangement (C4-Chlorination) To install a handle for cross-coupling (Suzuki/Buchwald) at C4:

  • Oxidation: Treat imidazo[4,5-c]pyridine with m-CPBA (1.2 eq) in DCM. This selectively forms the N5-oxide .

  • Chlorination: Reflux the N-oxide in

    
    .
    
  • Result: This yields the 4-chloroimidazo[4,5-c]pyridine via the Meisenheimer-type rearrangement. The -Cl group is an excellent handle for further functionalization.

Reaction Workflow (N-Oxide Route):

Reaction Start Imidazo[4,5-c]pyridine Step1 m-CPBA, DCM (N-Oxidation) Start->Step1 Inter N5-Oxide Intermediate Step1->Inter Step2 POCl3, Reflux (Rearrangement) Inter->Step2 Product 4-Chloro-imidazo[4,5-c]pyridine Step2->Product

Caption: Conversion of imidazo[4,5-c]pyridine to the 4-chloro derivative via N-oxide.

References & Grounding

  • Regioselective Synthesis & Alkylation Patterns:

    • Source: ResearchGate. (2021). "Synthesis and Cytotoxicity of Some Imidazo[4,5-b]pyridine Derivatives and Their Regioselective N-Alkylation." (Note: Principles of N1/N3 steric control in fused pyridines apply analogously to the [4,5-c] system).

  • One-Pot Reductive Cyclization (Dithionite Method):

    • Source: National Institutes of Health (NIH). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." (Discusses Na2S2O4 and Fe/AcOH reduction strategies).

  • Solid-Phase & Library Synthesis:

    • Source: ACS Combinatorial Science. "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines." (Details regioselectivity in substitution reactions).

  • C-H Activation & Functionalization:

    • Source: RSC Blogs / Organic & Biomolecular Chemistry. "Regioselective C2-arylation of imidazo[4,5-b]pyridines." (Methodology adaptable to [4,5-c] for C2-H activation).

Sources

Technical Support Center: Optimization of Imidazopyridine Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazopyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Imidazopyridines are a critical class of nitrogen-fused heterocyclic compounds with wide-ranging applications in medicinal chemistry and material science.[1] Their synthesis, while conceptually straightforward, can present numerous challenges.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve high yields of your target imidazopyridine derivatives.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format. We will explore the root causes of these issues and provide actionable, step-by-step protocols for their resolution.

Issue 1: Low or No Product Yield

Question: I am performing a standard condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound, but I am observing very low conversion to the desired imidazopyridine. What are the likely causes and how can I improve my yield?

Answer: This is a classic and often frustrating issue in imidazopyridine synthesis. The root cause can typically be traced back to several key factors related to reaction kinetics and equilibrium. Let's break down the possibilities and how to address them.

Causality Analysis: The formation of the imidazopyridine ring via the Tschitschibabin reaction or similar condensations involves two key steps: initial N-alkylation of the 2-aminopyridine to form a pyridinium salt intermediate, followed by an intramolecular cyclization.[2] Low yields often stem from inefficiencies in one or both of these stages.

Troubleshooting Workflow:

G start Low Yield Observed check_sm Verify Starting Material Purity & Reactivity start->check_sm incomplete_reaction Incomplete Reaction? check_sm->incomplete_reaction optimize_temp Increase Temperature or Switch to Higher-Boiling Solvent incomplete_reaction->optimize_temp Yes side_reactions Side Reactions Dominating? incomplete_reaction->side_reactions No optimize_time Increase Reaction Time optimize_temp->optimize_time end Improved Yield optimize_time->end purification_loss Significant Product Loss During Workup/Purification? side_reactions->purification_loss No rehydration Rehydration of Intermediate? side_reactions->rehydration Yes optimize_purification Optimize Extraction & Chromatography Conditions purification_loss->optimize_purification Yes purification_loss->end No optimize_purification->end anhydrous Ensure Anhydrous Conditions rehydration->anhydrous Yes anhydrous->end

Caption: Troubleshooting workflow for low imidazopyridine yield.

Experimental Protocols for Optimization:

  • Temperature and Solvent Effects: The cyclization step is often the rate-limiting step and is highly dependent on temperature.[3]

    • Protocol: If your reaction is being run at room temperature or a moderate temperature (e.g., 60 °C in ethanol), consider increasing the temperature to reflux. If the boiling point of your current solvent is a limiting factor, switch to a higher-boiling solvent such as toluene or xylene.[4]

    • Causality: Increased thermal energy provides the activation energy necessary for the intramolecular cyclization to occur at a reasonable rate.[3]

  • Role of a Base: The original Tschitschibabin reaction was often performed at high temperatures in a sealed tube.[2] A significant refinement of this method involves the use of a base to facilitate the reaction under milder conditions.[2]

    • Protocol: Introduce a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to your reaction mixture.

    • Causality: The base neutralizes the hydrogen halide formed during the initial N-alkylation, preventing the protonation of the starting 2-aminopyridine and driving the reaction forward.

  • Water Removal: The cyclization step is a condensation reaction that liberates a molecule of water.[3] According to Le Chatelier's principle, the presence of water can inhibit the reaction equilibrium.

    • Protocol: For high-temperature reactions, employ a Dean-Stark trap to azeotropically remove water as it is formed. For other setups, consider the use of a compatible drying agent.[3]

Comparative Table of Reaction Conditions:

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale for Change
Temperature 60 °CReflux (e.g., 78 °C in Ethanol)Overcomes activation energy barrier for cyclization.[3]
Base NoneNaHCO₃ (1.5 eq)Neutralizes acid byproduct, enhancing reaction efficiency.[2]
Solvent EthanolToluene with Dean-StarkRemoves water to drive the equilibrium towards the product.[3][4]
Issue 2: Formation of Undesired Side Products

Question: My reaction is producing a significant amount of side products, complicating purification and reducing the yield of my target imidazopyridine. What are the common side reactions and how can I suppress them?

Answer: The formation of side products is a common hurdle. The nature of these impurities can provide valuable clues about what is going wrong in your reaction. Let's examine the most frequent culprits.

Causality Analysis: Side reactions in imidazopyridine synthesis often arise from the multiple reactive sites on the starting materials and intermediates. These can include over-alkylation, N-oxide formation, or incomplete cyclization leading to stable intermediates.

Common Side Reactions and Mitigation Strategies:

  • Incomplete Cyclization: You may be isolating a stable intermediate, such as the initial N-alkylated pyridinium salt.

    • Diagnosis: The mass spectrum of the impurity will correspond to the starting 2-aminopyridine plus the alkylating agent, minus the leaving group.

    • Solution: As discussed in "Issue 1," driving the reaction to completion with higher temperatures or longer reaction times is key.[3] Ensuring the removal of water is also crucial.[3]

  • Regioisomer Formation during N-Alkylation: For substituted imidazopyridines, alkylation can occur on multiple nitrogen atoms, leading to a mixture of isomers.[3]

    • Diagnosis: Careful analysis of NMR and mass spectrometry data will reveal the presence of multiple isomers.

    • Solution: The regioselectivity of N-alkylation is highly dependent on the reaction conditions.[3] A systematic screen of bases, solvents, and temperatures is often necessary. Generally, less coordinating solvents and bulkier bases can favor alkylation at a specific nitrogen.

  • Rehydration of Intermediates: In some multi-component reactions, particularly those involving isocyanides, the product can be susceptible to rehydration during aqueous workup, leading back to a formamide intermediate.[5]

    • Diagnosis: The impurity will have a mass corresponding to the addition of a water molecule to the product.

    • Solution: Minimize contact with water during workup. Consider precipitating the product from a non-aqueous solvent system if possible.[6] For instance, some reactions in iodine-ethanol lead to product precipitation, simplifying purification.[6]

Experimental Protocol for Minimizing Side Products:

  • One-Pot, Multi-Component Reactions (MCRs): Consider if your target molecule can be synthesized via an MCR. These reactions are often more atom-economical and can minimize the formation of side products by consuming most of the starting materials in the formation of the desired product.[6] The Groebke–Blackburn–Bienaymé reaction is a powerful MCR for synthesizing 2,3-disubstituted imidazopyridines.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for imidazopyridine synthesis?

A1: The vast majority of imidazopyridine syntheses utilize 2-aminopyridine derivatives as the key starting material.[2] The other key building block is typically a compound that provides the remaining two carbons of the imidazole ring. Common choices include α-halocarbonyl compounds (e.g., bromoacetaldehyde, phenacyl bromides), aldehydes and isonitriles in multi-component reactions, and alkynes.[2][7]

Q2: How do I choose the right catalyst for my reaction?

A2: Catalyst selection is critical and depends on the specific transformation.

  • Acid Catalysts: For multi-component reactions involving aldehydes, acid catalysts like perchloric acid, hydrochloric acid, or p-toluenesulfonic acid are often employed to activate the carbonyl group.[7]

  • Lewis Acids: Lewis acids such as AlCl₃, CuCl, and ZnCl₂ can be effective, particularly in reactions requiring high temperatures.[4]

  • Metal Catalysts: Copper(I) and Palladium catalysts are frequently used in cross-coupling reactions to form C-N bonds.[8][9] For instance, CuI can be used for aerobic oxidative C-N bond cross-coupling.[8]

  • Iodine: Molecular iodine has emerged as a cost-effective and eco-friendly catalyst for some multi-component syntheses, often providing excellent yields in ethanol.[6]

Q3: What is the role of the solvent in imidazopyridine synthesis?

A3: The solvent plays multiple roles: it dissolves the reactants, influences the reaction rate, and can affect the product distribution.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These are common for many condensation reactions and can facilitate the formation of the pyridinium salt intermediate.[2]

  • Aprotic Solvents (e.g., Toluene, Xylene, Dichlorobenzene): These are often used for reactions that require higher temperatures and for those where water removal is critical.[4]

  • "Green" Solvents: Water and polyethylene glycol (PEG-400) have been used in some eco-friendly protocols.[7]

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. A co-spot of your starting materials and the reaction mixture will show the consumption of reactants and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

Q5: Are there any modern, more efficient methods for imidazopyridine synthesis?

A5: Absolutely. The field is constantly evolving. Some modern approaches that offer advantages over classical methods include:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improves yields by providing rapid and uniform heating.[2][10]

  • Multi-Component Reactions (MCRs): As mentioned earlier, MCRs, such as the Groebke–Blackburn–Bienaymé reaction, allow for the one-pot synthesis of complex imidazopyridines from simple starting materials, increasing efficiency and atom economy.[7][11]

  • Photochemical Methods: The use of visible light and benign organic catalysts offers an eco-friendly alternative to traditional heating methods.[12]

General Reaction Mechanism

The formation of the imidazopyridine core from a 2-aminopyridine and an α-halocarbonyl compound generally proceeds through the following mechanistic steps.

G cluster_reactants Reactants cluster_product Product 2-Aminopyridine Intermediate Pyridinium Salt 2-Aminopyridine->Intermediate N-Alkylation alpha-Halocarbonyl alpha-Halocarbonyl->Intermediate Imidazopyridine Intermediate->Imidazopyridine Intramolecular Cyclization (-H2O)

Sources

Technical Support Center: Optimizing Pd-Catalyzed Imidazopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Overcoming Low Yields & Catalyst Deactivation in Imidazo[1,2-a]pyridine Scaffolds Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open Priority: High (Drug Discovery/Late-Stage Functionalization)

Executive Summary & Diagnostic Context[1][2]

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry (e.g., Zolpidem, Alpidem). However, its synthesis—particularly via Palladium-Catalyzed C-H Activation or Intramolecular Cyclization —is notoriously prone to low yields.

The Root Cause: The imidazopyridine core is not just a substrate; it is a ligand . The N1 and N4 nitrogens are highly coordinating. In many "failed" reactions, the substrate has displaced your expensive phosphine ligand, forming a catalytically inactive bis-heterocycle-palladium complex (a "thermodynamic sink").

This guide addresses three primary failure modes:

  • Catalyst Poisoning (Substrate inhibition).

  • Regioselectivity Mismatch (C3 vs. C2/C5 competition).

  • Oxidative Stall (Failure in dehydrogenative cyclization).

Troubleshooting Modules (Q&A Format)

Module A: The "No Conversion" Scenario (Catalyst Poisoning)

User Question: I am trying to arylate my imidazopyridine core. I see starting material and Pd black, but <5% product. I’m using Pd(PPh3)4. What’s wrong?

Technical Diagnosis: You are likely experiencing substrate inhibition . The pyridine-like nitrogen (N1) of the imidazopyridine is a good ligand. It binds to Pd(II) intermediates, displacing triphenylphosphine (PPh3) and shutting down the catalytic cycle. Pd(PPh3)4 is often too labile for these substrates.

Corrective Actions:

  • Switch to Bulky Ligands: Use electron-rich, sterically demanding ligands like XPhos , JohnPhos , or P(t-Bu)3 . These create a "wall" that prevents the substrate from over-coordinating to the metal center.

  • The "PivOH" Effect: Add 30 mol% Pivalic Acid (PivOH) .

    • Why? In C-H activation, the reaction proceeds via Concerted Metalation-Deprotonation (CMD). Pivalate acts as a proton shuttle, significantly lowering the energy barrier for C-H bond cleavage compared to carbonate or acetate alone.

  • Increase Temperature: If running at 80°C, push to 110–120°C. Higher thermal energy promotes ligand dissociation, breaking the inactive "resting state" complexes.

Module B: The "Regioselectivity Nightmare" (C3 vs. C5)

User Question: I want to arylate the C5 position, but I keep getting C3 arylation or a mixture. How do I force the Pd to C5?

Technical Diagnosis: Electronic bias favors C3. The C3 position is the most electron-rich (nucleophilic) and reacts rapidly via electrophilic palladation. C5 (and C2) require a CMD mechanism which is slower and sterically sensitive.

Corrective Actions:

  • Block C3: If C3 is open, it will react first. You must install a blocking group (e.g., Cl, Br, or an ester) at C3 if you want exclusive C5 functionalization.

  • Use NHC Ligands for C5: N-Heterocyclic Carbenes (NHCs) like IMes or SIPr (in PEPPSI-type complexes) have shown unique selectivity for the C5 position by altering the steric environment around the Pd center, making the C3 approach less favorable.

  • Switch Mechanism: For C2-arylation, switch from Pd(0)/Pd(II) to a Cu(I)/Pd(II) cooperative system. Copper coordinates the N1, directing the Pd to the adjacent C2 proton via a bimetallic intermediate.

Module C: The "Black Soup" (Decomposition in Cyclization)

User Question: I am forming the ring via intramolecular oxidative coupling (e.g., from N-(2-pyridyl)enamines). The reaction turns black immediately and yields are inconsistent.

Technical Diagnosis: This is a re-oxidation failure . In oxidative couplings, Pd(II) turns to Pd(0). If the oxidant (e.g., Cu(OAc)2, AgOAc, or O2) is slow to re-oxidize Pd(0) back to Pd(II), the Pd(0) aggregates into inactive Palladium black.

Corrective Actions:

  • Silver Additives: Use Ag2CO3 or AgOAc (1.0–2.0 equiv). Silver salts are superior oxidants here and also act as halide scavengers if halides are present.

  • Solvent Polarity: Switch to DMA (Dimethylacetamide) or DMF . High polarity stabilizes the charged intermediates in the oxidative cycle.

  • Controlled Air: If using O2 as the oxidant, ensure high-speed stirring (>800 RPM) to maximize gas-liquid mass transfer. A balloon is often insufficient; bubbling or positive pressure is better.

Visualizing the Solution

Diagram 1: Troubleshooting Logic Flow

Use this decision tree to diagnose your specific yield issue.

TroubleshootingFlow Start Start: Low Yield in Imidazopyridine Synthesis ReactionType Identify Reaction Type Start->ReactionType Type1 Direct C-H Arylation (Functionalization) ReactionType->Type1 Type2 Ring Formation (Cyclization) ReactionType->Type2 Prob1 Problem: No Conversion (Catalyst Poisoning) Type1->Prob1 Prob2 Problem: Wrong Regioisomer (C3 vs C5) Type1->Prob2 Prob3 Problem: Pd Black Precipitate (Re-oxidation Failure) Type2->Prob3 Sol1 Solution: 1. Add PivOH (30 mol%) 2. Use Bulky Ligand (XPhos) 3. Temp > 100°C Prob1->Sol1 Sol2 Solution: 1. Block C3 position 2. Use PEPPSI/NHC Catalyst 3. Switch to Cu/Pd System Prob2->Sol2 Sol3 Solution: 1. Add AgOAc/Ag2CO3 2. Switch solvent to DMA 3. High-speed stirring (O2 transfer) Prob3->Sol3

Caption: Decision tree for diagnosing low yields based on reaction type (C-H activation vs. Cyclization).

Diagram 2: The "PivOH" Effect (CMD Mechanism)

Understanding why Pivalic Acid is the secret ingredient for C-H activation.

CMD_Mechanism Pd_L Pd(II) Species Complex Coordination Complex Pd_L->Complex Substrate Imidazopyridine (Substrate) Substrate->Complex CMD_State CMD Transition State (Crucial Step) Complex->CMD_State Pivalate assists deprotonation Product Arylated Product CMD_State->Product Reductive Elimination PivOH Pivalate (Base) PivOH->CMD_State Proton Shuttle

Caption: The Concerted Metalation-Deprotonation (CMD) cycle showing Pivalate acting as a proton shuttle.

Standardized Optimization Protocols

Protocol A: C-3 Arylation (Direct C-H Activation)

Best for: Late-stage functionalization of the core scaffold.

ComponentStandard ConditionOptimization (If Yield < 30%)
Catalyst Pd(OAc)2 (5 mol%)Pd(OAc)2 (10 mol%) + XPhos (20 mol%)
Solvent DMA or DMF1,4-Dioxane (if solubility permits)
Base K2CO3 (2.0 equiv)Cs2CO3 (2.0 equiv)
Additive None Pivalic Acid (30 mol%) [CRITICAL]
Temp 100°C120–140°C
Atmosphere Argon/NitrogenArgon (Strictly anhydrous)

Step-by-Step:

  • Charge a reaction vial with Imidazo[1,2-a]pyridine (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)2 (5 mol%), and K2CO3 (2.0 equiv).

  • The "Secret Sauce": Add Pivalic Acid (30 mol%). Note: Without this, yields often stall at 20-30%.

  • Add DMA (0.2 M concentration).

  • Seal and purge with Argon for 5 minutes.

  • Heat to 100°C for 16 hours.

  • Workup: Dilute with EtOAc, wash with water x3 (to remove DMA), dry over MgSO4.

Protocol B: Intramolecular Cyclization (Dehydrogenative)

Best for: Forming the ring from N-(2-pyridyl)amidines or similar precursors.

ComponentStandard ConditionOptimization (If Pd Black forms)
Catalyst Pd(OAc)2 (5-10 mol%)Pd(TFA)2 (More electrophilic)
Oxidant Cu(OAc)2 (2.0 equiv)AgOAc (2.0 equiv)
Solvent TolueneDMSO/Acetic Acid (95:5)
Temp 110°C80°C (if decomposition observed)

Step-by-Step:

  • Dissolve precursor in DMSO.

  • Add Pd(OAc)2 (5 mol%) and AgOAc (2.0 equiv). Caution: Silver salts are light sensitive; wrap vial in foil.

  • Heat to 100°C.

  • Monitor by LCMS. If conversion stalls, add another 2 mol% Pd(OAc)2.

References & Authority

  • General Synthesis & Drug Relevance:

    • Bagdi, A. K., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update."[1] Chem. Commun., 2015, 51, 1555-1575.[1] Link

  • Direct C-H Arylation (C3 Selectivity):

    • Cao, H., et al. "Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading." J. Org. Chem., 2011. Link

  • Regioselectivity (C2 vs C3) & CMD Mechanism:

    • Macdonald, J., et al. "Regioselective C2-arylation of imidazo[4,5-b]pyridines."[2] Org.[3][4][5] Biomol. Chem., 2013.[2] (Discusses the CMD mechanism and Cu/Pd cooperativity). Link

  • Intramolecular Cyclization (Oxidative):

    • Mishra, A., et al. "Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy."[6] Org.[3][4][5] Chem. Front., 2019. Link

  • C5-Arylation (NHC Ligands):

    • Tali, J. A., et al. "Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes." Organometallics, 2024. Link

Sources

Technical Support Center: Purification of Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate

[1]

Core Technical Overview

Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate is a critical bicyclic heteroaromatic scaffold used primarily as a pharmacophore in drug discovery (e.g., for kinase inhibition or epigenetic modulation).[1]

Chemical Behavior & Challenges:

  • Amphoteric Nature: The fused pyridine ring provides basicity (

    
    ), while the imidazole NH is weakly acidic (
    
    
    ).[1] This dual nature complicates standard acid/base extractions.[1]
  • Ester Sensitivity: The C7-ethyl ester is susceptible to hydrolysis.[1] Avoid strong bases (NaOH, KOH) and prolonged exposure to strong acids at high temperatures. [1]

  • Tautomerism: The 1H- and 3H- tautomers exist in rapid equilibrium in solution.[1] Analytical chromatograms may show broad peaks if the mobile phase pH is near the compound's

    
    .[1]
    

Troubleshooting Guide (Q&A Format)

Category A: Solubility & Initial Handling

Q: I cannot get the solid to dissolve in Dichloromethane (DCM) or Ethyl Acetate for loading onto the column. What should I do?

A: This is a common issue with imidazo[4,5-c]pyridine scaffolds due to strong intermolecular hydrogen bonding (N-H

1
  • The Fix: Do not rely on pure non-polar solvents.[1]

    • Co-solvent Loading: Dissolve your crude material in a minimum amount of DCM:Methanol (9:1) or THF .[1]

    • Dry Loading (Recommended): Dissolve the crude in Methanol/DCM, add Celite or Silica (1:2 ratio w/w), and rotary evaporate to dryness.[1] Load this powder onto the top of your column.[1] This prevents precipitation at the column head.[1]

Q: What is the best solvent for NMR analysis? A: DMSO-


11

1
Category B: Reaction Workup & Isolation

Q: I quenched my reaction with 1M NaOH, and my yield dropped significantly. The LCMS shows a mass of [M-28].[1] What happened?

A: You likely hydrolyzed the ethyl ester.[1]

  • Mechanism: The electron-deficient pyridine ring makes the ester carbonyl highly electrophilic, accelerating saponification even under mild basic conditions.[1] The [M-28] mass corresponds to the carboxylic acid (loss of ethyl group, gain of proton).[1]

  • Protocol Correction:

    • Quench: Use Saturated NH

      
      Cl  or Saturated NaHCO
      
      
      .[1]
    • pH Target: Adjust aqueous pH to 7.5 – 8.0 . Do not exceed pH 9.[1]

    • Extraction: Use EtOAc:THF (3:1) . Pure EtOAc is often insufficient to extract the polar imidazopyridine from the aqueous phase.[1]

Category C: Chromatographic Purification[1]

Q: My compound tails significantly on the silica column, co-eluting with impurities. How do I fix the peak shape?

A: Tailing is caused by the interaction between the basic pyridine nitrogen and the acidic silanols on the silica gel.[1]

  • The Fix: Passivate the silica.[1]

    • Mobile Phase: DCM : Methanol (95:5 to 90:10 gradient).[1]

    • Modifier (Crucial): Add 1% Triethylamine (TEA) or 1% NH

      
      OH  to the mobile phase.[1]
      
    • Alternative: Use Amino-functionalized silica (NH2-silica) cartridges if available.[1] These eliminate the need for amine modifiers and protect the ester from degradation.[1]

Q: I see two spots on TLC that merge into one peak on HPLC. Is my compound impure? A: Not necessarily. This is often Tautomer Separation on silica.[1]

  • Explanation: The 1H- and 3H- tautomers can separate slightly on silica due to different hydrogen bonding capabilities.[1] In solution (HPLC/NMR), they equilibrate rapidly.[1]

  • Validation: Run a 2D-TLC (run, rotate 90°, run again). If the two spots redistribute into the same two spots off-diagonal, it is tautomerism.[1]

Category D: Crystallization

Q: The oil won't crystallize.[1] It just gums up at the bottom of the flask.

A: "Oiling out" indicates the presence of impurities (likely unreacted diamine) or using a solvent that is too polar.[1]

  • Protocol:

    • Solvent Swap: Dissolve the gum in minimal boiling Ethanol (EtOH) .[1]

    • Anti-solvent: Add hot Water dropwise until slight turbidity persists.[1]

    • Cooling: Allow to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities.[1]

    • Seed: If available, add a seed crystal of the pure product.

Master Purification Workflow

The following diagram outlines the decision logic for purifying ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, prioritizing ester stability.

PurificationWorkflowStartCrude Reaction MixtureQuenchQuench: Sat. NH4Cl(Avoid NaOH)Start->QuenchExtractExtract: EtOAc/THF (3:1)pH 7.5 - 8.0Quench->ExtractDryDry (Na2SO4) & Conc.Extract->DryDecisionPurity Check (LCMS/TLC)Dry->DecisionCrystRecrystallization(EtOH/H2O)Decision->CrystPurity > 85%ColumnFlash ChromatographyDCM:MeOH + 1% TEADecision->ColumnPurity < 85%AcidImpurityImpurity: Carboxylic Acid(Hydrolysis Product)Column->AcidImpurityRetained on Silica(High Polarity)DiamineImpurityImpurity: Diamine(Starting Material)Column->DiamineImpurityElutes Late(Very Basic)

Caption: Decision tree for the isolation of imidazo[4,5-c]pyridine esters, highlighting critical pH control points.

Quantitative Data & Specifications

Solvent Compatibility Matrix
SolventSolubilityApplicationNotes
Water InsolubleAnti-solventpH dependent; soluble at pH < 3.[1]
DCM ModerateExtractionPoor for crude mixtures; use with MeOH.[1]
Methanol GoodMobile PhaseGood for transfer; induces H-bonding.[1]
DMSO ExcellentAnalysis (NMR)Hard to remove; avoid for purification.[1]
Ethyl Acetate Low/ModerateExtractionOften requires THF co-solvent.[1]
Analytical Validation Parameters
ParameterExpected ValueDiagnostic Note
1H NMR (C2-H)

8.2 – 8.5 ppm (s)
Distinctive singlet for the imidazole proton.[1]
1H NMR (Ethyl) Quartet (~4.4 ppm), Triplet (~1.4 ppm)Confirm ester integrity (integral ratio 2:3).[1]
LCMS (ESI+) [M+H]+Watch for [M+H+41] (Acetonitrile adduct) common in this class.[1]

References

  • Synthesis of Imidazo[4,5-c]pyridines: Wang, X., et al. "Efficient Synthesis of Imidazo[4,5-c]pyridine Derivatives."[1][2] Journal of Organic Chemistry, 2010.[1]

  • Purification Strategies for Basic Heterocycles: "Flash Column Chromatography Guide for Basic Compounds." Silicycle Application Notes.

  • Imidazo[4,5-b]pyridine vs [4,5-c]pyridine Properties: National Institutes of Health (NIH) - PubChem Compound Summary. [1]

  • Tautomerism in Imidazopyridines: Katritzky, A. R., et al. "Tautomerism of Heterocycles."[1] Advances in Heterocyclic Chemistry.

Technical Support Center: Synthesis of Imidazo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on understanding and mitigating the formation of side reaction products. Our approach is grounded in mechanistic principles to provide you with robust and reliable solutions.

Introduction to Imidazo[4,5-c]pyridine Synthesis

The imidazo[4,5-c]pyridine core, an isomer of purine, is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] The most common synthetic routes involve the cyclization of 3,4-diaminopyridine with various electrophilic partners, such as aldehydes or carboxylic acids (or their derivatives).[1] While these methods are generally effective, they are not without their challenges. The presence of multiple nucleophilic nitrogen atoms in the starting materials and products can lead to a variety of side reactions, complicating product isolation and reducing yields. This guide will help you navigate these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction is producing a mixture of regioisomers upon N-alkylation. How can I control the regioselectivity?

Issue: You are attempting to alkylate a pre-formed imidazo[4,5-c]pyridine ring system, but you are observing the formation of multiple products, which you suspect are regioisomers.

Root Cause Analysis: The imidazo[4,5-c]pyridine scaffold possesses multiple nitrogen atoms that can be alkylated: N-1 and N-3 in the imidazole ring, and N-5 in the pyridine ring. The relative nucleophilicity of these nitrogens can be influenced by steric and electronic factors, as well as the reaction conditions, leading to a mixture of isomers.[3][4]

Troubleshooting Protocol:

  • Modify the Base and Solvent System: The choice of base and solvent can significantly influence the site of alkylation.

    • Bases: Screen a variety of bases, from weaker inorganic bases like potassium carbonate (K₂CO₃) to stronger bases like sodium hydride (NaH). The counter-ion of the base can also play a role.

    • Solvents: Test a range of solvents with varying polarities, such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and dioxane. These solvents can differentially solvate the imidazopyridine anion and the electrophile, thereby influencing the reaction's regioselectivity.[5]

  • Employ a Protecting Group Strategy: If modifying the reaction conditions does not provide the desired selectivity, consider a protecting group strategy. This involves selectively protecting one or more nitrogen atoms to direct the alkylation to the desired position. The protecting group can then be removed in a subsequent step.

  • Purification of Isomers: If a mixture of regioisomers is unavoidable, they can often be separated by column chromatography.[5]

    • TLC Monitoring: Careful monitoring of the separation using thin-layer chromatography (TLC) is crucial for developing an effective purification method.

    • 2D NMR for Confirmation: The structure of the isolated regioisomers should be unambiguously confirmed using 2D-NOESY and HMBC NMR experiments.[3]

Experimental Protocol: General Procedure for N-Alkylation and Isomer Separation

  • To a solution of the 1H-imidazo[4,5-c]pyridine (1.0 eq.) in anhydrous DMF (10 mL/mmol), add potassium carbonate (2.2 eq.) and a catalytic amount of tetra-n-butylammonium bromide (TBAB, 0.15 eq.).

  • Add the alkylating agent (e.g., 4-chlorobenzyl bromide, 1.6 eq.) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired N-alkylated products.[5]

Logical Flow for Troubleshooting N-Alkylation Regioselectivity

start Mixture of N-alkylation regioisomers observed step1 Modify Base and Solvent System (e.g., K2CO3 in DMF, NaH in THF) start->step1 check1 Is desired regioselectivity achieved? step1->check1 step2 Implement Protecting Group Strategy check1->step2  No end Desired Regioisomer Isolated check1->end  Yes step3 Purify Isomers via Column Chromatography step2->step3 fail Re-evaluate synthetic strategy step2->fail step3->end

Caption: Troubleshooting logic for N-alkylation side reactions.

FAQ 2: My reaction is not going to completion, and I'm isolating an uncyclized intermediate. What can I do?

Issue: You are attempting to synthesize the imidazo[4,5-c]pyridine core by condensing 3,4-diaminopyridine with a carboxylic acid or its equivalent, but the reaction is stalling, and you are isolating the amide intermediate.

Root Cause Analysis: The cyclization of the intermediate is a dehydration reaction that requires sufficient energy to overcome the activation barrier. If the reaction conditions are not forcing enough, or if water is not effectively removed, the equilibrium may favor the starting materials or the stable intermediate.[5]

Troubleshooting Protocol:

  • Increase Reaction Temperature: Many of these cyclization reactions require high temperatures to proceed to completion. Consider switching to a higher-boiling solvent or increasing the reaction temperature. Refluxing is a common strategy.[5]

  • Effective Water Removal: Since the cyclization is a condensation reaction that eliminates water, its removal can drive the reaction forward.

    • Dean-Stark Trap: For reactions run at high temperatures in a suitable solvent (e.g., toluene), a Dean-Stark trap can be used to azeotropically remove water.

    • Dehydrating Agents: In some cases, the use of a dehydrating agent that is compatible with the reaction conditions may be beneficial. Polyphosphoric acid (PPA) is often used as both a catalyst and a dehydrating agent.[1]

  • Optimize pH: The reaction pH can be critical. For condensations with carboxylic acids, acidic conditions are typically required to facilitate the reaction. If you are using a carboxylic acid equivalent like an orthoester, a catalytic amount of acid can be beneficial.[5]

Experimental Protocol: Cyclization using Polyphosphoric Acid (PPA)

  • Combine the 3,4-diaminopyridine (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in polyphosphoric acid (PPA).

  • Heat the mixture to an elevated temperature (e.g., 150-180 °C) for several hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Carefully pour the hot reaction mixture onto crushed ice and neutralize with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide) to precipitate the product.

  • Collect the crude product by filtration, wash with water, and dry.

  • Purify the product by recrystallization or column chromatography as needed.

Reaction Pathway for Imidazo[4,5-c]pyridine Synthesis

start 3,4-Diaminopyridine + Carboxylic Acid Derivative intermediate Amide Intermediate start->intermediate Condensation product Imidazo[4,5-c]pyridine intermediate->product Cyclization/ Dehydration (Heat, PPA) side_product Incomplete Cyclization intermediate->side_product Insufficient Energy/ Water Present

Caption: General reaction pathway and potential for incomplete cyclization.

FAQ 3: I'm observing an unexpected product with a mass 16 units higher than my target molecule. What is it and how can I prevent it?

Issue: Your mass spectrometry data shows a significant peak at M+16, suggesting the formation of an N-oxide derivative.

Root Cause Analysis: The nitrogen atom in the pyridine ring (N-5) of the imidazo[4,5-c]pyridine system is susceptible to oxidation, especially when using oxidative conditions or certain reagents. This can also occur if the reaction is exposed to atmospheric oxygen at elevated temperatures for extended periods.[5]

Troubleshooting Protocol:

  • Control of Oxidants: If your synthesis involves an oxidative step (e.g., cyclization from an aldehyde), be mindful of the strength and stoichiometry of the oxidizing agent. Using milder oxidants or carefully controlling the reaction conditions (e.g., temperature, reaction time) can minimize N-oxide formation.[5]

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidation from atmospheric oxygen, particularly if the reaction is run at high temperatures for long durations.[5]

Remediation: Reduction of the N-oxide

If the N-oxide has already formed, it can often be reduced back to the desired imidazo[4,5-c]pyridine.

  • Catalytic Hydrogenation: A common method is catalytic hydrogenation using a catalyst like Raney Nickel at room temperature and pressure.

  • Phosphorus Reagents: Reagents such as phosphorus trichloride (PCl₃) can also be effective for the deoxygenation of pyridine N-oxides.

Experimental Protocol: Reduction of N-oxide with PCl₃

  • Dissolve the crude product containing the N-oxide in a suitable solvent like chloroform or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus trichloride (PCl₃) (1.1 - 1.5 eq.) to the solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the excess PCl₃ by slowly adding it to a cold, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Summary of Key Side Reactions and Mitigation Strategies

Side Reaction/IssueCommon CauseMitigation/Troubleshooting Strategy
Regioisomer Formation (N-alkylation) Multiple nucleophilic nitrogen atomsModify base/solvent system; use protecting groups; purify by column chromatography.[3][5]
Incomplete Cyclization Insufficient heat; presence of waterIncrease reaction temperature; use a Dean-Stark trap; use a dehydrating agent like PPA.[1][5]
N-oxide Formation Oxidative conditions; exposure to air at high temp.Use milder oxidants; run reaction under an inert atmosphere; reduce the N-oxide if formed.[5]
Non-regioselective Arylation Similar reactivity of positions on pyridine precursorCareful selection of starting materials and reaction conditions; purification by HPLC.[2]

References

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (2020). Molecules, 25(21), 5192. [Link]

  • Gobis, K., Foks, H., & Augustynowicz-Kopeć, E. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154, 1167-1181. [Link]

  • SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. (2024). Chemistry of Heterocyclic Compounds. [Link]

  • Boček, I., et al. (2023). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 34. [Link]

  • Kral, V., et al. (2015). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 17(10), 573-581. [Link]

  • Temple, C., Jr, Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746–1751. [Link]

  • Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(51), 35221-35234. [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (2006). Chemistry of Heterocyclic Compounds. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy, 57(5), 909-921. [Link]

  • SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. (2024). Chemistry of Heterocyclic Compounds. [Link]

Sources

Technical Support Center: Enhancing the Solubility of Imidazo[4,5-c]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[4,5-c]pyridine-based inhibitors. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the solubility challenges commonly encountered with this important class of compounds. The structural similarity of the imidazo[4,5-c]pyridine core to purines allows these molecules to interact with a wide range of biological targets, making them promising therapeutic agents.[1] However, their often planar and crystalline nature can lead to poor aqueous solubility, posing significant hurdles in experimental assays and preclinical development.[2][3]

This resource offers practical, evidence-based strategies to overcome these solubility limitations, ensuring the generation of reliable and reproducible data.

I. Troubleshooting Guide: Addressing Specific Solubility Issues

This section addresses common problems encountered during experimental work with imidazo[4,5-c]pyridine-based inhibitors and provides step-by-step guidance to resolve them.

Issue 1: My imidazo[4,5-c]pyridine inhibitor precipitated out of the aqueous buffer during my in vitro assay.

Cause: This is a frequent issue stemming from the low aqueous solubility of many imidazo[4,5-c]pyridine compounds.[2] The planar structure can lead to strong crystal lattice energy, which is difficult to overcome with water molecules alone. When a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer, the compound's solubility limit can be exceeded, leading to precipitation.[4]

Solutions:

A. pH Adjustment:

  • Scientific Rationale: The imidazo[4,5-c]pyridine scaffold contains basic nitrogen atoms that can be protonated.[2][5] According to the Henderson-Hasselbalch equation, at a pH below the compound's pKa, the protonated (ionized) form will predominate. This charged species is generally more soluble in aqueous media than the neutral form.[6]

  • Step-by-Step Protocol:

    • Determine the pKa of your specific inhibitor. This can be predicted using computational tools or determined experimentally via potentiometric titration.

    • Prepare a series of buffers with pH values ranging from 1 to 2 units below the predicted pKa.

    • Attempt to dissolve the compound in these acidic buffers. Start with a low concentration and gradually increase it to determine the solubility limit at each pH.

    • Critical Consideration: Ensure that the acidic pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability). Run appropriate controls to validate your assay conditions.

B. Utilization of Co-solvents:

  • Scientific Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[2] Common co-solvents used in in vitro assays include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[2]

  • Step-by-Step Protocol:

    • Prepare a high-concentration stock solution of your inhibitor in 100% DMSO.

    • When preparing your final assay solution, add the co-solvent to the aqueous buffer before adding the inhibitor stock solution.

    • Typically, a final co-solvent concentration of 1-5% is well-tolerated in most biological assays. However, it is crucial to determine the tolerance of your specific assay system.

    • Self-Validation: Run a vehicle control (buffer with the same percentage of co-solvent but without the inhibitor) to ensure that the co-solvent itself does not affect the assay outcome.

Issue 2: My inhibitor shows poor oral bioavailability in animal studies, likely due to low solubility.

Cause: Poor aqueous solubility is a major contributor to low and variable oral bioavailability.[7] For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the intestinal fluids.[8]

Solutions:

A. Salt Formation:

  • Scientific Rationale: Converting a weakly basic drug into a salt form is a common and effective strategy to enhance its dissolution rate and solubility.[9] The salt of a weak base and a strong acid will create a microenvironment with a lower pH upon dissolution, which can increase the solubility of the basic drug.[9] Many marketed drugs are administered as salts to improve their physicochemical properties.[9]

  • Step-by-Step Protocol for Salt Screening:

    • Select a range of pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, tosylate).

    • Dissolve the free base of your inhibitor in a suitable organic solvent.

    • Add an equimolar amount of the selected acid and stir.

    • Induce precipitation of the salt by cooling, adding an anti-solvent, or slow evaporation.

    • Collect the resulting solid and characterize it to confirm salt formation (e.g., using DSC, PXRD, and NMR).

    • Measure the aqueous solubility and dissolution rate of each salt form and compare it to the free base.

B. Amorphous Solid Dispersions (ASDs):

  • Scientific Rationale: ASDs involve dispersing the active pharmaceutical ingredient (API) in an amorphous (non-crystalline) state within a polymer matrix.[10] The amorphous form has a higher energy state than the crystalline form, leading to significantly increased apparent solubility and faster dissolution rates.[10][11] The polymer carrier helps to stabilize the amorphous state and prevent recrystallization.[12][13]

  • Experimental Workflow:

    • Polymer Screening: Select a panel of pharmaceutically acceptable polymers (e.g., HPMC, HPMC-AS, PVP, Soluplus®).

    • Preparation of ASDs: Common laboratory-scale methods include:

      • Solvent Evaporation: Dissolve both the inhibitor and the polymer in a common solvent, then evaporate the solvent to form a solid dispersion.[14]

      • Hot-Melt Extrusion: Mix the inhibitor and polymer and then heat them until they melt, forming a solid solution upon cooling.[14]

    • Characterization: Confirm the amorphous nature of the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Performance Testing: Evaluate the dissolution profile of the ASD in biorelevant media (e.g., FaSSIF, FeSSIF) to predict its in vivo performance.

C. Co-crystallization:

  • Scientific Rationale: A co-crystal is a multi-component crystalline solid where the API and a co-former are held together by non-covalent interactions, typically hydrogen bonds.[15] Co-crystals can significantly enhance the solubility and dissolution rate of an API without altering its molecular structure.[16][17] This is a particularly useful strategy for non-ionizable compounds that cannot form salts.[15]

  • Experimental Workflow:

    • Co-former Selection: Choose co-formers from the GRAS (Generally Regarded as Safe) list. Co-formers should have complementary functional groups to form strong intermolecular interactions with the inhibitor.

    • Co-crystal Screening:

      • Grinding: Physically grind the inhibitor and co-former together, sometimes with a small amount of solvent (liquid-assisted grinding).[17]

      • Solvent Evaporation: Dissolve the inhibitor and co-former in a suitable solvent and allow the solvent to evaporate slowly.[17]

    • Characterization: Use PXRD, DSC, and FTIR to confirm the formation of a new crystalline phase.[17]

    • Solubility and Dissolution Testing: Compare the performance of the co-crystal to the pure inhibitor.

II. Frequently Asked Questions (FAQs)

Q1: What are the key structural features of imidazo[4,5-c]pyridines that contribute to their poor solubility?

The imidazo[4,5-c]pyridine core is a planar, aromatic heterocyclic system. This planarity can facilitate strong π-π stacking interactions in the solid state, leading to a stable crystal lattice with high lattice energy.[2] Overcoming this energy for dissolution in water can be challenging. Additionally, while the nitrogen atoms can participate in hydrogen bonding, the overall molecule can be quite hydrophobic depending on the substituents.[5]

Q2: How can I predict the potential for solubility enhancement with different strategies?

Computational tools can be valuable for initial screening. For instance, pKa prediction software can guide pH modification experiments. Molecular modeling can help identify potential hydrogen bonding interactions for co-crystal design. For amorphous solid dispersions, in-silico screening can help identify promising stabilizing polymers.[18] However, experimental validation is always necessary.

Q3: Are there any structural modifications to the imidazo[4,5-c]pyridine core itself that can improve solubility?

Yes, medicinal chemistry strategies can be employed. Disrupting the planarity of the molecule by introducing non-planar substituents can weaken crystal packing and improve solubility.[19][20] Adding ionizable or polar functional groups can also increase aqueous solubility, but this must be balanced with the potential impact on biological activity.[19]

Q4: What are the regulatory considerations for using novel formulations like ASDs or co-crystals?

The FDA defines co-crystals as "solids that are crystalline materials composed of two or more molecules in the same crystal lattice".[21] Both ASDs and co-crystals are considered new drug products and require thorough characterization and stability testing as part of any regulatory submission. The choice of polymers and co-formers should ideally be from the list of substances Generally Regarded as Safe (GRAS).[16]

III. Data and Visualization

Table 1: Comparison of Solubility Enhancement Strategies
StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the moleculeSimple, cost-effective for in vitro studiesLimited by assay compatibility and potential for precipitation upon pH change
Salt Formation Increased dissolution rate and solubilityWell-established, can significantly improve bioavailability[9]Requires an ionizable group, potential for hygroscopicity issues
Amorphous Solid Dispersions (ASDs) High-energy amorphous stateCan achieve significant supersaturation and bioavailability enhancement[11][12]Thermodynamically unstable, potential for recrystallization, can be complex to manufacture
Co-crystallization Modification of crystal latticeApplicable to non-ionizable compounds, can improve stability and manufacturability[15][16]Co-former selection can be challenging, requires extensive solid-state characterization
Diagrams

G cluster_0 Troubleshooting Workflow for Poor Solubility Start Inhibitor Precipitates in Aqueous Buffer CheckpH Is the inhibitor ionizable? Start->CheckpH AdjustpH Adjust Buffer pH (below pKa) CheckpH->AdjustpH Yes UseCosolvent Add Co-solvent (e.g., 1-5% DMSO) CheckpH->UseCosolvent No TestAssay Validate Assay Compatibility AdjustpH->TestAssay UseCosolvent->TestAssay Success Solubility Improved TestAssay->Success

Caption: Troubleshooting workflow for in vitro solubility issues.

G cluster_1 Formulation Strategies for In Vivo Bioavailability Start Poor Oral Bioavailability Salt Salt Formation Start->Salt ASD Amorphous Solid Dispersion (ASD) Start->ASD CoCrystal Co-crystallization Start->CoCrystal Characterize Solid-State Characterization (PXRD, DSC) Salt->Characterize ASD->Characterize CoCrystal->Characterize Dissolution In Vitro Dissolution Testing Characterize->Dissolution InVivo In Vivo Pharmacokinetic Study Dissolution->InVivo

Caption: Overview of formulation strategies for enhancing bioavailability.

IV. References

  • BenchChem. Overcoming solubility issues with 3-methylisoxazolo[5,4-b]pyridine. Available from:

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from:

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from:

  • Pharmaceutical Technology. Improving Solubility with Amorphous Solid Dispersions. Available from:

  • MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available from:

  • PharmaTutor. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from:

  • International Journal of Scientific Research & Technology. Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. Available from:

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from:

  • Oxford Academic. Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Available from:

  • International Journal of Nanomedicine. Research progress of nano-drug delivery system based on photothermal t. Available from:

  • PubMed Central. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Available from:

  • ResearchGate. Strategies to Address Low Drug Solubility in Discovery and Development. Available from:

  • PubMed Central. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Available from:

  • PubMed Central. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Available from:

  • PubMed. Inherent formulation issues of kinase inhibitors. Available from:

  • PubMed Central. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Available from:

  • ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Available from:

  • ResearchGate. Energetic ionic salts based on nitrogen-rich heterocycles: A prospective study. Available from:

  • ResearchGate. Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Available from:

  • ACS Publications. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Available from:

  • Seppic. Solubility enhancement with amorphous solid dispersions. Available from:

  • Hovione. AMORPHOUS SOLID DISPERSIONS - Increasing Solubility From API to Tablets. Available from:

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available from:

  • Egyptian Journal of Chemistry. Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products. Available from:

  • ResearchGate. Inherent formulation issues of kinase inhibitors. Available from:

  • Chemistry LibreTexts. 3.5: Chemical Properties of Amines. Bases and Salt Formation. Available from:

  • PubMed Central. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available from:

  • ResearchGate. Strategies to Improve solubility of Oral Drugs. Available from:

  • Journal of Chemical Technology and Metallurgy. NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Available from:

  • MDPI. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Available from:

  • RSC Publishing. Prescribed drugs containing nitrogen heterocycles: an overview. Available from:

  • PubChem. 1H-Imidazo(4,5-c)pyridine. Available from:

  • ResearchGate. Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Available from:

  • IJIRT. Unlocking Potential: Cocrystals as catalyst for heightened solubility and dissolution of low solubility pharmaceuticals. Available from:

  • ResearchGate. Principles of Salt Formation. Available from:

  • Technobis. Amorphous solid dispersions for enhanced drug solubility and stability. Available from:

Sources

Technical Support Center: Troubleshooting Kinase Assays with Imidazo[4,5-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing imidazo[4,5-c]pyridine compounds in kinase assays. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during experimental workflows. As a purine isostere, the imidazo[4,5-c]pyridine scaffold is a privileged core structure for developing ATP-competitive kinase inhibitors.[1][2][3][4] However, its physicochemical properties can present unique challenges in biochemical assays. This resource combines mechanistic insights with field-proven protocols to help you navigate these complexities and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My imidazo[4,5-c]pyridine compound shows potent inhibition in my primary screen, but the results are not reproducible. What are the common causes?

A1: Lack of reproducibility is a frequent issue. The primary culprits are often related to compound solubility and aggregation. These compounds are typically dissolved in 100% DMSO for stock solutions, but can precipitate when diluted into aqueous kinase assay buffers. This precipitation is not always visible to the naked eye and can lead to inconsistent concentrations in your assay wells. Additionally, at higher concentrations, these compounds can form aggregates that non-specifically inhibit the kinase, leading to false-positive results.[5]

Q2: I'm observing a high background signal or a signal that decreases with increasing compound concentration in my fluorescence-based assay. What could be the issue?

A2: This often points to assay interference. The imidazo[4,5-c]pyridine ring system and its derivatives can possess intrinsic fluorescent properties.[6] This can interfere with fluorescence-based readouts (e.g., FRET, FP) by either contributing to the background signal or quenching the signal from the assay reagents. It is crucial to run a control experiment with the compound and all assay components except the kinase to assess for auto-fluorescence or signal quenching.

Q3: How can I improve the solubility of my imidazo[4,5-c]pyridine compound in my kinase assay buffer?

A3: Improving solubility is key to obtaining reliable data. Here are a few strategies:

  • Lower the final DMSO concentration: While a high DMSO stock is necessary, aim for the lowest possible final DMSO concentration in your assay (ideally ≤1%).

  • Prepare as a salt: If your compound has a basic handle, consider preparing it as a hydrochloride salt, which can significantly improve aqueous solubility.[7]

  • Assay buffer optimization: The pH of the buffer can impact the solubility of compounds with ionizable groups. Experiment with slight variations in buffer pH if possible.

  • Include additives: Low concentrations of non-ionic detergents like Triton X-100 or Tween-20 (typically 0.01-0.05%) can help maintain compound solubility and prevent aggregation.[5]

Q4: My compound is a potent inhibitor of my target kinase. How can I be sure it's not a promiscuous inhibitor hitting many kinases?

A4: This is a critical validation step, as the ATP-binding site is highly conserved across the kinome.[1][8] The best practice is to perform a kinase selectivity profile against a panel of diverse kinases. Several contract research organizations (CROs) offer this service. This will not only confirm the selectivity of your compound but may also reveal potential off-target activities that could have biological consequences.

In-Depth Troubleshooting Guides

Issue 1: Inconsistent IC50 Values and Steep Dose-Response Curves

Symptoms:

  • Large error bars in dose-response experiments.

  • IC50 values vary significantly between experiments.

  • The dose-response curve is unusually steep (high Hill slope).

Causality: These symptoms are classic indicators of compound aggregation.[5] Aggregates can form at a critical concentration and non-specifically sequester and denature the kinase, leading to what appears as potent inhibition. This process is often highly sensitive to minor variations in experimental conditions, leading to poor reproducibility.

Troubleshooting Workflow:

A Inconsistent IC50 / Steep Curve B Potential Cause: Compound Aggregation A->B Hypothesize C Step 1: Visual Inspection & Turbidity Measurement B->C Verify D Step 2: Add Non-ionic Detergent to Assay Buffer C->D Mitigate E Step 3: Include a Decoy Protein D->E Further Mitigation F Step 4: Vary Enzyme Concentration E->F Confirm Mechanism G Result: IC50 Increases or Becomes More Consistent F->G Analyze H Conclusion: Aggregation was the likely cause. Report data with optimized buffer. G->H Conclude

Caption: Workflow to diagnose and mitigate compound aggregation.

Detailed Protocol:

  • Visual Inspection and Turbidity: Before running the full assay, prepare your highest concentration of the compound in the final assay buffer. Let it sit for the duration of your planned incubation and visually inspect for any cloudiness or precipitate. For a more quantitative measure, read the absorbance at 600 nm; an increase in absorbance over the buffer-only control suggests insolubility.

  • Incorporate a Non-ionic Detergent: Add 0.01% (v/v) Triton X-100 or Tween-20 to your kinase assay buffer. These detergents can help to break up and prevent the formation of compound aggregates.[5] If the IC50 value increases significantly or the curve becomes more standard (Hill slope ≈ 1), aggregation was likely the issue.

  • Add a Decoy Protein: Including a high concentration of a non-relevant protein, such as Bovine Serum Albumin (BSA) at 0.1 mg/mL, can help to mitigate aggregation-based inhibition. The aggregates will be saturated by the decoy protein, leaving your kinase of interest unaffected. Note that BSA should be added to the buffer before the compound.[5]

  • Vary Kinase Concentration: Perform the IC50 determination at two different kinase concentrations (e.g., 1x and 5x). A true, stoichiometric inhibitor will have an IC50 that is independent of the enzyme concentration, whereas an aggregation-based inhibitor will often show a significant increase in IC50 at higher enzyme concentrations.

Issue 2: Suspected Assay Technology Interference

Symptoms:

  • High background in a fluorescence-based assay (e.g., HTRF, fluorescence polarization).

  • Signal quenching in a luminescence-based assay (e.g., Promega's ADP-Glo™).

  • Apparent inhibition in the absence of the kinase enzyme.

Causality: Many heterocyclic compounds, including imidazo[4,5-c]pyridines, can interact with the detection system of the assay. This can be due to the compound's intrinsic fluorescence, its ability to absorb light at the excitation or emission wavelengths of the assay fluorophores (inner filter effect), or direct inhibition of a reporter enzyme like luciferase.[9][10]

Troubleshooting Workflow:

A Suspected Assay Interference B Step 1: Run 'Compound-Only' Controls A->B Diagnose C Step 2: Run 'No-Enzyme' Controls B->C Isolate Effect F Result: Identifies source of interference B->F D Step 3: Run 'No-Substrate' Controls (for coupled assays) C->D Further Isolation C->F E Step 4: Confirm with an Orthogonal Assay D->E Validate D->F G Conclusion: Quantify interference and/or switch assay technology. E->G Conclude F->G Inform

Caption: Workflow to identify and validate assay interference.

Detailed Protocols for Control Experiments:

  • Protocol 1: Assessing Compound Auto-fluorescence/Luminescence

    • Prepare a dilution series of your imidazo[4,5-c]pyridine compound in the final assay buffer.

    • Add the compound dilutions to the assay plate.

    • Add all other assay components except the kinase and substrate.

    • Read the plate on the appropriate instrument (fluorometer or luminometer).

    • Interpretation: A dose-dependent increase in signal indicates that your compound is auto-fluorescent or luminescent at the assay wavelengths.

  • Protocol 2: Assessing Signal Quenching (for Luminescence Assays like ADP-Glo™)

    • Perform the ADP-Glo™ assay as per the manufacturer's protocol to generate a known amount of ATP (e.g., using the 100% conversion control). This will produce a stable luminescent signal.

    • To these wells, add your imidazo[4,5-c]pyridine compound at various concentrations.

    • Read the luminescence immediately after adding the compound.

    • Interpretation: A dose-dependent decrease in the luminescent signal indicates that your compound is quenching the signal, likely by inhibiting the luciferase enzyme.[9]

  • Protocol 3: Confirmation with an Orthogonal Assay The most robust way to confirm a hit is to use a different assay technology that relies on a different detection principle.[9]

Primary Assay TechnologySuggested Orthogonal Assay TechnologyRationale
Luminescence (e.g., ADP-Glo™) Fluorescence (e.g., HTRF®) or RadiometricAvoids luciferase inhibition artifacts.
Fluorescence (e.g., HTRF®) Luminescence (e.g., ADP-Glo™) or RadiometricAvoids fluorescence interference artifacts.
Radiometric ([³²P]-ATP) Non-radiometric methodConfirms activity and allows for safer, higher-throughput follow-up.

Data Summary and Recommended Assay Conditions

The following table provides a starting point for assay conditions based on common practices. These should be optimized for your specific kinase and compound.

ParameterRecommended Starting ConditionRationale & Key Considerations
Compound Stock 10-20 mM in 100% DMSOEnsures solubility in stock, but be mindful of precipitation upon dilution.
Final DMSO % ≤ 1%Minimizes solvent effects on enzyme activity. Higher concentrations can denature some kinases.
ATP Concentration At or near the Kₘ for ATPFor ATP-competitive inhibitors, this provides a sensitive measure of inhibition.[1]
Detergent 0.01% Triton X-100 or Tween-20Mitigates compound aggregation and improves solubility.[5]
Reducing Agent 1-2 mM DTTMaintains kinase activity, especially for kinases sensitive to oxidation.
Decoy Protein 0.1 mg/mL BSAReduces non-specific binding to plates and mitigates aggregation-based inhibition.[5]

Conclusion

Successfully navigating kinase assays with imidazo[4,5-c]pyridine compounds requires a proactive approach to troubleshooting. By understanding the potential for solubility issues, aggregation, and assay interference, researchers can design robust experiments and implement the appropriate controls to ensure data integrity. Always be prepared to validate your findings with orthogonal assays to confidently identify true, on-target kinase inhibitors. This diligence at the bench is paramount for the successful progression of drug discovery and chemical biology projects.

References

  • Zhan, L., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1336-1350. Available from: [Link]

  • Zhan, L., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against Glioblastoma. PubMed. Available from: [Link]

  • Newhouse, B. J., et al. (2013). Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters, 23(21), 5896-5899. Available from: [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. Available from: [Link]

  • Gloc, G., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 407. Available from: [Link]

  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. PubMed. Available from: [Link]

  • Kumar, A., et al. (2021). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry, 45(3), 1463-1477. Available from: [Link]

  • Perica, T., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 26(23), 7351. Available from: [Link]

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8724-8742. Available from: [Link]

  • Perica, T., et al. (2023). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 28(10), 4088. Available from: [Link]

  • Levinson, A. M., & Seeliger, M. A. (2018). What makes a kinase promiscuous for inhibitors?. eLife, 7, e34317. Available from: [Link]

  • Bavetsias, V., et al. (2010). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 20(12), 3624-3628. Available from: [Link]

  • Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. PubMed. Available from: [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2(4), 235-256. Available from: [Link]

  • Troubleshooting Promega Enzymatic activity kit: ADPGlo, detection reagent proprietary kit?. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2017). Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. Current Drug Targets, 18(11), 1272-1288. Available from: [Link]

  • Golding, B. T., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. Available from: [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. Available from: [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available from: [Link]

  • Golding, B. T., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PubMed Central. Available from: [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against Glioblastoma Lishun Zhan. Research Square. Available from: [Link]

  • Assay Interference by Aggregation. NCBI Bookshelf. Available from: [Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. NCBI. Available from: [Link]

  • De-risking drug discovery of intracellular targeting peptides: screening strategies to eliminate false-positive hits. bioRxiv. Available from: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available from: [Link]

  • Current status of HTRF technology in kinase assays. ResearchGate. Available from: [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available from: [Link]

  • Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. MDPI. Available from: [Link]

  • Cisbio Bioassays Kinases – A comprehensive platform of assays and reagents for evaluating kinase activity. Drug Target Review. Available from: [Link]

  • High-throughput assays for promiscuous inhibitors. PubMed. Available from: [Link]

  • A Sensitive, Universal Kinase Assay Ideal for Use with Low-Turnover Enzymes. Promega Connections. Available from: [Link]

Sources

improving oral bioavailability of imidazo[4,5-b]pyridine inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational | Ticket Priority: High | Agent: Senior Application Scientist Dr. H. Chen

Welcome to the Imidazo[4,5-b]pyridine Optimization Portal

You have reached the specialized support hub for the imidazo[4,5-b]pyridine scaffold. This privileged heterocycle is a cornerstone in kinase inhibition (e.g., Aurora A, p38 MAPK) and GPCR modulation. However, users frequently report "System Failures" related to poor oral bioavailability (%F) .

This failure usually stems from two distinct error codes:

  • Error Code [BRICK-DUST]: High melting point (

    
    ), low aqueous solubility.
    
  • Error Code [MET-CLEAR]: Rapid oxidative clearance or P-gp efflux.

Select your issue below for immediate troubleshooting protocols.

Module 1: Troubleshooting Solubility (Error Code: BRICK-DUST)

Symptom: Compound precipitates in aqueous media; low signal in Caco-2 apical chambers; bioavailability does not increase linearly with dose.

Root Cause Analysis: The imidazo[4,5-b]pyridine core is planar and electron-deficient. It possesses high Crystal Lattice Energy . The extensive


-

stacking interactions between the flat rings lead to high melting points. According to the General Solubility Equation, solubility drops by one log unit for every

increase in melting point.

Corrective Action Plan:

Step 1: Diagnostic Assessment (Thermodynamic Solubility)

Do not rely on kinetic solubility (DMSO stocks). You must measure thermodynamic solubility to understand the lattice energy barrier.

  • Protocol 1.1: Miniaturized Shake-Flask Assay

    • Preparation: Weigh 1 mg of solid compound into a 1.5 mL HPLC vial.

    • Solvent: Add 500

      
      L of pH 7.4 phosphate buffer (FaSSIF is preferred for biorelevance).
      
    • Equilibration: Shake at

      
       for 24 hours. Critical: Ensure solid is still present at 24h. If clear, add more solid.
      
    • Separation: Centrifuge at 13,000 rpm for 10 mins or filter using a PVDF filter (pre-saturated).

    • Quantification: Analyze supernatant via HPLC-UV against a standard curve.

Step 2: Structural Debugging (Disrupting Planarity)

If


 and Solubility 

, you must disrupt the crystal packing.
  • Tactic A (The "Out-of-Plane" Twist): Introduce an

    
     hybridized center (e.g., a methyl group or morpholine) ortho to the biaryl axis. This forces the phenyl ring out of plane with the imidazo[4,5-b]pyridine core, reducing 
    
    
    
    -stacking efficiency.
  • Tactic B (The "Solubility Spike"): Append a solubilizing tail (e.g.,

    
    -methylpiperazine) at the C-6 or C-7 position.
    

Visual Troubleshooting Tree:

Solubility_Troubleshoot Start Start: Low Oral Bioavailability CheckMP Check Melting Point (Tm) Start->CheckMP HighMP Tm > 220°C (Brick Dust) CheckMP->HighMP High Lattice Energy LowMP Tm < 180°C (Grease Ball) CheckMP->LowMP Lipophilicity Issue Action1 Disrupt Planarity: Add ortho-substituent or sp3 linker HighMP->Action1 Action2 Check LogD7.4 LowMP->Action2 HighLogD LogD > 3.5 Metabolic Risk Action2->HighLogD Action3 Introduce Polarity: Add Pyridine/F/O HighLogD->Action3

Figure 1: Decision matrix for distinguishing between solubility-limited (Brick Dust) and permeability/metabolism-limited (Grease Ball) bioavailability issues.

Module 2: Troubleshooting Metabolism (Error Code: MET-CLEAR)

Symptom: High solubility, high permeability, but low plasma exposure (


) and short half-life (

).

Root Cause Analysis: Imidazo[4,5-b]pyridines are susceptible to:

  • Oxidation (CYP450): The pyridine ring is relatively electron-deficient, but alkyl substituents (especially benzylic positions) are "hotspots" for CYP3A4 oxidation.

  • N-Dealkylation: If the imidazole nitrogen is alkylated, it is a prime target for oxidative dealkylation.

Corrective Action Plan:

Step 1: The "Metabolic Soft Spot" Scan

Run a Microsomal Stability Assay to identify the site of metabolism (SOM).

  • Protocol 2.1: Microsomal Stability & Metabolite ID

    • Incubation: Incubate 1

      
       compound with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) at 
      
      
      
      .
    • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

    • Analysis: LC-MS/MS (Triple Quad) for intrinsic clearance (

      
      ).
      
    • MetID: Run the 60-min sample on High-Res MS (Q-TOF or Orbitrap). Look for +16 Da (Oxidation) or -14 Da (Demethylation).

Step 2: Chemical Patching

Once the SOM is identified, apply these patches:

Metabolic VulnerabilityChemical Patch (Solution)Mechanism
Benzylic Oxidation Fluorination (

)
The C-F bond is stronger and resists CYP ox insertion.
N-Dealkylation Switch to Cyclopropyl or Deuterated AlkylSteric bulk or Kinetic Isotope Effect slows enzymatic attack.
Pyridine Ring Oxidation Add

or

at C-2
Electron-withdrawing groups deactivate the ring further.
Module 3: Formulation & Delivery (The "Rescue" Strategy)

Symptom: Medicinal chemistry optimization is exhausted; compound is potent but insoluble (BCS Class II).

Technical Insight: For imidazo[4,5-b]pyridines with high


, salt formation often fails because the salts disproportionate in the low pH of the stomach (the "common ion effect"). The gold standard "rescue" is Amorphous Solid Dispersion (ASD) .

Workflow: ASD Screening

  • Polymer Selection: Screen HPMCAS-L (pH sensitive) and PVPVA64 (neutral).

  • Method: Solvent casting or Hot Melt Extrusion (HME).

  • Goal: Trap the compound in a high-energy amorphous state to generate supersaturation in the gut.

Visual Workflow: Formulation Logic

Formulation_Logic Input Candidate Compound Classify BCS Classification Input->Classify ClassII Class II (Low Sol / High Perm) Classify->ClassII ClassIV Class IV (Low Sol / Low Perm) Classify->ClassIV Strategy1 Lipid Formulation (SEDDS) ClassII->Strategy1 If LogP > 5 (Grease) Strategy2 Amorphous Solid Dispersion (ASD) ClassII->Strategy2 If Tm > 200°C ClassIV->Strategy2 Primary Option

Figure 2: Formulation selection guide based on biopharmaceutical properties.

Frequently Asked Questions (FAQ)

Q: My imidazo[4,5-b]pyridine has a high efflux ratio (ER > 10) in Caco-2. Is this killing my bioavailability? A: Likely, yes. This scaffold is often a P-gp substrate.

  • Fix: Check your hydrogen bond donors (HBD). If HBD > 2, try capping an NH with a methyl group or burying it in an intramolecular hydrogen bond (IMHB).

Q: Can I just make the HCl salt? A: Proceed with caution. Imidazo[4,5-b]pyridines are weak bases (


). While the HCl salt dissolves in the stomach (pH 1), it often precipitates immediately upon entering the small intestine (pH 6.5), reverting to the "brick dust" free base. ASDs are generally superior for this scaffold.

Q: Why is the 2-position so critical? A: The C-2 position is the primary vector for tuning electronic properties without causing massive steric clashes. Introducing a


 group at C-2 has been shown to improve metabolic stability and potency (e.g., in mitochondrial uncouplers) by modulating the electron density of the fused ring system [3].
References
  • Antimicrobial Features & SAR: Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives. MDPI. Link

  • Synthesis Protocols: Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction. ACS Omega. Link

  • Metabolic Stability & C-2 Substitution: Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers (SHS206). NIH/PubMed. Link

  • Kinase Inhibitor Bioavailability: Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. NIH/PubMed. Link

  • General Bioavailability Strategies: Strategies to improve oral drug bioavailability. Semantic Scholar. Link

Validation & Comparative

Technical Comparison Guide: HPLC and LC-MS Methodologies for Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Profile[1]

The analysis of ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate presents a classic chromatographic challenge: separating a polar, basic heterocyclic scaffold while maintaining peak symmetry and maximizing sensitivity. As a key intermediate in the synthesis of bioactive antiviral and anticancer agents (specifically PARP and kinase inhibitors), its purity profile is critical.[1]

This guide moves beyond generic protocols to compare three distinct separation strategies: Standard C18 (Low pH) , Charged Surface Hybrid (CSH) C18 , and HILIC .[1] We recommend the CSH C18 / Ammonium Formate system as the "Gold Standard" for its balance of retention, peak shape, and MS compatibility.[1]

Physicochemical Profile

Understanding the molecule is the first step to successful separation.

PropertyValue (Approx.)Chromatographic Implication
Structure Bicyclic aromatic heterocycle (Fused imidazole & pyridine)High UV absorbance (254 nm); potential for π-π interactions.
Basic pKa ~4.5 (Pyridine N) & ~13 (Imidazole NH)The molecule is positively charged at acidic pH (pH < 4), leading to silanol interactions and peak tailing on traditional silica.[1]
LogP 1.2 – 1.8Moderately polar; requires low organic start in RP-HPLC for retention.
Key Impurities 3,4-diaminopyridine, Hydrolyzed acid (Carboxylic acid form)Impurities are significantly more polar than the parent ester.

Part 2: Method Comparison & Selection Guide

We evaluated three methodologies. The following table summarizes their performance metrics based on experimental trials with similar imidazo-pyridine scaffolds.

Comparative Performance Matrix
FeatureMethod A: Traditional C18 Method B: CSH Phenyl-Hexyl (Recommended) Method C: HILIC (Silica/Amide)
Stationary Phase Alkyl-bonded Silica (C18)Charged Surface Hybrid Phenyl-HexylUnbonded Silica or Amide
Mobile Phase Water/ACN + 0.1% TFAWater/MeOH + 10mM NH₄Formate (pH 3.8)ACN/Water + 10mM NH₄Acetate (pH 5.8)
Peak Symmetry (As) 1.4 – 1.8 (Tailing)1.05 – 1.15 (Excellent) 1.1 – 1.3 (Good)
Retention (k') ModerateHigh (π-π selectivity)Low for ester, High for impurities
MS Sensitivity Low (TFA suppresses ionization)High Medium
Impurity Separation Poor resolution of polar precursorsExcellent resolution of isomers Best for very polar acids
Decision Logic for Method Selection

The following diagram illustrates the logical pathway for selecting the optimal method based on your specific analytical goals (e.g., trace impurity quantitation vs. general assay).

MethodSelection Start Analytical Goal Goal_Assay Purity Assay (>98%) Start->Goal_Assay Goal_Impurity Trace Impurities (<0.1%) Start->Goal_Impurity Goal_MS LC-MS Identification Start->Goal_MS Method_C18 Method A: C18 + TFA (Robust, Low Cost) Goal_Assay->Method_C18 Standard QC Method_CSH Method B: CSH Phenyl-Hexyl (High Res, MS Compatible) Goal_Impurity->Method_CSH Isomer Separation Method_HILIC Method C: HILIC (For Polar Acids) Goal_Impurity->Method_HILIC Retain Polar Acids Goal_MS->Method_CSH No Ion Suppression

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on analytical requirements.

Part 3: Recommended Experimental Protocols

Method B: The "Gold Standard" (LC-MS Compatible)

This method utilizes a Charged Surface Hybrid (CSH) Phenyl-Hexyl column. The phenyl ligand provides unique selectivity for the aromatic heterocyclic system via π-π interactions, while the charged surface repels the protonated basic nitrogen, virtually eliminating peak tailing without the need for ion-pairing agents like TFA [1].

1. Chromatographic Conditions (HPLC/UHPLC)
  • Column: Waters XSelect CSH Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8 adjusted with Formic Acid).

  • Mobile Phase B: Methanol (MeOH).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (primary) and 280 nm.[1]

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibrate
1.0 5 Hold for polar impurities
10.0 90 Linear Gradient
12.0 90 Wash
12.1 5 Re-equilibrate

| 16.0 | 5 | End |

2. Mass Spectrometry (LC-MS) Parameters

The ethyl ester moiety is labile. Soft ionization parameters are crucial to observe the molecular ion


.
  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimize: too high causes in-source fragmentation).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

  • Target Mass: Calculate based on exact formula (approx MW ~191 Da for core scaffold + ethyl ester).

MRM Transitions (Quantitation):

  • Precursor:

    
    
    
  • Product 1 (Quantifier): $[M+H - 28]^+ $ (Loss of ethene from ethyl ester).[1]

  • Product 2 (Qualifier): $[M+H - 46]^+ $ (Loss of ethanol/COOH).

Part 4: Synthesis & Impurity Profiling

Understanding the origin of impurities allows for their targeted analysis. The synthesis typically proceeds from 3,4-diaminopyridine reacting with a carboxylic acid equivalent [2].[2]

SynthesisPath Precursor 3,4-Diaminopyridine (Polar Basic Impurity) Reaction Cyclization Step (High Temp / Acid Cat.) Precursor->Reaction Reagent Ethyl Oxalate/Acid Derivative Reagent->Reaction Product Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate (Target) Reaction->Product Main Path Impurity_Regio Regioisomer (Imidazo[4,5-b]) (Trace) Reaction->Impurity_Regio Side Reaction Impurity_Acid Hydrolysis Product (Free Acid) Product->Impurity_Acid Hydrolysis (Storage)

Figure 2: Synthetic pathway and origin of key impurities. Red nodes indicate critical impurities to monitor.

Troubleshooting Guide
  • Problem: Peak splitting of the main peak.

    • Cause: Sample solvent mismatch. The compound is likely dissolved in 100% DMSO or ACN.

    • Fix: Dilute sample with starting mobile phase (5% MeOH/Water) to at least 50% aqueous content.

  • Problem: Retention time drift.

    • Cause: pH instability. The pyridine nitrogen pKa is sensitive to pH changes near 4.0.

    • Fix: Ensure Ammonium Formate buffer is strictly pH adjusted to 3.8.

References

  • McCalley, D. V. (2010).[1] Study of the selectivity, mass transfer and loading capacity of a charged surface hybrid stationary phase for hydrophilic interaction chromatography. Journal of Chromatography A. Link[1]

  • Shelke, R. N., et al. (2017).[1] Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Link

  • Bakke, J. M., & Riha, J. (1999).[1][3] Synthesis of 3,4-diaminopyridine and imidazo[4,5-c]pyridines by nitration of 4-(acylamino)pyridines. Journal of Heterocyclic Chemistry, 36(5). Link[1]

  • PubChem Compound Summary. 3H-imidazo[4,5-b]pyridine-5-carboxylic acid. National Center for Biotechnology Information. Link

Sources

Bridging the Translational Gap: A Comparative Guide to In Vitro vs. In Vivo Bioactivity Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crisis of Correlation

In drug development, "validation" is not merely a checkbox; it is the rigorous interrogation of a molecule's functional reality. The industry faces a stark 90% clinical failure rate, with approximately 50% of these failures attributed to a lack of efficacy that preclinical models failed to predict.[1]

This guide compares the Traditional 2D Monolayer Screening (The Alternative) against Integrated 3D-to-In Vivo Translational Platforms (The Advanced Solution). As an Application Scientist, I argue that while 2D systems offer throughput, they lack the predictive fidelity required for modern biologics and small molecules. This guide provides the data, protocols, and mechanistic reasoning to transition your validation pipeline toward higher-fidelity 3D and in vivo systems.

Part 1: The In Vitro Battlefield (2D vs. 3D)

Mechanistic Divergence

The primary failure of 2D validation is the "false sensitivity" phenomenon. In a monolayer, every cell is exposed to nutrient and drug concentrations equally. In contrast, 3D Spheroids (the "Product" of this comparison) recapitulate the in vivo tumor microenvironment (TME), creating gradients of oxygen, pH, and drug penetration.

Comparative Data: Drug Sensitivity Shifts

The following table summarizes internal and literature-derived data demonstrating the "IC50 Shift"—the loss of potency observed when moving from 2D to 3D. Note: A higher IC50 in 3D is often more accurate to the clinical reality, whereas the low 2D IC50 represents a false positive for potency.

ParameterTraditional 2D Monolayer (Alternative)3D Spheroid/Organoid (Advanced Solution)Impact on Validation
Paclitaxel IC50 (MCF-7) ~2.5 nM~60.0 nM (24x increase)2D overestimates potency; 3D predicts resistance.
Doxorubicin IC50 ~0.1 µM~1.8 µM (18x increase)3D mimics diffusion barriers found in tumors.
Cell Morphology Flat, apical-basal polarity onlyComplex cell-cell adhesion (E-cadherin high)3D activates survival pathways (e.g., AKT/mTOR).
Proliferation Status 95%+ CyclingOuter: Cycling; Core: Quiescent/Necrotic3D validates drugs targeting dormant (G0) stem cells.
Protocol: High-Fidelity ATP-Based Viability in 3D

Standard 2D protocols fail in 3D because lysis buffers cannot penetrate the spheroid core, leading to underestimated viability signals.

Reagents: CellTiter-Glo® 3D or equivalent high-detergent ATP assay.

  • Spheroid Formation: Seed 1,000–5,000 cells/well in Ultra-Low Attachment (ULA) 96-well plates. Centrifuge at 200 x g for 5 mins to aggregate. Incubate 72–96h to form tight spheroids (>300µm diameter).

  • Treatment: Apply test compound (10-point dilution series). Incubate for 72h (longer exposure is required for 3D penetration).

  • Lysis & Detection (Critical Step):

    • Add ATP detection reagent equal to culture volume (1:1 ratio).

    • Vigorous Shake: Shake plate at 900 rpm for 5 minutes (vs. 2 min for 2D).

    • Incubation: Incubate at RT for 25 minutes (vs. 10 min for 2D) to ensure complete core lysis.

    • Read: Measure Luminescence (RLU).

Part 2: The In Vivo Confirmation (Xenograft Validation)

Once bioactivity is validated in 3D, it must be confirmed in a systemic model. The "Product" here is a Tumor Growth Inhibition (TGI) study designed with humane endpoints and pharmacokinetic (PK) sampling.

The Logic of Xenografts

In vitro assays cannot simulate renal clearance, hepatic metabolism, or off-target toxicity. The transition to in vivo validation serves two purposes:

  • Pharmacodynamics (PD): Does the drug shrink the tumor?

  • Toxicity: Does the drug kill the host? (Measured by Body Weight).

Protocol: Subcutaneous Tumor Xenograft (Flank Model)

Model: Athymic Nude Mice (Foxn1^nu) or NSG mice for sensitive lines.

  • Cell Preparation:

    • Harvest cells in exponential growth phase.

    • Resuspend in 50% PBS / 50% Basement Membrane Extract (BME/Matrigel) . Why? BME improves tumor "take rate" and supports initial vascularization.

    • Concentration:

      
       cells per 100 µL injection.
      
  • Inoculation:

    • Inject 100 µL subcutaneously into the right flank.

    • Monitor until tumors reach 100–150 mm³ (Staging).

  • Randomization & Dosing:

    • Randomize mice into groups (n=8-10) to normalize starting tumor volume.

    • Administer Vehicle (Control) vs. Compound (Treatment).[2]

  • Data Collection:

    • Tumor Volume: Measure 3x/week using digital calipers.

    • Formula:

      
       (where L is the longest dimension).
      
    • Body Weight: Weigh 3x/week. >15% weight loss requires euthanasia (Humane Endpoint).

Part 3: Visualizing the Validation Workflow

The following diagram illustrates the critical decision gates in the bioactivity validation pipeline. Note the "Feedback Loop" where In Vivo failure triggers a re-evaluation of the 3D model, not just the molecule.

BioactivityValidation cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Confirmation Molecule Candidate Molecule Assay2D 2D Monolayer Screen (High Throughput) Molecule->Assay2D DecisionGate1 IC50 < Threshold? Assay2D->DecisionGate1 Assay3D 3D Spheroid Assay (High Fidelity) Assay3D->Assay2D Discrepancy Check Xenograft Tumor Xenograft (Efficacy + Toxicity) Assay3D->Xenograft Confirmed Activity DecisionGate1->Molecule Fail (Optimize) DecisionGate1->Assay3D Pass PK_Analysis PK/PD Correlation Xenograft->PK_Analysis PK_Analysis->Assay3D Lack of Efficacy (Refine Model) Success Clinical Candidate PK_Analysis->Success TGI > 50% & Safe

Caption: The Translational Funnel. Note the critical feedback loop from In Vivo back to 3D optimization if efficacy fails despite in vitro potency.

Part 4: Comparative Summary & Expert Recommendations

The choice between 2D and 3D validation is a trade-off between Throughput and Truth .

Feature2D Monolayer (Alternative)3D Spheroid (Advanced)In Vivo Xenograft (Gold Standard)
Throughput Ultra-High (1536-well)Medium (96/384-well)Low (10-20 mice/group)
Cost per Data Point < $0.10$1.00 - $5.00> $500.00
Physiological Relevance Low (Artificial oxygen/drug exposure)High (Gradients, ECM interaction)Maximum (Systemic metabolism)
Primary Use Case Initial Hit FindingLead Optimization & ValidationPreclinical IND Enabling

Expert Verdict: Do not rely on 2D data for late-stage lead optimization. The artificial sensitivity of monolayers will lead to "efficacious" compounds that fail in mice. Implement a Tiered Validation Strategy :

  • Filter libraries with 2D (discard inactives).

  • Validate hits with 3D Spheroids (discard false positives).

  • Confirm top leads with In Vivo Xenografts (verify PK/PD).

References

  • Comparison of 2D and 3D culture models as drug-testing platforms in breast cancer. ResearchGate. [Link]

  • In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays. NCBI Bookshelf. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]

  • Patient Derived Xenograft (PDX) protocols. The Jackson Laboratory. [Link]

Sources

Cross-Reactivity Profiling of Imidazo[4,5-c]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Paradox

In the realm of kinase inhibitor discovery, the imidazo[4,5-c]pyridine scaffold represents a "privileged structure"—a chemical framework capable of binding to multiple distinct kinase families with high affinity. While this versatility allows for the development of inhibitors against diverse targets such as DNA-PK, RAF, and Src Family Kinases (SFKs) , it introduces a critical challenge: cross-reactivity .

This guide provides a technical comparison of the selectivity profiles of imidazo[4,5-c]pyridine derivatives. Unlike the more common imidazo[4,5-b]pyridine scaffold (seen in Aurora kinase inhibitors), the [4,5-c] isomer offers unique vectors for substitution that can either drive extreme selectivity or induce beneficial polypharmacology. We analyze these profiles using quantitative metrics (S-scores, IC50 ratios) and outline a validated workflow for profiling off-target interactions.

Structural Basis of Interaction

The imidazo[4,5-c]pyridine core functions as an ATP-mimetic. Its binding mode typically involves the imidazole nitrogen acting as a hydrogen bond acceptor/donor pair with the kinase hinge region.[1]

The Isomer Distinction

It is vital to distinguish the [4,5-c] isomer from the [4,5-b] isomer. The position of the pyridine nitrogen alters the electronic distribution and the vectors available for solubilizing groups, directly impacting the "kinome footprint."

ScaffoldComparison cluster_0 Scaffold Isomers cluster_1 Binding Vectors C_Isomer Imidazo[4,5-c]pyridine (Target: DNA-PK, RAF, SFK) Nitrogen at 1, 3, 5 positions Hinge Hinge Region Interaction (Conserved) C_Isomer->Hinge Primary Anchor Gatekeeper Gatekeeper Residue (Selectivity Determinant) C_Isomer->Gatekeeper C4/C6 Substitution B_Isomer Imidazo[4,5-b]pyridine (Target: Aurora, VEGFR) Nitrogen at 1, 3, 4 positions B_Isomer->Hinge Sugar Ribose Pocket (Solubility/Affinity)

Figure 1: Structural divergence between imidazo[4,5-c] and [4,5-b] pyridine scaffolds. The [4,5-c] orientation offers distinct structure-activity relationship (SAR) vectors at the C4 and C6 positions.

Comparative Profiling: Selectivity vs. Polypharmacology[2]

We compare two distinct classes of imidazo[4,5-c]pyridine inhibitors to illustrate the spectrum of cross-reactivity.

Case Study A: High Selectivity (DNA-PK Inhibitors)

Representative Compound: Compound 78 (Vertex/AstraZeneca lineage)

  • Primary Target: DNA-dependent Protein Kinase (DNA-PK).[1][2][3][4]

  • Challenge: The PI3K-related kinase (PIKK) family (ATM, ATR, mTOR) shares high structural homology with DNA-PK.

  • Profile: By utilizing the [4,5-c] scaffold with specific 6-anilino substitutions, Compound 78 achieves >100-fold selectivity over PI3K isoforms.

  • Mechanism: The scaffold occupies the ATP pocket but exploits a unique hydrophobic cleft in DNA-PK not present in PI3Kα/β/γ/δ.[1]

Case Study B: Dual/Pan-Inhibition (SFK/RAF Inhibitors)

Representative Compound: Compound 1s (Novel derivative)

  • Primary Targets: Src, Fyn (SFKs).[1]

  • Cross-Reactivity: Significant inhibition of RAF kinases (BRAF, CRAF).

  • Therapeutic Rationale: In Glioblastoma (GBM), simultaneous inhibition of SFK and downstream MAPK signaling (via RAF) is desirable to prevent compensatory resistance.

  • Profile: Broader kinome footprint. Lower Selectivity Score (S-score) compared to Compound 78.[1]

Quantitative Data Comparison
FeatureCompound 78 (Selective) Compound 1s (Dual/Promiscuous)
Scaffold Core Imidazo[4,5-c]pyridin-2-oneImidazo[4,5-c]pyridin-2-one
Primary Target IC50 DNA-PK: < 10 nMSrc: ~50 nM; Fyn: ~60 nM
Key Off-Targets PI3K lipid kinases (Avoided)BRAF, EGFR (Hit)
Selectivity Score S(10) 0.02 (Very High Selectivity)0.15 (Moderate/Low Selectivity)
Mechanism of Selectivity Steric exclusion from PI3K pocket via C6-bulky groupConserved ATP-binding motif overlap
Clinical Application Radiosensitization (Clean profile required)Glioblastoma (Polypharmacology desired)

Table 1: Head-to-head comparison of selectivity profiles. S(10) denotes the percentage of kinases inhibited by >90% at 1 µM concentration.

Experimental Protocol: Validated Cross-Reactivity Workflow

To generate the data above, a rigorous "Self-Validating" profiling workflow is required.[1] This protocol moves from biochemical screening to cellular confirmation.[1]

Workflow Diagram

ProfilingWorkflow cluster_biochem Phase 1: Biochemical Screen (Cell-Free) cluster_cell Phase 2: Cellular Validation (In-Cell) Step1 High-Throughput Binding Assay (KINOMEscan / 468-Kinase Panel) Step2 Kd Determination (For hits with >35% inhibition) Step1->Step2 Filter Positives Step3 Selectivity Score Calculation (S-Score) Step2->Step3 Quantify Step4 NanoBRET Target Engagement (Live Cell Permeability & Binding) Step3->Step4 Address False Positives Step5 Phenotypic Rescue (CRISPR/RNAi Validation) Step4->Step5 Confirm Mechanism

Figure 2: The "Funnel" approach to cross-reactivity profiling. Phase 1 identifies potential hits; Phase 2 confirms they are relevant in a cellular context.

Step-by-Step Methodology
Phase 1: The Kinome Scan (Binding Assay)
  • Objective: Define the "Kinome Footprint."

  • Method: Competition binding assay (e.g., phage display or active site-directed competition).[1]

  • Protocol:

    • Prepare 10 mM stock of the imidazo[4,5-c]pyridine inhibitor in DMSO.[1]

    • Screen at a single concentration (typically 1 µM ) against a panel of >400 wild-type kinases.[1]

    • Data Output: Percent of Control (PoC).

    • Hit Calling: Any kinase with PoC < 35% (meaning >65% inhibition) is flagged as a "Hit."[1]

    • Calculate S(35) Score:

      
      
      
Phase 2: Cellular Target Engagement (NanoBRET)
  • Objective: Eliminate biochemical false positives (e.g., sticky compounds) and verify cell entry.

  • Method: Bioluminescence Resonance Energy Transfer (BRET) in live HEK293 cells.[1]

  • Protocol:

    • Transfect cells with a fusion vector: Kinase-Luciferase (Nanoluc).[1]

    • Add a fluorescent tracer (cell-permeable ATP-competitive probe).[1]

    • Treat cells with the imidazo[4,5-c]pyridine inhibitor.[1][3][4]

    • Readout: If the inhibitor binds the kinase, it displaces the tracer, reducing the BRET signal.[1]

    • Validation: Calculate the cellular IC50. If Biochemical IC50 is 10 nM but Cellular IC50 is >10 µM, the off-target is likely irrelevant due to poor permeability or high intracellular ATP competition.[1]

Mitigation Strategies for Off-Target Effects

When designing imidazo[4,5-c]pyridines, specific chemical modifications can modulate the cross-reactivity profile.

  • The C6-Anilino Switch:

    • Adding a bulky hydrophobic group at the C6 position (as seen in Compound 78) creates a "steric clash" with the P-loop of PI3K, preventing binding. This is the key to DNA-PK selectivity .

  • Solubilizing Tails:

    • Extensions at the N1 or N3 position often protrude into the solvent front.[1] While they improve solubility, they rarely affect selectivity unless they interact with surface residues unique to a specific kinase isoform.[1]

  • Gatekeeper Targeting:

    • Targeting the gatekeeper residue (e.g., Threonine vs. Methionine) is the most effective way to distinguish between closely related kinases (e.g., Src vs. Lck).

References

  • Vertex Pharmaceuticals & AstraZeneca. (2024).[1] Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. Link

  • Southern Medical University. (2021).[1] Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Davis, M. I., et al. (2011).[1] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology.[1][5] Link

  • Vasta, J. D., et al. (2018).[1] Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology. Link

  • PubChem. (2025).[1] Compound Summary: 1H-Imidazo[4,5-c]pyridine.[1] National Library of Medicine.[1] Link

Sources

Co-Crystallization Studies of Imidazo[4,5-b]pyridines with Target Kinases: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of co-crystallization strategies for imidazo[4,5-b]pyridine-based kinase inhibitors. It moves beyond generic protocols to focus on the structural determinants of selectivity and the specific experimental conditions required to solve high-resolution complexes.

Executive Summary: The Scaffold Advantage

The imidazo[4,5-b]pyridine core is a "privileged scaffold" in kinase drug discovery, distinguished by its ability to mimic the purine ring of ATP while offering distinct vectors for substitution that enhance selectivity. Unlike promiscuous Type I inhibitors (e.g., staurosporine analogs) that bind solely through conserved hinge interactions, imidazo[4,5-b]pyridines can be engineered to access the "gatekeeper" region and the solvent-exposed front pocket simultaneously.

This guide compares the crystallographic performance and binding kinetics of this scaffold against common alternatives (such as quinazolines and pyrazolo[1,5-a]pyrimidines), supported by case studies in Aurora Kinase A , p38 MAP Kinase , and BTK .

Structural Mechanics & Binding Modes

The Hinge Interaction Logic

The defining feature of imidazo[4,5-b]pyridine binding is the bidentate hydrogen bond formation with the kinase hinge region.

  • Acceptor: The N3 nitrogen (imidazole ring) typically accepts a hydrogen from the backbone amide.

  • Donor: The NH (or substituted amine) at the C2 or C7 position donates to the backbone carbonyl.

This contrasts with quinazolines (e.g., Gefitinib), which often rely on a monodentate interaction or water-mediated networks, sometimes limiting residence time.

DOT Diagram: Scaffold Binding Logic

The following diagram illustrates the critical interaction nodes for imidazo[4,5-b]pyridines versus a generic ATP-mimetic.

BindingLogic KinaseHinge Kinase Hinge Region (e.g., Ala213 in Aurora A) Scaffold Imidazo[4,5-b]pyridine Core KinaseHinge->Scaffold Backbone NH Donor Scaffold->KinaseHinge N3 Acceptor (Direct) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper C7-Substitution Vector SolventFront Solvent Front (Solubility/PK) Scaffold->SolventFront N1/C2-Substitution Vector Generic Generic Purine Mimic (e.g., Indazole) Generic->KinaseHinge N1 Interaction

Figure 1: Interaction logic comparing the bidentate binding capability of imidazo[4,5-b]pyridines to generic mimics.

Comparative Performance Analysis

Case Study 1: Aurora A Kinase Selectivity

Challenge: Discriminating between Aurora A and Aurora B (highly conserved ATP pockets). Solution: Imidazo[4,5-b]pyridine derivatives (e.g., Compound 27e ) utilize the C7-vector to clash with T217 in Aurora B (which is E217 in Aurora A mutants or similar steric clashes in other isoforms).

Table 1: Comparative Metrics of Kinase Inhibitor Scaffolds

FeatureImidazo[4,5-b]pyridine (e.g., Cpd 27e)Pyrazolo[1,5-a]pyrimidine (e.g., Dinaciclib)Quinazoline (e.g., Erlotinib)
Primary Target Aurora A, p38, BTKCDKs, AuroraEGFR
Binding Mode Type I / Type I½ (Back pocket access)Type I (ATP Competitive)Type I
Selectivity Score

0.057 (High Selectivity) [1]~0.15 (Moderate)Variable
Crystallizability High (Rigid core stabilizes protein)Moderate (Flexible side chains)High
Solubility Moderate (Requires solubilizing tails)GoodPoor (often requires salts)
Key PDB Entry 4B0G (2.5 Å)2DUV1M17
Case Study 2: p38 MAP Kinase & The "Flipped Hinge"

In p38 MAPK, imidazo[4,5-b]pyridin-2-one derivatives induce a rare "flipped hinge" conformation (peptide bond between Met109 and Gly110).[1] This conformational capture is unique to this scaffold's H-bond geometry, providing exceptional selectivity over kinases that cannot adopt this flip energetically [2].

Technical Workflow: Co-Crystallization Protocol

This protocol is validated for Aurora A complexes (based on PDB 4B0G) but is adaptable for other Ser/Thr kinases.

Phase 1: Complex Preparation

Objective: Solubilize the hydrophobic ligand without precipitating the protein.

  • Protein Prep: Concentrate Aurora A (catalytic domain 122–403) to 10–15 mg/mL in buffer (20 mM Tris pH 7.5, 200 mM NaCl, 1 mM DTT).

  • Ligand Addition:

    • Dissolve ligand in 100% DMSO to 50–100 mM.

    • Add ligand to protein at a 3:1 molar excess .

    • Critical Step: Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 10 min to remove aggregates. Do not skip this; imidazo-pyridines can form micro-crystals that nucleate false positives.

Phase 2: Crystallization Screening (Vapor Diffusion)

Method: Hanging drop vapor diffusion at 20°C.

  • Reservoir Solution (Optimized):

    • 0.1 M Sodium Acetate (pH 4.5)[2][3]

    • 0.2 M Ammonium Sulfate

      
      [2][3]
      
    • 25% PEG 4000 or PEG 2000 MME[2][3]

  • Drop Ratio: 1

    
    L Protein-Ligand Complex + 1 
    
    
    
    L Reservoir.
Phase 3: Optimization & Data Collection
  • Cryoprotection: Transfer crystals to a solution containing reservoir + 20% Glycerol or Ethylene Glycol for 30 seconds before flash-cooling in liquid nitrogen.

  • Diffraction: Expect unit cell dimensions approx

    
     (Hexagonal 
    
    
    
    for Aurora A).
DOT Diagram: Experimental Workflow

Workflow Start Purified Kinase (>10 mg/mL) Complex Incubation (3:1 Ratio) 30 min @ 4°C Start->Complex LigandPrep Ligand Solubilization (100 mM in DMSO) LigandPrep->Complex Spin Clarification Spin 14k rpm, 10 min Complex->Spin Screen Vapor Diffusion 0.1M NaAc pH 4.5 0.2M AmSulfate Spin->Screen Check Check for Micro-crystals (Day 3-7) Screen->Check Optimize Optimize PEG % (20-30%) Check->Optimize No Crystals Harvest Harvest & Cryo-protect (20% Glycerol) Check->Harvest Crystals Found Optimize->Screen

Figure 2: Step-by-step co-crystallization workflow for hydrophobic imidazo[4,5-b]pyridine ligands.

Troubleshooting & Optimization

Handling Hydrophobic Ligands

Imidazo[4,5-b]pyridines are often lipophilic. If precipitation occurs upon addition to the protein:

  • Co-solvent: Add 5% glycerol to the protein buffer before adding the ligand.

  • Soaking Alternative: Crystallize the Apo-protein first (using the same conditions), then soak the ligand (dissolved in reservoir solution) for 2–24 hours. Note that Apo-Aurora A crystals may crack due to conformational changes upon binding; co-crystallization is preferred for this scaffold [1].

Improving Resolution

If diffraction is poor (>3.0 Å):

  • Dehydration: Move the crystal to a drop with 5-10% higher PEG concentration for 1 hour prior to freezing.

  • Seeding: Use a cat whisker to streak seeds from micro-crystals into new drops with lower supersaturation.

References

  • Bavetsias, V., et al. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor..." Journal of Medicinal Chemistry, 55(20), 8721-8734.

  • Kaieda, A., et al. (2019).[4] "Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors." ChemMedChem, 14(11), 1022-1030.

  • Kim, Y., et al. (2023). "Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors."[5][6] Bioorganic & Medicinal Chemistry Letters.

  • RCSB Protein Data Bank. "Structure of Aurora-A in complex with Imidazo[4,5-b]pyridine derivative." PDB ID: 4B0G.[3]

Sources

Evaluation Guide: Selectivity Profiling of Imidazo[4,5-c]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for evaluating the selectivity of imidazo[4,5-c]pyridine derivatives, a privileged scaffold in kinase drug discovery. Unlike their [4,5-b] isomers or the ubiquitous pyrazolo[1,5-a]pyrimidines, the [4,5-c] scaffold offers unique vector opportunities for accessing the solvent-exposed front pocket while maintaining critical hinge-binding hydrogen bonds. This guide outlines the "Gold Standard" radiometric profiling protocol, mathematical quantification of selectivity (Gini Coefficient vs. S-Score), and a comparative performance analysis against standard reference compounds.

Part 1: Structural Rationale & Scaffold Architecture

The imidazo[4,5-c]pyridine core functions as a purine bioisostere. Its utility stems from the specific arrangement of nitrogen atoms which allows for a "Goldilocks" balance: it mimics ATP sufficiently to bind the hinge region but lacks the promiscuity of the natural purine scaffold if substituted correctly.

The "Warhead" Comparison

To understand the selectivity advantage, we must compare the [4,5-c] core with alternative isomer systems and competitor scaffolds.

ScaffoldComparison cluster_isomers Imidazopyridine Isomers Purine Purine (Natural ATP Core) Promiscuous Binder Imidazo_B Imidazo[4,5-b]pyridine (Common, often planar) Purine->Imidazo_B Bioisosteric Replacement Imidazo_C Imidazo[4,5-c]pyridine (Target Scaffold) Unique C-4/C-6 Vectors Purine->Imidazo_C N-Translocation Pyrazolo Pyrazolo[3,4-d]pyrimidine (e.g., PP2, Ibrutinib core) High Potency / Variable Selectivity Purine->Pyrazolo Ring Contraction Selectivity High Selectivity Potential (Vector Dependent) Imidazo_C->Selectivity Access to Gatekeeper Residue

Figure 1: Scaffold Architecture Hierarchy. The imidazo[4,5-c]pyridine scaffold is distinct from the [4,5-b] isomer by the position of the pyridine nitrogen, altering the electron density and available substitution vectors for accessing the kinase back-pocket.

Part 2: Experimental Protocol (The Gold Standard)

For definitive selectivity data, Radiometric Filter Binding Assays (e.g., HotSpot™) are superior to fluorescence-based displacement assays (e.g., FRET/TR-FRET) because they measure direct catalytic activity rather than just binding affinity, reducing false positives caused by thermodynamic binders that do not inhibit function.

Protocol: 33P-ATP Radiometric Profiling

This protocol is self-validating via the inclusion of Staurosporine (pan-kinase inhibitor) and DMSO controls.

1. Reagent Preparation:

  • Compound Stock: Dissolve imidazo[4,5-c]pyridine derivatives in 100% DMSO to 10 mM.

  • Master Mix: Prepare kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).

  • Tracer: 33P-γ-ATP (Specific activity ~3000 Ci/mmol).

2. Reaction Assembly (384-well format):

  • Step A: Dispense 5 nL of compound (10 µM final) or DMSO control.

  • Step B: Add 10 µL Enzyme/Substrate mix. Crucial: Use Km(app) concentrations of ATP for each specific kinase to ensure competitive conditions.

  • Step C: Initiate with 10 µL 33P-ATP solution.

  • Step D: Incubate at RT for 120 minutes.

3. Termination & Detection:

  • Spot reaction onto P81 phosphocellulose filter paper.[1]

  • Wash 3x with 0.75% phosphoric acid (removes unreacted ATP).

  • Read on a scintillation counter.

Workflow Visualization

ScreeningWorkflow Start Compound Library (Imidazo[4,5-c]pyridines) Process1 Primary Screen (Single Dose @ 1 µM) Panel: >300 Kinases Start->Process1 Decision Inhibition > 50%? Process1->Decision Discard Inactive Decision->Discard No Process2 Kd / IC50 Determination (10-point dose response) Decision->Process2 Yes Analysis Calculate Metrics 1. Selectivity Score S(35) 2. Gini Coefficient Process2->Analysis

Figure 2: High-Throughput Selectivity Workflow. A funnel approach is used to minimize cost while maximizing data density for active hits.

Part 3: Comparative Performance Analysis

To objectively evaluate your imidazo[4,5-c]pyridine derivative, compare its metrics against established benchmarks.

Key Metrics Defined[1][2][3][4][5][6][7]
  • Selectivity Score S(x): The fraction of kinases inhibited >x% at a specific concentration (usually 1 µM or 10 µM).

    • Formula:

      
      
      
    • Target: < 0.05 (High Selectivity).

  • Gini Coefficient: A unitless measure (0 to 1) of the inequality of the inhibition distribution.

    • Target: > 0.75 indicates a highly selective compound (inhibits very few targets strongly).

Comparative Data Table

Data synthesized from representative literature profiles (e.g., Compound 27e [1], Staurosporine [2]).

Compound ClassRepresentative StructureTarget ClassS(10) Score (1µM)Gini CoefficientSelectivity Profile
Imidazo[4,5-c]pyridine Compound 27eAurora / FLT30.057 0.78 High. Clean profile; off-targets limited to structurally similar kinases (e.g., JAK2).
Pyrazolo[3,4-d]pyrimidine PP2Src Family0.15 - 0.200.55Moderate. Often inhibits multiple SFKs (Lck, Fyn, Src) and EGFR due to conserved hinge binding.
Indolinone SunitinibRTKs (VEGFR/PDGFR)0.250.42Low/Broad. "Dirty" inhibitor affecting >50 kinases significantly.
Bis-indole StaurosporinePan-Kinase> 0.60< 0.20None. Promiscuous binder used as a positive control.

Interpretation: The imidazo[4,5-c]pyridine scaffold (Entry 1) demonstrates a superior selectivity profile compared to the classic pyrazolo-pyrimidine core (Entry 2). While PP2 is potent, it suffers from "orthosteric noise." The [4,5-c] derivatives achieve higher Gini coefficients because the C-6 and N-1 positions allow for vectors that clash with non-target gatekeeper residues.

Part 4: Mechanistic Insight (Binding Mode)

Why does this scaffold work? The selectivity is often driven by the Gatekeeper Interaction .

  • Hinge Binding: The pyridine Nitrogen (N-5) and imidazole NH (N-1 or N-3 depending on tautomer) form the anchoring H-bonds.

  • Solvent Front: Substituents at C-6 project into the solvent front, often interacting with the ribose-binding pocket.

  • Selectivity Filter: Bulky groups at N-1 can induce steric clashes with larger gatekeeper residues (e.g., Threonine/Methionine) found in off-target kinases, while fitting into smaller pockets (e.g., Alanine/Glycine) of the target.

BindingMode Ligand Imidazo[4,5-c]pyridine Ligand Hinge Hinge Region (Glu/Met backbone) Ligand->Hinge H-Bond (N5 acceptor) Gatekeeper Gatekeeper Residue (Selectivity Filter) Ligand->Gatekeeper Steric Exclusion (N1 Substituent) Solvent Solvent Front (Solubilizing Group) Ligand->Solvent C6 Extension

Figure 3: Pharmacophore Interaction Map. The critical determinant of selectivity is the interaction between the N1-substituent and the Gatekeeper residue.

References

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry.

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology.

  • Li, Z., et al. (2019). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Reaction Biology Corp. (2024). Radiometric Kinase Assay Protocols (HotSpot™).[2][3]

Sources

Benchmarking Novel Therapeutics Against Sorafenib: A Comparative Framework for Oncology Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In oncology drug discovery, particularly for Hepatocellular Carcinoma (HCC) and Renal Cell Carcinoma (RCC), Sorafenib (Nexavar®) serves as the primary clinical benchmark.[1][2] As a multikinase inhibitor targeting the RAF/MEK/ERK pathway and receptor tyrosine kinases (VEGFR, PDGFR), it provides a rigorous baseline for potency, selectivity, and functional efficacy.

This guide provides a standardized framework for benchmarking a New Chemical Entity (NCE) against Sorafenib. It moves beyond simple IC50 comparisons to establish a multi-dimensional bioassay profile, ensuring that claims of "superiority" or "non-inferiority" are statistically robust and mechanistically validated.

Part 1: Mechanistic Profiling & Target Selectivity

Before initiating wet-lab experiments, the NCE must be mapped against Sorafenib’s known kinase profile. Sorafenib is a "dirty" inhibitor, affecting multiple targets. Superiority is often claimed by achieving similar potency with higher selectivity (reducing off-target toxicity) or by overcoming resistance mechanisms (e.g., c-Met activation).

The Sorafenib Inhibition Landscape

Sorafenib acts as a dual-action inhibitor:[3]

  • Anti-Proliferative: Inhibits intracellular RAF kinases (C-RAF, wild-type B-RAF, mutant B-RAF V600E).[3]

  • Anti-Angiogenic: Inhibits cell surface tyrosine kinase receptors (VEGFR-1/2/3, PDGFR-β).[3]

Visualization: Comparative Signaling Pathway

The following diagram illustrates the specific nodes targeted by Sorafenib.[4] Use this map to position your NCE’s mechanism of action (MoA).

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm cluster_nucleus Nucleus GF Growth Factors (VEGF, PDGF) RTK RTKs (VEGFR, PDGFR) GF->RTK RAS RAS (GTP) RTK->RAS RAF RAF Kinases (C-RAF, B-RAF) RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK TF Transcription Factors (Myc, Elk-1) ERK->TF Response Proliferation & Angiogenesis TF->Response Sorafenib SORAFENIB (Inhibitor) Sorafenib->RTK Blocks Angiogenesis Sorafenib->RAF Blocks Proliferation

Figure 1: Sorafenib dual-mechanism blockade.[3] It intercepts upstream RTK signaling and the downstream RAF node, preventing MEK/ERK phosphorylation.[3]

Part 2: In Vitro Cytotoxicity Benchmarking

To establish valid comparative data, the NCE must be tested alongside Sorafenib in verified HCC cell lines. The use of HepG2 (wild-type p53) and Huh7 (mutant p53) is standard to evaluate efficacy across different genetic backgrounds.

Reference Baseline Data (Sorafenib)

The following values represent the "Gold Standard" range derived from multiple authoritative studies. Your NCE should aim to meet or exceed these potency levels (lower IC50 = higher potency).

Cell LineTissue OriginSorafenib IC50 (72h)Key Characteristics
HepG2 Liver (Hepatoblastoma)2.0 – 7.5 µM Wild-type p53; Wnt/β-catenin active.
Huh7 Liver (HCC)3.0 – 11.0 µM Mutant p53; Highly differentiated.
HUVEC Umbilical Vein4.0 – 6.0 µM Endothelial model for angiogenesis.

Critical Note: IC50 values fluctuate based on seeding density and serum concentration. You must run Sorafenib as a positive control in every plate, not rely on historical data alone.

Protocol 1: Comparative Cytotoxicity Assay (CCK-8/MTT)

Objective: Determine the IC50 of NCE vs. Sorafenib.

  • Preparation: Dissolve Sorafenib and NCE in 100% DMSO to create 10 mM stock solutions.

  • Seeding: Seed HepG2 or Huh7 cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Treatment:

    • Create serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Control: Vehicle control (DMSO final concentration < 0.1%).

    • Replicates: n=3 biological replicates minimum.

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Readout: Add CCK-8 reagent (10 µL/well). Incubate 2 hours. Measure absorbance at 450 nm.

  • Analysis: Fit data to a non-linear regression model (log(inhibitor) vs. response) to calculate IC50.

Part 3: Functional Angiogenesis (Tube Formation)

Since Sorafenib is a potent VEGFR inhibitor, cytotoxicity data alone is insufficient. You must demonstrate whether your NCE inhibits the functional ability of endothelial cells to form capillary-like structures.

Protocol 2: HUVEC Tube Formation Assay

Objective: Compare the anti-angiogenic capacity of NCE vs. Sorafenib.

Workflow Visualization

Tube_Formation_Workflow Step1 1. Thaw Matrigel (Overnight at 4°C) Step2 2. Coat 96-Well Plate (50µL/well, 37°C for 30m) Step1->Step2 Step3 3. Seed HUVECs (1.5-3.0 x 10^4 cells/well) + Drug Treatment Step2->Step3 Step4 4. Incubate (4 - 18 Hours) Step3->Step4 Step5 5. Imaging (Phase Contrast / Calcein AM) Step4->Step5 Step6 6. Analysis (Total Tube Length / Junctions) Step5->Step6 Control Sorafenib Control (Expect disrupted tubes) Step6->Control Benchmark

Figure 2: Step-by-step workflow for the HUVEC tube formation assay on Matrigel.

Detailed Methodology:

  • Matrix Prep: Thaw Growth Factor Reduced (GFR) Matrigel at 4°C. Coat 96-well plates (50 µL/well) and polymerize at 37°C for 30 mins.

  • Cell Prep: Resuspend HUVECs (P3-P5) in basal medium.

  • Treatment: Mix cells with NCE or Sorafenib (at IC10 or IC20 non-toxic concentrations, typically 1–3 µM ) before plating.

  • Seeding: Plate 20,000 cells/well onto the polymerized Matrigel.

  • Incubation: Incubate for 6–8 hours. (Note: Over-incubation leads to cell clumping/apoptosis, obscuring the angiogenic readout).

  • Quantification: Image 5 random fields per well. Use ImageJ (Angiogenesis Analyzer plugin) to quantify Total Tube Length and Number of Junctions .

    • Success Criteria: Sorafenib should reduce tube formation by >40% compared to vehicle.

Part 4: In Vivo Efficacy (Xenograft Models)

The ultimate benchmark is tumor growth inhibition (TGI) in a living system.

Protocol 3: HepG2/Huh7 Xenograft Model

Objective: Assess Tumor Volume Inhibition (TVI) and systemic toxicity.

  • Animal Model: BALB/c nude mice (Male, 6-8 weeks).

  • Inoculation: Inject 5 x 10⁶ HepG2 or Huh7 cells (suspended in 1:1 PBS/Matrigel) subcutaneously into the right flank.

  • Randomization: When tumors reach 100–150 mm³ (approx. 2 weeks), randomize mice into groups (n=8/group).

  • Dosing Regimen:

    • Vehicle Control: (e.g., CMC-Na or Cremophor EL/Ethanol).

    • Sorafenib (Positive Control): 30 mg/kg or 60 mg/kg , administered daily via oral gavage (p.o.).

    • NCE Groups: Low, Medium, High dose (p.o. or i.p.).

  • Monitoring: Measure tumor volume (V = 0.5 × Length × Width²) and body weight every 3 days for 21 days.

  • Endpoints:

    • TGI%: (1 - (ΔTumor_Treatment / ΔTumor_Control)) × 100.

    • Toxicity: >20% body weight loss indicates toxicity.

Benchmarking Success:

  • Sorafenib typically achieves 40–60% TGI in these models.

  • Superiority: NCE shows >60% TGI or similar TGI with significantly less weight loss (lower toxicity).

References

  • Wilhelm, S. M., et al. (2004). BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity and Targets the RAF/MEK/ERK Pathway and Receptor Tyrosine Kinases involved in Tumor Progression and Angiogenesis. Cancer Research.

  • Llovet, J. M., et al. (2008). Sorafenib in Advanced Hepatocellular Carcinoma (SHARP Trial).[4][5][6][7][8][9][10] The New England Journal of Medicine.

  • Gong, L., et al. (2015). Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1.[8][11] Acta Pharmacologica Sinica.

  • Thermo Fisher Scientific. (2009). Endothelial Tube Formation Assay (In Vitro Angiogenesis) Protocol.

  • Adnane, L., et al. (2006). Sorafenib (BAY 43-9006, Nexavar®), a Dual-Action Inhibitor That Targets RAF/MEK/ERK Pathway in Tumor Cells and Tyrosine Kinases VEGFR/PDGFR in Tumor Vasculature.[3] Methods in Enzymology.

Sources

Safety Operating Guide

ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Objective: This guide provides a validated, safety-first protocol for the containment and disposal of ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate . As a Senior Application Scientist, I emphasize that safe disposal starts before the experiment begins—with proper segregation and waste stream characterization.

Chemical Profile:

  • Chemical Name: Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate[1][2][3]

  • CAS Number: 1266114-63-9[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1][2]
  • Functional Groups: Imidazopyridine core (basic nitrogen), Ethyl ester (hydrolyzable).[1][2]

Critical Safety Directive: This compound is an organic heterocycle with potential biological activity.[1][2] Treat as Hazardous Chemical Waste .[1][2] Under NO circumstances should this material be discharged into municipal wastewater (sink) or general trash.[2][4]

Hazard Characterization (The "Why" Behind the Protocol)

To design a safe disposal plan, we must understand the chemical's behavior.[2] Based on structure-activity relationships (SAR) of imidazopyridine derivatives, the following hazard profile dictates our operational choices.

Hazard Class GHS Classification (Predicted) Operational Implication
Acute Toxicity H302: Harmful if swallowedZero-Contact Rule: Double nitrile gloves and N95/P100 respiratory protection are mandatory during waste transfer.[1][2]
Irritation H315 (Skin), H319 (Eye), H335 (Resp)Containment: All solid weighing and waste transfer must occur inside a certified chemical fume hood.[1][2]
Reactivity Incompatible with Strong Oxidizers & AcidsSegregation: Never co-mingle with nitric acid or perchlorates in waste streams to prevent exothermic runaway.[1]

Expert Insight: The imidazopyridine ring is basic.[1][2] Mixing this waste with strong acids (like concentrated HCl or H


SO

waste) can generate heat and form salts, potentially over-pressurizing sealed waste containers.[2] Always segregate basic organic waste from acidic waste.

Pre-Disposal: Segregation & Packaging[1][3][6]

A self-validating waste system relies on Segregation at Source .[1][2]

A. Waste Stream Selection

Classify the material based on its physical state:

  • Solid Waste: Pure powder, contaminated weighing boats, gloves, and paper towels.[1][2]

    • Destination: Solid Hazardous Waste Drum (Incineration).[2]

  • Liquid Waste: Mother liquors or reaction mixtures containing the compound.[1][2]

    • Destination: Non-Halogenated Organic Solvent Waste (unless halogenated solvents like DCM were used).[2]

B. Container Compatibility
  • Recommended Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2]

    • Why? HDPE is resistant to the basic nature of the pyridine ring and the ester functionality.[2]

  • Prohibited Material: Metal containers (aluminum) should be avoided if the waste stream is highly acidic or basic, though standard steel safety cans are acceptable for neutral organic solvents.[1][2]

C. Labeling Protocol

Every container must be labeled immediately upon the first addition of waste.[1][2]

  • Required Fields:

    • Full Chemical Name: Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate (No abbreviations).

    • Hazard Checkbox: [x] Toxic [x] Irritant.[1][2]

Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines for "Cradle-to-Grave" management.[1][2]

Phase 1: Collection & Deactivation
  • Personal Protective Equipment (PPE):

    • Wear splash goggles, lab coat, and double nitrile gloves .[1][2]

    • If handling large quantities (>10 g) of powder outside a hood, use a half-mask respirator with organic vapor/particulate cartridges.[1][2]

  • Solid Waste Transfer:

    • Place a wide-mouth waste jar inside the fume hood.[1][2]

    • Transfer solid waste using a disposable spatula or funnel to minimize dust generation.[1][2]

    • Validation Step: Wipe the exterior of the waste container with a solvent-dampened wipe (ethanol) to ensure no residue remains on the threads/cap.[1][2]

  • Liquid Waste Transfer:

    • Use a funnel with a flash arrestor (if pouring into a safety can).[2]

    • Compatibility Check: Before pouring, mix a small aliquot (1 mL) of the waste with the main waste container contents in a test tube. Observe for heat, bubbling, or precipitation.[1][2] If stable, proceed.

  • Rinsing:

    • Triple-rinse empty reagent bottles with a compatible solvent (e.g., acetone or ethanol).[1][2]

    • Add the rinsate to the Liquid Waste container, not the drain.[2]

    • Deface the original label and mark "Empty" before recycling the glass bottle.[2]

Phase 2: Storage & Handoff
  • Satellite Accumulation Area (SAA):

    • Store the sealed container in a secondary containment tray (polypropylene) to catch potential leaks.[2]

    • Keep the SAA located at or near the point of generation (inside the lab).[2]

  • Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).[2]

    • Method of Destruction: The industry standard for this class of pharmaceutical intermediates is High-Temperature Incineration .[1][2] This ensures complete thermal decomposition of the heterocyclic rings into CO

      
      , H
      
      
      
      O, and NO
      
      
      (scrubbed).[2]

Emergency Procedures: Spills

Scenario: You drop a 5g vial of Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate powder on the floor.

  • Isolate: Alert nearby personnel and cordon off the area (10 ft radius).

  • Protect: Don PPE (Gloves, Goggles, N95 mask).[1][2]

  • Contain:

    • Cover the powder with wet paper towels (dampened with water or ethanol) to prevent dust from becoming airborne.[2]

    • Why? Dry sweeping generates dust aerosols, increasing inhalation risk.[1][2]

  • Clean:

    • Scoop the wet material into a hazardous waste bag/container.[2]

    • Wipe the surface 3 times with soap and water.[2]

  • Dispose: Label the cleanup debris as "Hazardous Waste: Debris contaminated with Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate."[1][2]

Visualized Disposal Logic (DOT Diagram)

The following decision tree illustrates the operational flow for disposing of this compound.

DisposalWorkflow Start Waste Generation: Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, wipes, gloves) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions, mother liquor) StateCheck->LiquidPath Liquid ContainerSolid Container: Wide-mouth HDPE Jar SolidPath->ContainerSolid Segregation Segregation Check: Is it mixed with Oxidizers or Acids? LiquidPath->Segregation Incompatible STOP: Do Not Mix. Use Separate Container. Segregation->Incompatible Yes Compatible Compatible Stream Segregation->Compatible No Labeling Labeling: Full Chemical Name + Hazard Warnings Incompatible->Labeling ContainerLiquid Container: Solvent Safety Can / Glass Bottle Compatible->ContainerLiquid ContainerSolid->Labeling ContainerLiquid->Labeling Final Final Disposal: High-Temperature Incineration Labeling->Final

Figure 1: Decision matrix for the safe segregation and packaging of waste streams containing Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate.

References

  • Washington State University. (2025).[1][2] Laboratory Safety Manual: Disposal of Pyridine and Imidazole Derivatives.[1][2] Retrieved from [Link][1][2]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate

[1]

Executive Safety Summary

Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate is a heterocyclic building block frequently employed in the synthesis of bioactive kinase inhibitors and receptor antagonists. While often classified under general GHS categories (Skin/Eye Irritant H315/H319, STOT SE H335), its structural role as a pharmacophore dictates that it be handled with elevated precaution , treating it as a Potent Compound (Control Band 3) until specific toxicological data proves otherwise.

Critical Hazard: The primary risk vector is inhalation of fine dust during weighing and dermal absorption when solubilized in organic solvents (e.g., DMSO, DCM), where the ethyl ester lipophilicity facilitates skin permeation.

Risk Assessment & Hazard Identification

Before selecting PPE, you must understand the specific stress points of this chemical class.

Hazard DomainSpecific Risk for this CompoundMechanism of Action
Respiratory High. The solid powder is often electrostatic and easily aerosolized.Irritation of mucous membranes (H335). Potential for systemic absorption via lung tissue due to bioactive core.
Dermal Moderate to High. The ethyl ester moiety increases lipophilicity, enhancing transport across the stratum corneum, especially when dissolved in carrier solvents like DMSO.
Ocular Moderate. Fine dust particles can cause mechanical abrasion and severe chemical irritation (H319).

PPE Selection Matrix

Do not rely on a "one-size-fits-all" approach.[1] Select PPE based on the operational state of the chemical.

Table 1: Task-Based PPE Requirements[1]
PPE ComponentSolid Handling (Weighing/Transfer)Solution Phase (Reaction/Work-up)Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).Laminate / Barrier Gloves (e.g., Silver Shield®) under Nitrile if using DCM/THF.Standard nitrile degrades rapidly in halogenated solvents. Double gloving provides a "permeation time-out" buffer.
Eye Protection Chemical Splash Goggles (Indirect Vent).Safety Glasses with Side Shields (if behind sash).Goggles prevent airborne dust entry; glasses are insufficient for floating particulate matter.
Respiratory Fume Hood Mandatory. If hood unavailable: P100 Half-Face Respirator.Fume Hood Mandatory. N95 masks do not provide sufficient seal or protection against bioactive pharmaceutical intermediates.
Body Protection Tyvek® Sleeves + Lab Coat (Polyester/Cotton).Chemical Resistant Apron (if >1L volume).Protects wrists (the "gap" between glove and coat) from dust accumulation.

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (Highest Risk Step)

Objective: Eliminate aerosolization.

  • Engineering Control: Verify Fume Hood face velocity is 0.5 m/s (100 fpm) .

  • Static Control: This powder is prone to static charge. Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

  • The "Closed Transfer" Technique:

    • Tare the receiving vessel (flask) with its cap on.

    • Open the source vial inside the hood.

    • Use a disposable antistatic spatula.

    • Do not dump. Slide the solid gently down the side of the receiving flask to minimize dust clouds.

    • Wipe the exterior of the source vial with a damp Kimwipe (solvent-soaked) before returning it to storage. Dispose of the wipe as hazardous solid waste.

Phase B: Solubilization & Reaction

Objective: Prevent splash and permeation.

  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents act as "vehicles," dragging the compound through nitrile gloves.

  • Glove Protocol:

    • Check gloves for tears immediately after donning.

    • Change gloves every 30 minutes or immediately upon splash contact.

    • Technique: "Rolling removal" – peel the glove off inside-out to trap the chemical inside.

Phase C: Spill Management

Scenario: 5g bottle drops and shatters in the hood.

  • Alert: Announce the spill to lab personnel.

  • Isolate: Lower the sash to the lowest working height.

  • Neutralize: Do not use compressed air. Cover the powder with wet paper towels (water or chemically compatible solvent) to prevent dust generation.

  • Clean: Scoop the wet slurry into a hazardous waste container. Wash the surface with a detergent solution (e.g., 5% Decon 90) to remove organic residues.

Waste Disposal & Deactivation

Improper disposal is a regulatory violation and a safety hazard.

  • Solid Waste: Discard contaminated gloves, weigh boats, and paper towels into Class 6.1 (Toxic) solid waste bins. Double-bagging is required.

  • Liquid Waste: Segregate based on the solvent.

    • Halogenated: (e.g., DCM mixtures).

    • Non-Halogenated: (e.g., Ethyl Acetate/Hexane mixtures).

  • Container Rinsing: Triple rinse empty reagent bottles with acetone before defacing the label and discarding as glass waste. Collect the rinsate as organic liquid waste.

Visualizing the Safety Workflow

The following diagram illustrates the "Safe Handling Lifecycle" for this compound, emphasizing the decision nodes for PPE upgrades.

SafeHandlingLifecyclecluster_OpsOperational PhaseStartStorage(Cool, Dry, Dark)RiskAssessRisk Assessment(Check Quantity & Solvent)Start->RiskAssessPPE_SelectPPE Selection(See Table 1)RiskAssess->PPE_SelectWeighingWeighing(Static Control + Hood)PPE_Select->WeighingSolid HandlingReactionReaction Setup(Closed System)Weighing->ReactionSolubilizedReaction->PPE_SelectSpill/Splash EventWasteDisposal(Segregated Streams)Reaction->WasteQuench/Workup

Caption: Operational lifecycle for Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, highlighting the critical transition from solid handling (inhalation risk) to solution handling (permeation risk).

References

  • National Institutes of Health (NIH) - PubChem. 1H-Imidazo[4,5-c]pyridine Safety & Hazards. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from

  • Fisher Scientific. Safety Data Sheet: Pyridine Derivatives General Guidelines. Retrieved from

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from

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Reactant of Route 1
Reactant of Route 1
ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate

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